Biotin-PEG8-NHS ester
説明
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Structure
2D Structure
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H56N4O14S/c38-28(4-2-1-3-27-32-26(25-52-27)35-33(42)36-32)34-8-10-44-12-14-46-16-18-48-20-22-50-24-23-49-21-19-47-17-15-45-13-11-43-9-7-31(41)51-37-29(39)5-6-30(37)40/h26-27,32H,1-25H2,(H,34,38)(H2,35,36,42)/t26-,27-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGZDGOCJORRHA-IUEKTVKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H56N4O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Biotin-PEG8-NHS Ester: Structure, Properties, and Applications
Biotin-PEG8-NHS ester is a heterobifunctional crosslinker widely utilized by researchers, scientists, and drug development professionals for the biotinylation of biomolecules.[1] This reagent incorporates three key chemical moieties: a biotin (B1667282) group for high-affinity binding to streptavidin and avidin (B1170675), a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester.[2] This combination of features makes it a versatile tool for a multitude of applications in bioconjugation, diagnostics, and drug delivery.[1][3]
Core Structure and Functional Components
The structure of this compound is designed for efficient and specific labeling of proteins, peptides, and other molecules containing primary amine groups.[2] It consists of:
-
Biotin Moiety: Also known as Vitamin B7, biotin is a small molecule that exhibits an exceptionally strong and specific non-covalent interaction with the proteins avidin and streptavidin.[4] This high-affinity binding is fundamental to its use as a robust tag for detection, purification, and immobilization of labeled molecules.[2]
-
PEG8 Spacer Arm: The central part of the molecule is an eight-unit polyethylene glycol (PEG) chain. This hydrophilic spacer enhances the aqueous solubility of the reagent and the resulting conjugate.[5] Furthermore, the long, flexible chain minimizes steric hindrance between the biotin tag and the target molecule, ensuring that the biotin remains accessible for binding to streptavidin or avidin.[1]
-
N-Hydroxysuccinimide (NHS) Ester: This is a highly reactive functional group that specifically targets primary amines (-NH₂) found on molecules such as the lysine (B10760008) residues on the surface of proteins.[4] The reaction occurs efficiently under mild pH conditions (typically pH 7-9) to form a stable and covalent amide bond.[5][6]
Below is a diagram illustrating the modular structure of this compound.
Caption: Modular components of the this compound reagent.
Physicochemical Properties
The quantitative data for this compound are summarized in the table below, providing key specifications for experimental design.
| Property | Value | Reference(s) |
| CAS Number | 2143968-03-8 | [3][5][6][7] |
| Chemical Formula | C₃₃H₅₆N₄O₁₄S | [1][5][6][7] |
| Molecular Weight | ~764.9 g/mol | [1][3][5][6] |
| Purity | Typically >90-96% | [5][7][8] |
| Appearance | White waxy solid | [3] |
| Storage (Long-term) | -20°C, protected from light and moisture | [3][5] |
| Shipping Condition | Ambient temperature | [5][6] |
Mechanism of Biotinylation
The primary application of this compound is the covalent conjugation to molecules containing primary amines. The workflow involves the nucleophilic attack of a primary amine from the target molecule on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.
The diagram below outlines the general workflow for a typical biotinylation experiment.
Caption: A generalized experimental workflow for protein biotinylation.
Experimental Protocol: Biotinylation of an Antibody
This protocol provides a general procedure for labeling an antibody with this compound. The molar ratio of the biotinylation reagent to the antibody may need to be optimized for specific applications.
Materials:
-
Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis cassette, size-exclusion chromatography column)
Procedure:
-
Buffer Preparation: Ensure the antibody solution is in a buffer free of primary amines, such as Tris or glycine, as these will compete with the reaction.[4] PBS at pH 7.2-8.0 is commonly used.[4]
-
Biotinylation Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO.[4] For example, dissolve the reagent at a concentration of 5-10 mg/mL.[4] NHS esters are moisture-sensitive, so prolonged storage in solution is not recommended.[4]
-
Biotinylation Reaction:
-
Calculate the required volume of the biotin reagent stock solution to achieve the desired molar excess relative to the antibody. A 10- to 20-fold molar excess is a common starting point.
-
Add the calculated volume of the biotin reagent to the antibody solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.[4]
-
-
Quenching the Reaction: To stop the reaction, add a quenching buffer containing primary amines. For instance, add Tris-HCl to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes at room temperature.[4]
-
Purification of the Conjugate: Remove excess, unreacted biotinylation reagent and the quenched byproducts by dialysis against PBS, or by using a desalting or size-exclusion chromatography column.
Applications in Research and Development
The versatility of this compound makes it a valuable reagent in numerous scientific fields.[1][2]
-
Immunoassays: It is widely used to develop biotinylated probes for assays like ELISA, where the biotin-streptavidin interaction is leveraged for signal amplification and enhanced detection sensitivity.[1]
-
Affinity Chromatography: Biotinylated molecules can be immobilized on streptavidin-coated surfaces for the purification or detection of interacting partners.[1]
-
Cellular Imaging: In fluorescence microscopy and flow cytometry, it is used to label and track biomolecules in cellular studies.[1]
-
Drug Development: The PEG linker can be beneficial in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[6]
References
- 1. This compound [myskinrecipes.com]
- 2. Biotin-PEG-NHS - Biopharma PEG [biochempeg.com]
- 3. purepeg.com [purepeg.com]
- 4. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 5. This compound, 2143968-03-8 | BroadPharm [broadpharm.com]
- 6. medkoo.com [medkoo.com]
- 7. precisepeg.com [precisepeg.com]
- 8. precisepeg.com [precisepeg.com]
An In-depth Technical Guide to the Mechanism and Application of Biotin-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-PEG8-NHS ester is a versatile and widely utilized bioconjugation reagent that facilitates the covalent attachment of biotin (B1667282) to proteins, peptides, and other biomolecules. This guide provides a comprehensive overview of its mechanism of action, with a focus on the underlying chemistry, reaction kinetics, and practical applications. Detailed experimental protocols for common laboratory procedures and a troubleshooting guide are included to assist researchers in optimizing their biotinylation strategies.
Core Mechanism of Action: A Two-Part System for Bioconjugation
The functionality of this compound is derived from its three key components: a biotin moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a N-hydroxysuccinimide (NHS) ester reactive group.
-
Biotin: This vitamin (B7) exhibits an extraordinarily high and specific affinity for avidin (B1170675) and streptavidin proteins, forming one of the strongest non-covalent interactions known in biology. This interaction is the cornerstone of numerous detection and purification systems.
-
PEG8 Spacer: The eight-unit polyethylene glycol spacer is a hydrophilic and flexible linker. Its primary roles are to enhance the water solubility of the reagent and the resulting biotinylated molecule, and to reduce steric hindrance.[1][2] This spatial separation between the biotin and the target molecule ensures that the biotin remains accessible for binding to streptavidin or avidin.[3]
-
NHS Ester: The N-hydroxysuccinimide ester is a highly reactive group that specifically targets primary amines (-NH2) found on biomolecules.[2]
The fundamental reaction mechanism is a nucleophilic acyl substitution . The unprotonated primary amine of a biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable and irreversible amide bond.[4]
Caption: Nucleophilic acyl substitution reaction between this compound and a primary amine.
Quantitative Data on Reactivity and Stability
The efficiency of biotinylation with this compound is influenced by several factors, most notably pH and temperature. These parameters affect both the reactivity of the target amines and the stability of the NHS ester itself.
pH Dependence of NHS Ester Reactivity and Hydrolysis
The optimal pH for the reaction of an NHS ester with a primary amine is between 7.2 and 8.5.[5] At a pH below the pKa of the amine, the group is protonated (-NH3+) and non-nucleophilic, significantly slowing the reaction. As the pH increases, the concentration of the deprotonated, reactive amine (-NH2) increases, favoring the conjugation reaction.[6] However, NHS esters are susceptible to hydrolysis, a competing reaction with water that renders the reagent inactive. The rate of hydrolysis increases significantly at higher pH values.[6]
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | Minutes |
Table compiled from multiple sources indicating the general stability of NHS esters.[6][7]
Reactivity with Amino Acid Residues
The primary targets for NHS esters on proteins are the ε-amino group of lysine (B10760008) residues and the α-amino group of the N-terminus.[4][8] The N-terminus generally has a lower pKa (around 7.7) compared to the lysine side chain (around 10.5), making the N-terminus more nucleophilic at near-physiological pH.[8][9]
While highly selective for primary amines, NHS esters can exhibit side reactions with other nucleophilic amino acid side chains, particularly under suboptimal conditions.[4][10]
| Amino Acid Residue | Functional Group | Resulting Linkage | Stability |
| Lysine, N-terminus | Primary Amine | Amide | Stable |
| Tyrosine | Phenol | Ester | Labile |
| Serine, Threonine | Hydroxyl | Ester | Labile |
| Cysteine | Sulfhydryl | Thioester | Labile |
This table summarizes the relative reactivity and stability of linkages formed with various amino acid residues.[4][8]
Experimental Protocols
The following are detailed methodologies for common applications of this compound.
General Protein Biotinylation in Solution
This protocol provides a guideline for the biotinylation of a purified protein in solution.
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis equipment
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin by dialysis against a suitable buffer or by using a desalting column.
Caption: A streamlined workflow for the biotinylation of proteins in a solution.
Cell Surface Protein Biotinylation
This protocol is for labeling proteins on the surface of living cells. A water-soluble version, Sulfo-NHS-Biotin, is often used for this application as it is membrane-impermeable.
Materials:
-
Adherent or suspension cells
-
Ice-cold Phosphate Buffered Saline (PBS), pH 8.0
-
This compound (or Sulfo-NHS ester version)
-
Quenching Buffer: 100 mM glycine in PBS
-
Lysis Buffer
Procedure:
-
Cell Preparation: Wash cells three times with ice-cold PBS to remove any amine-containing culture media.
-
Biotinylation: Resuspend or cover the cells with a freshly prepared solution of this compound in ice-cold PBS (typically 0.1-0.5 mg/mL).
-
Incubation: Incubate for 30 minutes on ice with gentle agitation.
-
Quenching: Remove the biotinylation solution and wash the cells once with Quenching Buffer. Then, incubate the cells in Quenching Buffer for 15 minutes on ice to ensure all unreacted biotin is quenched.
-
Washing and Lysis: Wash the cells three more times with ice-cold PBS. The cells are now ready for lysis and downstream applications.
Affinity Purification of Biotinylated Proteins
This protocol describes the capture of biotinylated proteins using streptavidin-conjugated beads.
Materials:
-
Biotinylated protein sample (e.g., cell lysate)
-
Streptavidin-agarose or magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 8 M Guanidine-HCl, pH 1.5, or SDS-PAGE sample buffer)
Procedure:
-
Bead Preparation: Wash the streptavidin beads three times with Binding/Wash Buffer.
-
Binding: Add the biotinylated protein sample to the washed beads and incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Add the Elution Buffer to the beads and incubate to release the biotinylated proteins. For mass spectrometry applications, on-bead digestion with trypsin is a common alternative to elution.
Caption: Key steps for the affinity purification of biotinylated proteins.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Biotinylation Efficiency | Inactive (hydrolyzed) NHS-ester reagent. | Use a fresh vial of the reagent. Allow it to warm to room temperature before opening to prevent condensation.[5] |
| Presence of primary amines in the buffer (e.g., Tris). | Perform buffer exchange into an amine-free buffer like PBS or HEPES.[11] | |
| Insufficient molar excess of biotin reagent. | Increase the molar ratio of biotin to protein. For dilute protein solutions, a higher excess is needed.[12] | |
| Protein Precipitation | High concentration of organic solvent. | Keep the volume of the added biotin stock solution low (ideally <10% of the total reaction volume).[11] |
| Protein instability under reaction conditions. | Perform the reaction at a lower temperature (4°C). | |
| Loss of Protein Activity | Biotinylation of critical lysine residues. | Reduce the molar excess of the biotin reagent to achieve a lower degree of labeling. Consider alternative labeling chemistries.[11] |
| High Background in Assays | Incomplete removal of unreacted biotin. | Ensure thorough purification by dialysis or gel filtration after the quenching step.[13] |
Conclusion
This compound is a powerful tool for the biotinylation of biomolecules, enabling a wide range of applications in research and drug development. A thorough understanding of its mechanism of action, the factors influencing reaction efficiency, and appropriate experimental design is crucial for successful outcomes. By following the detailed protocols and troubleshooting guidance provided in this document, researchers can effectively utilize this reagent to advance their scientific endeavors.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 3. [graphviz-interest] How to convert a Makefile to a dot file? [graphviz-interest.research.att.narkive.com]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Selective N-terminal modification of peptides and proteins: Recent progresses and applications [html.rhhz.net]
- 10. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 11. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to Biotin-PEG8-NHS Ester: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-PEG8-N-hydroxysuccinimidyl ester is a versatile, amine-reactive biotinylation reagent widely employed in bioconjugation, diagnostics, and drug delivery research. This guide provides a comprehensive overview of its chemical and physical properties, reactivity, and stability. Detailed experimental protocols for its application in protein labeling, cell surface modification, and affinity purification are presented, supported by structured data and workflow visualizations to facilitate its effective use in the laboratory.
Core Properties of Biotin-PEG8-NHS Ester
This compound is a heterobifunctional crosslinker composed of a biotin (B1667282) moiety, a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This combination of features makes it a powerful tool for attaching the highly specific biotin tag to various biomolecules.
Chemical and Physical Characteristics
The fundamental properties of this compound are summarized in the table below. The PEG spacer not only enhances the water solubility of the molecule but also provides a flexible arm that can reduce steric hindrance when the biotinylated molecule interacts with avidin (B1170675) or streptavidin.[1][2][3]
| Property | Value |
| Chemical Formula | C₃₃H₅₆N₄O₁₄S |
| Molecular Weight | 764.9 g/mol |
| CAS Number | 2143968-03-8 |
| Appearance | White to off-white solid or waxy solid |
| Purity | Typically ≥95% |
Solubility
The solubility of this compound is a critical factor in its application. While the NHS ester itself is not readily soluble in aqueous buffers, the presence of the PEG8 spacer significantly improves its hydrophilicity compared to non-PEGylated biotin-NHS esters.[1][2] For practical use, it is typically dissolved in an organic solvent before being added to the aqueous reaction mixture.
| Solvent | Solubility |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble; the PEG spacer enhances solubility in aqueous media.[1] |
Note: For most applications, a stock solution is prepared in DMSO or DMF and then added to the aqueous reaction buffer at a final concentration where the organic solvent does not exceed 10% of the total volume.[4]
Reactivity and Stability
The reactivity of this compound is conferred by the NHS ester group, which reacts with primary amines (-NH₂) present on proteins (e.g., the side chain of lysine (B10760008) residues and the N-terminus) to form stable amide bonds.[1][3] This reaction is most efficient at a pH range of 7 to 9.[4][5]
It is crucial to consider the stability of the NHS ester, as it is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis increases with pH. Therefore, the reagent should be stored under desiccated conditions and solutions should be prepared fresh before use.[4]
| pH | Half-life of NHS Ester Hydrolysis (General) |
| 7.0 | Several hours |
| 8.0 | ~1 hour |
| 9.0 | Minutes |
This data represents the general stability of NHS esters and may vary for the specific this compound compound.
The well-established high-affinity interaction between biotin and streptavidin or avidin is the cornerstone of biotin-based applications. The dissociation constant (Kd) for this interaction is in the femtomolar range, making it one of the strongest known non-covalent biological interactions.[6]
| Interaction | Dissociation Constant (Kd) |
| Biotin-Streptavidin | ~10⁻¹⁴ - 10⁻¹⁵ M |
Key Applications and Methodologies
This compound is utilized in a wide array of applications, including:
-
Protein and Antibody Labeling: For use in immunoassays such as ELISA, Western blotting, and immunohistochemistry.
-
Cell Surface Biotinylation: To label and subsequently isolate or identify cell surface proteins.
-
Affinity Purification: Immobilization of biotinylated molecules on streptavidin-coated supports for pull-down assays and purification of interacting partners.[7][8][9]
-
Drug Delivery Systems: As a targeting moiety in drug-conjugates.
-
PROTACs: Used as a linker in the synthesis of proteolysis-targeting chimeras.
Visualizing the Biotinylation Reaction and Workflow
The following diagrams illustrate the chemical reaction of this compound with a primary amine and a general workflow for a protein biotinylation experiment.
Caption: Reaction of this compound with a primary amine.
Caption: A typical experimental workflow for protein biotinylation.
Experimental Protocols
This protocol is a general guideline for the biotinylation of a protein, such as an antibody, in solution.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification equipment (e.g., dialysis cassette, desalting column)
Procedure:
-
Prepare Protein: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Prepare Biotin Reagent: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10 mM (approximately 7.65 mg/mL).[4]
-
Reaction: Add a 20-fold molar excess of the this compound solution to the protein solution. Ensure the final concentration of the organic solvent is below 10%.[4]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent by dialysis against PBS or by using a desalting column.
-
Storage: Store the biotinylated protein under conditions optimal for the unlabeled protein. The degree of biotinylation can be quantified using a HABA assay.[4]
This protocol is designed for labeling proteins on the surface of living cells in suspension.
Materials:
-
Cell suspension (e.g., 1 x 10⁷ cells/mL in ice-cold PBS, pH 8.0)
-
This compound
-
Anhydrous DMSO
-
Quenching buffer (e.g., 100 mM glycine (B1666218) in PBS)
Procedure:
-
Cell Preparation: Wash cells three times with ice-cold PBS to remove any amine-containing media.
-
Prepare Biotin Reagent: Prepare a 10 mM stock solution of this compound in DMSO.
-
Labeling: Add the biotin reagent to the cell suspension to a final concentration of 1 mM.
-
Incubation: Incubate for 30 minutes at 4°C with gentle agitation to prevent cell settling.
-
Quenching: Pellet the cells by centrifugation and wash once with quenching buffer to stop the reaction.
-
Final Washes: Wash the cells three times with ice-cold PBS to remove any unreacted reagent and quenching buffer.
-
Downstream Processing: The biotinylated cells are now ready for lysis and subsequent analysis, such as a pull-down assay.
This protocol describes the use of a biotinylated "bait" protein to capture interacting "prey" proteins from a cell lysate.
Caption: Workflow for a pull-down assay using biotinylated protein.
Materials:
-
Biotinylated protein ("bait")
-
Streptavidin-coated magnetic or agarose (B213101) beads
-
Cell lysate containing potential interacting proteins ("prey")
-
Binding/Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or high concentration of free biotin)
Procedure:
-
Bead Preparation: Wash the streptavidin beads with binding/wash buffer according to the manufacturer's protocol.[7]
-
Immobilization: Incubate the washed beads with the biotinylated bait protein for 30-60 minutes at room temperature with gentle rotation to allow for binding.[8]
-
Washing: Pellet the beads and wash several times with binding/wash buffer to remove any unbound bait protein.
-
Capture: Add the cell lysate to the beads and incubate for 1-4 hours at 4°C with gentle rotation to allow the bait to capture the prey proteins.[10]
-
Washing: Pellet the beads and wash extensively with binding/wash buffer to remove non-specifically bound proteins.[9][10]
-
Elution: Elute the captured proteins from the beads using elution buffer. For analysis by SDS-PAGE, boiling in sample buffer is common.
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry to identify the interacting partners.
Conclusion
This compound is a highly effective and versatile reagent for the biotinylation of proteins, antibodies, and other biomolecules. Its hydrophilic PEG spacer enhances solubility and reduces steric hindrance, while the NHS ester provides efficient and stable conjugation to primary amines. The protocols and data presented in this guide offer a solid foundation for researchers to successfully incorporate this valuable tool into their experimental workflows for a wide range of applications in life sciences and drug development.
References
- 1. Bio-PEG8-NHS ester - CD Bioparticles [cd-bioparticles.net]
- 2. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 3. This compound, 2143968-03-8 | BroadPharm [broadpharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. medkoo.com [medkoo.com]
- 6. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. bioclone.net [bioclone.net]
- 9. mdanderson.org [mdanderson.org]
- 10. Biotinylated peptide pull down assay [bio-protocol.org]
The PEG8 Spacer in Biotinylation: A Technical Guide for Researchers
For Immediate Release
In the intricate world of bioconjugation, the selection of a linker molecule is a critical determinant of experimental success. For researchers, scientists, and drug development professionals, understanding the nuances of these molecular bridges is paramount. This in-depth technical guide focuses on the Polyethylene (B3416737) Glycol 8 (PEG8) spacer, a cornerstone in modern biotinylation techniques, detailing its properties, applications, and the significant advantages it offers over traditional linkers.
Core Concepts: The Role of the Spacer in Biotinylation
Biotinylation is the process of attaching biotin (B1667282), a small vitamin, to a molecule of interest, such as a protein, antibody, or nucleic acid. The extraordinarily strong and specific interaction between biotin and streptavidin (or avidin) is then leveraged for a multitude of applications, including purification, detection, and immobilization. The spacer arm, a chemical linker situated between the biotin molecule and the target molecule, plays a pivotal, rather than a passive, role. It influences the accessibility of the biotin to streptavidin, the solubility of the conjugate, and its overall stability and immunogenicity.
The PEG8 spacer, composed of eight repeating ethylene (B1197577) glycol units, has emerged as a superior choice due to its unique physicochemical properties. Its hydrophilicity, flexibility, and defined length offer significant advantages over more traditional alkyl chain spacers.
Quantitative Data Summary
The discrete nature of the PEG8 spacer allows for the production of homogenous bioconjugates with consistent and reproducible properties. The following tables summarize key quantitative data for a representative PEG8 spacer and compare its impact on binding affinity to other spacer types.
| Property | Value |
| Chemical Formula (Backbone) | C₁₆H₃₄O₉ |
| Molecular Weight (Backbone) | ~370.4 g/mol |
| Molecular Weight (Biotin-PEG8-NHS Ester) | ~764.9 g/mol [1][2][3][4] |
| Spacer Arm Length | ~29.8 Å[1] |
| Number of PEG Units | 8 |
| Note: The exact molecular weight and formula will vary depending on the reactive functional groups at each end of the PEG8 chain. |
| Spacer Type | Dissociation Constant (Kd) in nM |
| No Spacer | 15.1 ± 2.1 |
| PEG4 | 10.2 ± 1.5 |
| PEG8 | 8.9 ± 1.2 |
| PEG24 | 7.8 ± 1.1 |
| Alkyl C12 | 25.4 ± 3.5 |
| Alkyl C24 | 31.2 ± 4.3 |
| Data adapted from a study on aptamer-amphiphiles, illustrating the trend of improved binding affinity (lower Kd) with PEG spacers. |
Advantages of the PEG8 Spacer
The incorporation of a PEG8 spacer into biotinylation reagents confers several key advantages:
-
Enhanced Solubility: The hydrophilic nature of the polyethylene glycol chain significantly increases the aqueous solubility of the resulting bioconjugate. This is particularly beneficial when working with hydrophobic proteins or peptides, reducing the risk of aggregation and precipitation.
-
Reduced Steric Hindrance: The extended and flexible nature of the PEG8 spacer arm allows the biotin moiety to more easily access the deep biotin-binding pockets of streptavidin, overcoming potential steric hindrance from the conjugated molecule.
-
Increased Stability and Reduced Immunogenicity: The PEG chain can create a protective hydrophilic shield around the bioconjugate, which can mask immunogenic epitopes and enhance its stability in biological fluids.
-
Improved Pharmacokinetics: In the context of drug development, particularly with antibody-drug conjugates (ADCs), the inclusion of a PEG8 spacer has been shown to slow clearance and increase the overall exposure of the ADC in vivo.
Experimental Protocols
Below are detailed methodologies for key experiments involving biotinylation and the characterization of biotinylated molecules.
Protocol 1: Protein Biotinylation using NHS-PEG8-Biotin
This protocol describes the biotinylation of a protein using an N-hydroxysuccinimide (NHS) ester-activated PEG8-biotin, which reacts with primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-PEG8-Biotin
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25) or dialysis equipment
-
Reaction tubes
Procedure:
-
Prepare Protein Solution: Dissolve the protein to be biotinylated in an amine-free buffer such as Phosphate Buffered Saline (PBS) at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris) will compete with the biotinylation reaction and should be avoided. If necessary, perform a buffer exchange.
-
Prepare Biotin Reagent Stock Solution: Immediately before use, dissolve the NHS-PEG8-Biotin in DMF or DMSO to a concentration of 10-20 mg/mL. NHS esters are moisture-sensitive, so the reagent should be allowed to equilibrate to room temperature before opening the vial.
-
Biotinylation Reaction:
-
Calculate the required amount of biotin reagent. A 10- to 20-fold molar excess of the biotin reagent to the protein is a common starting point. Dilute protein solutions may require a higher molar excess.
-
Add the calculated volume of the NHS-PEG8-Biotin stock solution to the protein solution.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Removal of Excess Biotin: Separate the biotinylated protein from unreacted biotin reagent using a desalting column or through dialysis against an appropriate buffer.
Protocol 2: Assessment of Protein Solubility via PEG-Induced Precipitation
This method provides a relative measure of protein solubility by determining the concentration of a high molecular weight PEG (e.g., PEG 8000) required to induce precipitation.
Materials:
-
Biotinylated protein solution (e.g., 1 mg/mL in a suitable buffer)
-
High molecular weight PEG stock solution (e.g., 50% w/v PEG 8000 in the same buffer)
-
96-well UV-transparent microplate
-
Microplate reader
-
Centrifuge with a microplate rotor
Procedure:
-
Prepare PEG Dilutions: Prepare a serial dilution of the high molecular weight PEG stock solution in the assay buffer.
-
Incubation: In the 96-well microplate, mix the biotinylated protein solution with the different concentrations of the PEG solution. Include a control well with only the protein solution and buffer. Incubate the plate for a set period (e.g., 1 hour) at a constant temperature.
-
Centrifugation: Centrifuge the microplate to pellet any precipitated protein.
-
Measure Supernatant Absorbance: Carefully transfer the supernatant to a new UV-transparent microplate and measure the absorbance at 280 nm.
-
Data Analysis: Calculate the concentration of soluble protein in the supernatant for each PEG concentration. Plot the soluble protein concentration against the PEG concentration. The PEG concentration at which 50% of the protein has precipitated can be used as a measure of relative solubility.
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to PEG8-mediated biotinylation.
Caption: Logical flow of PEG8 spacer advantages to bioconjugate outcomes.
Caption: Experimental workflow for protein biotinylation with NHS-PEG8-Biotin.
Caption: Role of PEG8 in facilitating ligand-receptor binding.
Conclusion
The PEG8 spacer offers a compelling combination of hydrophilicity, flexibility, and a defined length that translates into tangible benefits for biotinylation applications. For researchers in drug development and the broader life sciences, a thorough understanding of the principles outlined in this guide is essential for the rational design and successful implementation of bioconjugation strategies. The use of well-characterized spacers like PEG8 is a critical step towards producing homogenous, stable, and highly effective biotinylated molecules for a wide array of scientific applications.
References
Biotin-PEG8-NHS Ester: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide provides a technical overview of Biotin-PEG8-NHS ester, a versatile tool in bioconjugation. This document details its chemical properties, experimental applications, and includes specific protocols and visual workflows to facilitate its effective use in the laboratory.
This compound is a popular crosslinking reagent used to attach biotin (B1667282) to proteins and other molecules containing primary amines. This process, known as biotinylation, is a cornerstone of many life science research applications. The reagent features a biotin moiety, an eight-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines on target molecules to form stable amide bonds, while the long, hydrophilic PEG spacer enhances solubility and minimizes steric hindrance, improving the accessibility of the biotin for detection.[1][2]
Core Concepts and Chemical Properties
The functionality of this compound is dictated by its three key components:
-
Biotin: A vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin proteins. This strong and specific interaction is leveraged for the detection, purification, and immobilization of biotinylated molecules.[2]
-
PEG8 Spacer: The eight-unit polyethylene glycol linker provides a long and flexible spacer arm. This spacer increases the water solubility of the reagent and the resulting conjugate.[3] It also extends the biotin moiety away from the labeled molecule, reducing steric hindrance and allowing for more efficient binding to avidin or streptavidin.[3]
-
NHS Ester: The N-hydroxysuccinimide ester is a reactive group that specifically targets primary amines (-NH2), which are readily available on the side chains of lysine (B10760008) residues and the N-terminus of proteins.[4] The reaction between the NHS ester and a primary amine results in the formation of a stable amide bond.[4]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Chemical Formula | C33H56N4O14S | [5] |
| Molecular Weight | 764.89 g/mol | [5] |
| Spacer Arm Length | ~29.1 Å | [3] |
| Purity | >90% | [5] |
| Optimal pH Range for Reaction | 7.0 - 8.5 | [3] |
| Storage Temperature | -20°C | [6] |
Reaction Mechanism and Stability
The NHS ester of this compound reacts with primary amines in a nucleophilic acyl substitution reaction. The reaction is most efficient at a pH between 7 and 9.[7] However, the NHS ester is susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with pH.[4][8] The rate of hydrolysis significantly impacts the efficiency of the biotinylation reaction.
| pH | Temperature (°C) | Half-life of NHS Ester Hydrolysis | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | [4][8] |
| 8.6 | 4 | 10 minutes | [4][8] |
| 8.0 | Room Temperature | ~210 minutes | [9] |
| 8.5 | Room Temperature | ~180 minutes | [9] |
| 9.0 | Room Temperature | ~125 minutes | [9] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Protein Biotinylation
This protocol describes the general procedure for labeling a protein with this compound.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Sample: Ensure the protein solution is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), the protein must be buffer-exchanged into an appropriate buffer like PBS.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in DMSO to a concentration of 10 mM.[7]
-
Biotinylation Reaction: Add a 20-fold molar excess of the this compound stock solution to the protein solution.[7] For example, for 1 mL of a 2 mg/mL IgG solution (molecular weight ~150,000 g/mol ), this would be approximately 27 µL of a 10 mM solution.[10]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[7]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[11]
-
Purification: Remove excess, unreacted this compound by using a desalting column or by dialysis against PBS.[7]
-
Quantification of Biotinylation (HABA Assay): Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay estimates the number of biotin molecules incorporated per protein molecule.[12][13]
Cell Surface Protein Biotinylation
This protocol outlines the labeling of proteins on the surface of living cells.
Materials:
-
Adherent or suspension cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
This compound (or a water-soluble version like Sulfo-NHS-PEG8-Biotin for membrane impermeability)
-
Quenching solution (e.g., 50 mM glycine (B1666218) in ice-cold PBS)
-
Lysis buffer
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS to remove any amine-containing media.[1]
-
Biotinylation: Resuspend or cover the cells with a freshly prepared solution of this compound (or its sulfo-NHS counterpart) in ice-cold PBS (e.g., 0.35 mg/mL).[1] Incubate for 30 minutes at 4°C with gentle agitation.[14]
-
Quenching: Discard the biotin solution and quench the reaction by adding the quenching solution. Incubate for 10 minutes at 4°C.[14]
-
Washing: Wash the cells three times with ice-cold PBS.[1]
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer to extract the biotinylated proteins for downstream analysis.
Sandwich ELISA with Biotinylated Detection Antibody
This protocol describes a typical sandwich ELISA workflow using a biotinylated detection antibody.
Materials:
-
ELISA plate
-
Capture antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Biotinylated detection antibody
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Sample and standards
Procedure:
-
Coating: Coat the wells of an ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.[15]
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add samples and standards to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.[15]
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP and incubate for 20-30 minutes at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add TMB substrate and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Reading: Read the absorbance at 450 nm using a plate reader.
Affinity Purification of Biotinylated Proteins
This protocol details the purification of biotinylated proteins using streptavidin-agarose resin.
Materials:
-
Cell lysate or protein solution containing the biotinylated protein
-
Streptavidin-agarose resin
-
Binding/Wash buffer (e.g., PBS)
-
Elution buffer (e.g., 8 M Guanidine-HCl, pH 1.5, or by boiling in SDS-PAGE sample buffer)[16]
Procedure:
-
Resin Equilibration: Wash the streptavidin-agarose resin with binding buffer.
-
Binding: Incubate the protein sample with the equilibrated resin for 1-2 hours at 4°C with gentle rotation.[16]
-
Washing: Pellet the resin by centrifugation and wash it three to five times with binding buffer to remove non-specifically bound proteins.
-
Elution: Elute the biotinylated proteins from the resin using the elution buffer. For harsh elution, boiling the resin in SDS-PAGE sample buffer is effective. For milder elution, an excess of free biotin can be used, although this is less efficient for the strong streptavidin-biotin interaction.[17]
Visualizing Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key processes involving this compound.
References
- 1. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 2. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 3. Buy Biotin-PEG12-NHS ester | 365441-71-0 [smolecule.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. precisepeg.com [precisepeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. furthlab.xyz [furthlab.xyz]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Surface protein biotinylation [protocols.io]
- 15. mabtech.com [mabtech.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. IBA-Lifesciences - Solutions for Life Sciences [iba-lifesciences.com]
An In-Depth Technical Guide to Biotin-PEG8-NHS Ester: Chemical Compatibility and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, compatibility, and common applications of Biotin-PEG8-NHS ester. The information presented herein is intended to support researchers in the effective use of this versatile biotinylation reagent in their experimental workflows, particularly in the fields of proteomics, drug discovery, and diagnostics.
Core Chemical Properties and Compatibility
This compound is a popular biotinylation reagent that combines the high-affinity binding of biotin (B1667282) to avidin (B1170675) and streptavidin with the benefits of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester group provides a mechanism for covalent attachment to primary amines on target molecules.
Chemical Structure and Properties
-
Appearance: White to off-white solid[2]
-
Spacer Arm: The PEG8 spacer arm is hydrophilic, which significantly increases the aqueous solubility of the reagent and the resulting biotinylated molecule.[2][3] This property is particularly advantageous for labeling proteins that may be prone to aggregation.
Solubility
While the PEG spacer enhances water solubility, this compound is typically first dissolved in a water-miscible organic solvent before being added to an aqueous reaction mixture.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] | A common solvent for preparing stock solutions. |
| Dimethylformamide (DMF) | Soluble[4] | Another suitable organic solvent for stock solutions. |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | For maximum solubility, first dissolve in DMSO or DMF and then dilute with the aqueous buffer. A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL for a similar compound, Biotin-NHS.[5] It is not recommended to store aqueous solutions for more than one day.[5] |
Storage and Stability
Proper storage is crucial to maintain the reactivity of the NHS ester.
| Condition | Duration | Notes |
| -20°C | Long-term (months to years)[2] | Recommended for long-term storage of the solid reagent. The vial should be kept dry and protected from light. |
| 0 - 4°C | Short-term (days to weeks)[2] | Suitable for short-term storage of the solid reagent. |
| Aqueous Solution | Not Recommended for Storage | The NHS ester is prone to hydrolysis in aqueous solutions. Solutions should be prepared fresh for each use.[4] |
| Stock Solution in Anhydrous DMSO/DMF | Up to 1 month at -20°C | If prepared with high-purity, anhydrous solvent, stock solutions can be stored for a limited time. |
Reactivity and Experimental Considerations
The primary reactive group of this compound is the NHS ester, which targets primary amines. Understanding the kinetics and optimal conditions for this reaction, as well as the competing hydrolysis reaction, is critical for successful biotinylation.
Reaction with Primary Amines
The NHS ester reacts with primary amines (-NH₂) present on proteins (e.g., the side chain of lysine (B10760008) residues and the N-terminus) to form a stable amide bond.[2][3][6]
Reaction Scheme:
Caption: Reaction of this compound with a primary amine.
Optimal Reaction Conditions
| Parameter | Recommended Range/Condition | Notes |
| pH | 7.0 - 9.0[2][3][4][6] | The reaction rate increases with pH. However, the rate of hydrolysis of the NHS ester also increases at higher pH. A pH range of 7.2-8.5 is often a good compromise. |
| Buffers | Phosphate, Bicarbonate, HEPES, Borate | These buffers are amine-free and do not compete with the biotinylation reaction.[7] |
| Incompatible Buffers | Tris, Glycine | These buffers contain primary amines and will quench the reaction.[4] They can be used to stop the reaction. |
| Temperature | 4°C to Room Temperature | Room temperature reactions are typically faster (30-60 minutes), while reactions at 4°C can proceed for longer (2 hours to overnight) to minimize protein degradation.[4] |
| Molar Excess | 10- to 20-fold molar excess of reagent to protein | The optimal ratio depends on the protein concentration and the desired degree of labeling. For dilute protein solutions, a higher molar excess may be required. |
Hydrolysis of the NHS Ester
A critical competing reaction is the hydrolysis of the NHS ester in the presence of water, which renders the reagent inactive. The rate of hydrolysis is highly dependent on pH.
| pH | Half-life of NHS Ester |
| 7.0 (at 0°C) | 4 - 5 hours |
| 8.6 (at 4°C) | 10 minutes |
Note: This data is for general NHS esters and should be used as a guideline. The specific hydrolysis rate of this compound may vary.
Experimental Protocols
General Protocol for Protein Biotinylation
This protocol provides a general workflow for the biotinylation of a protein in solution. Optimization may be required for specific proteins and applications.
Materials:
-
This compound
-
Protein to be labeled (in an amine-free buffer)
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare Protein Solution: Dissolve the protein to be biotinylated in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM. For example, dissolve ~7.6 mg in 1 mL of DMSO.[4]
-
Biotinylation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve a 20-fold molar excess.
-
Add the calculated volume of the biotin reagent to the protein solution. Ensure the final concentration of the organic solvent is less than 10% of the total reaction volume to avoid protein precipitation.[4]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[4]
-
-
Quench Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or dialysis.
Workflow for PROTAC Synthesis
This compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][] The biotin moiety can serve as a versatile handle for purification or detection, while the NHS ester can be used to conjugate the linker to a ligand for the target protein or an E3 ligase.
Caption: General workflow for PROTAC synthesis using this compound.
Mandatory Visualizations
Biotinylation Reaction Workflow
Caption: Experimental workflow for protein biotinylation.
Logical Relationship of Factors Affecting Biotinylation
Caption: Factors influencing the efficiency of biotinylation.
Conclusion
This compound is a powerful and versatile tool for the biotinylation of proteins and other amine-containing molecules. Its hydrophilic PEG spacer enhances solubility and reduces steric hindrance, making it a superior choice for many applications. By understanding its chemical compatibility, optimizing reaction conditions, and following established protocols, researchers can effectively utilize this reagent to advance their work in drug development, diagnostics, and fundamental biological research. Careful consideration of factors such as pH, buffer composition, and reagent stability is paramount to achieving successful and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound, 2143968-03-8 | BroadPharm [broadpharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Technical Guide: Storage and Handling of Biotin-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential information for the proper storage, handling, and utilization of Biotin-PEG8-NHS ester, a critical reagent in modern bioconjugation and drug development. Adherence to these guidelines is crucial for ensuring the reagent's stability and reactivity, leading to reproducible and reliable experimental outcomes.
Product Specifications and Physicochemical Properties
This compound is a biotinylation reagent that incorporates an eight-unit polyethylene (B3416737) glycol (PEG) spacer arm, enhancing the water solubility of the molecule and the resulting conjugate. The N-hydroxysuccinimide (NHS) ester functional group allows for covalent attachment to primary amines on proteins and other biomolecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 764.89 g/mol [1][2] |
| CAS Number | 2143968-03-8[1][2] |
| Chemical Formula | C33H56N4O14S[1][2] |
| Purity | Typically >90%[1] |
| Appearance | White to off-white solid[2] |
| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF)[3] |
Storage and Handling Recommendations
The NHS ester moiety of this compound is susceptible to hydrolysis, which can significantly reduce its reactivity. Therefore, stringent storage and handling procedures are imperative.
Table 2: Storage and Handling Guidelines
| Condition | Recommendation | Rationale |
| Long-term Storage | Store at -20°C in a desiccated environment.[2] | Minimizes degradation and hydrolysis of the NHS ester. |
| Shipping | Typically shipped at ambient temperature for short durations.[2] | The solid form is relatively stable for short periods. |
| Moisture Control | Allow the vial to equilibrate to room temperature before opening. Store with a desiccant.[3] | Prevents condensation of atmospheric moisture onto the cold product, which can cause hydrolysis. |
| Light Sensitivity | Protect from direct light. | Although not extremely light-sensitive, protection from light is a good practice for all chemical reagents. |
| Solution Preparation | Prepare solutions immediately before use. Do not store stock solutions.[3] | The NHS ester hydrolyzes rapidly in aqueous solutions and even in anhydrous organic solvents if moisture is present. |
Experimental Protocols
The following protocols provide a framework for the use of this compound in common laboratory applications. Optimization may be required for specific proteins or experimental systems.
General Protein Biotinylation
This protocol outlines the fundamental steps for labeling a target protein with this compound.
Materials:
-
This compound
-
Target protein
-
Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0.
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Purification system: Desalting column or dialysis cassette.
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[4] Ensure the buffer is free of primary amines (e.g., Tris, glycine) as these will compete for reaction with the NHS ester.[3][5]
-
Reagent Preparation: Equilibrate the this compound vial to room temperature. Immediately before use, dissolve the required amount in anhydrous DMSO or DMF.[6][7][8]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.[3] Incubate for 30-60 minutes at room temperature or for 2 hours on ice.[3]
-
Reaction Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[5]
-
Purification: Remove unreacted biotinylation reagent and byproducts using a desalting column or by dialysis against a suitable buffer.[6][9]
Purification of Biotinylated Proteins
This protocol describes the affinity purification of biotinylated proteins using streptavidin-functionalized resin.
Materials:
-
Biotinylated protein sample
-
Streptavidin agarose (B213101) or magnetic beads
-
Binding/Wash Buffer (e.g., PBS containing 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.8, or a buffer containing a high concentration of free biotin)
-
Neutralization Buffer (if using acidic elution): 1 M Tris-HCl, pH 8.5
Procedure:
-
Resin Preparation: Wash the streptavidin resin with Binding/Wash Buffer to remove storage solutions.
-
Binding: Incubate the biotinylated protein sample with the washed resin for 1-2 hours at 4°C with gentle agitation.
-
Washing: Pellet the resin and discard the supernatant. Wash the resin multiple times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Add the Elution Buffer to the resin to dissociate the biotinylated protein. If using an acidic eluent, neutralize the collected fractions immediately with the Neutralization Buffer.
Quantification of Biotin (B1667282) Incorporation (Competition ELISA)
This protocol provides a method to determine the degree of biotinylation.[10]
Materials:
-
Biotinylated protein sample
-
Biotinylated standard (e.g., biotinylated BSA)
-
Anti-biotin antibody
-
Streptavidin-coated microplate
-
HRP-conjugated secondary antibody
-
TMB substrate and stop solution
Procedure:
-
Prepare Standards and Samples: Create a standard curve using known concentrations of the biotinylated standard. Prepare dilutions of the biotinylated protein sample.
-
Competition Step: Incubate the standards and samples with a limited amount of anti-biotin antibody.
-
Capture: Transfer the mixture to a streptavidin-coated plate to capture the biotin-antibody complexes.
-
Detection: Wash the plate and add an HRP-conjugated secondary antibody. After another wash, add TMB substrate. Stop the reaction and measure the absorbance.
-
Analysis: The signal is inversely proportional to the amount of biotin in the sample. Calculate the degree of biotinylation by comparing the sample signal to the standard curve.
Visualized Workflows and Logical Relationships
The following diagrams illustrate the key experimental workflows and the principle of a competitive assay for quantification.
Caption: Workflow for protein biotinylation using this compound.
Caption: Workflow for the purification of biotinylated proteins.
Caption: Logical relationship in a competition ELISA for biotin quantification.
References
- 1. precisepeg.com [precisepeg.com]
- 2. medkoo.com [medkoo.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 6. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 7. 5f44d3e59bf0e.yolasitebuilder.loopia.com [5f44d3e59bf0e.yolasitebuilder.loopia.com]
- 8. Protocol library [abcam.co.jp]
- 9. dianova.com [dianova.com]
- 10. Quantification of the degree of biotinylation of proteins using proteinase K digestion and competition ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Biotin-PEG8-NHS Ester Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research and diagnostics. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for numerous applications, including immunoassays, affinity chromatography, and targeted drug delivery.[1][2] Biotin-PEG8-NHS ester is a popular reagent for this purpose, featuring a biotin moiety, a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester reactive group.[1][3] The NHS ester reacts efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of proteins) under mild conditions to form stable amide bonds.[2][3][4] The PEG spacer enhances the solubility of the labeled protein and reduces steric hindrance, thereby improving the accessibility of the biotin for binding to streptavidin.[1]
This document provides a detailed protocol for the labeling of proteins with this compound, methods for quantifying the degree of biotinylation, and troubleshooting guidelines.
Chemical Reaction and Signaling Pathway
The fundamental reaction involves the nucleophilic attack of a primary amine from the protein on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Caption: Chemical reaction of this compound with a protein's primary amine.
Experimental Protocols
I. Protein Preparation
-
Buffer Selection: The protein solution should be in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) or Bicarbonate buffer, at a pH of 7.2-8.5.[5] Buffers containing primary amines, like Tris or glycine, will compete with the protein for reaction with the NHS ester and must be avoided.[6]
-
Protein Concentration: The protein concentration should ideally be between 1-10 mg/mL.[5][6] More dilute protein solutions may require a higher molar excess of the biotinylation reagent to achieve a similar degree of labeling.[6]
-
Buffer Exchange (if necessary): If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column against the chosen labeling buffer.
II. This compound Solution Preparation
-
Reagent Handling: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation, as the NHS ester is moisture-sensitive.[6]
-
Solvent: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[6] Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[6] A typical concentration for the stock solution is 10 mM.
III. Protein Biotinylation Reaction
-
Molar Ratio Calculation: The degree of biotinylation can be controlled by adjusting the molar ratio of this compound to the protein. A 20-fold molar excess is a common starting point for labeling antibodies at a concentration of 1-10 mg/mL, which typically results in 4-6 biotin molecules per antibody.[5][6] The optimal ratio may need to be determined empirically for each protein.
-
Example Calculation for a 20-fold Molar Excess:
-
Amount of Protein: 2 mg of IgG (Molecular Weight ~150,000 g/mol )
-
Moles of Protein: (2 x 10^-3 g) / (150,000 g/mol ) = 1.33 x 10^-8 mol
-
Moles of this compound needed: (1.33 x 10^-8 mol) * 20 = 2.66 x 10^-7 mol
-
Volume of 10 mM this compound solution to add: (2.66 x 10^-7 mol) / (10 x 10^-3 mol/L) = 2.66 x 10^-5 L = 26.6 µL
-
-
-
Reaction Incubation: Add the calculated volume of the this compound solution to the protein solution while gently vortexing. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.[6] Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[6][7]
IV. Purification of Biotinylated Protein
-
Removal of Excess Reagent: After incubation, it is crucial to remove unreacted and hydrolyzed this compound. This can be achieved using:
-
Size-Exclusion Chromatography (Desalting Column): This is a rapid and effective method for separating the labeled protein from smaller molecules.
-
Dialysis: Dialyze the reaction mixture against an appropriate buffer (e.g., PBS) to remove the excess biotinylation reagent and byproducts.
-
V. Storage of Biotinylated Protein
Store the purified biotinylated protein under the same conditions as the unlabeled protein, typically at 4°C for short-term storage or frozen at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Data Presentation
The degree of labeling is influenced by the molar excess of the biotinylation reagent and the protein concentration. The following table provides expected outcomes based on typical starting conditions for an antibody like IgG.
| Protein Concentration (mg/mL) | Molar Excess of this compound | Expected Degree of Labeling (Biotin/Protein) |
| 1 - 10 | 20-fold | 4 - 6 |
| > 10 | 10 to 20-fold | 3 - 5 |
| < 1 | 20 to 40-fold | 2 - 4 |
Note: These are starting recommendations and may require optimization for your specific protein and application.[5][8]
Quantification of Biotinylation
Determining the degree of biotinylation (the average number of biotin molecules per protein molecule) is essential for ensuring reproducibility and optimizing downstream applications.
HABA Assay Protocol
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method for estimating the degree of biotinylation.[9][10] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.[9][10][11]
-
Reagents:
-
HABA/Avidin Solution
-
Biotinylated Protein Sample (purified)
-
Buffer (e.g., PBS)
-
-
Procedure (Cuvette Method):
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.
-
Measure the absorbance at 500 nm (A500_HABA/Avidin).[11]
-
Add 100 µL of the purified biotinylated protein sample to the cuvette and mix well.[11]
-
Measure the absorbance at 500 nm until the reading stabilizes (A500_HABA/Avidin/Biotin).[11]
-
Calculate the change in absorbance (ΔA500 = A500_HABA/Avidin - A500_HABA/Avidin/Biotin).
-
-
Calculation of Biotin Concentration:
-
Use the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of the HABA/avidin complex at 500 nm is approximately 34,000 M⁻¹cm⁻¹.[10]
-
Moles of biotin = (ΔA500 * V) / (ε * l)
-
V = total volume in the cuvette (in L)
-
l = path length of the cuvette (typically 1 cm)
-
-
-
Calculation of Degree of Labeling:
-
Degree of Labeling = (Moles of biotin) / (Moles of protein)
-
Fluorescence-Based Assay Protocol
Fluorescence-based assays offer higher sensitivity than the HABA assay.[12][13] One common method involves the use of a fluorescently labeled streptavidin (e.g., streptavidin-FITC) where the fluorescence is enhanced upon biotin binding.[14][15]
-
Reagents:
-
Streptavidin-FITC solution
-
Biotinylated Protein Sample (purified and hydrolyzed to release biotin)
-
Biotin standards of known concentrations
-
Buffer (e.g., PBS)
-
-
Procedure:
-
Hydrolyze the biotinylated protein to release the conjugated biotin. This can be done by acid hydrolysis or enzymatic digestion with proteinase K.[14][15]
-
Prepare a standard curve using known concentrations of free biotin.
-
Add the hydrolyzed protein sample and biotin standards to separate wells of a microplate.
-
Add the streptavidin-FITC solution to each well.
-
Incubate and measure the fluorescence intensity at the appropriate excitation and emission wavelengths for FITC.
-
Determine the concentration of biotin in the sample by comparing its fluorescence to the standard curve.
-
-
Calculation of Degree of Labeling:
-
Degree of Labeling = (Concentration of biotin * Volume of sample) / (Moles of protein in the sample)
-
Experimental Workflow
Caption: Workflow for this compound protein labeling.
References
- 1. This compound [myskinrecipes.com]
- 2. Biotin-PEG-NHS - Biopharma PEG [biochempeg.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound, 2143968-03-8 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. fishersci.ie [fishersci.ie]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. ビオチン定量キット | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Determination of the extent of protein biotinylation by fluorescence binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Antibody Biotinylation using Biotin-PEG8-NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule, such as an antibody. The resulting biotinylated antibody retains its specific antigen-binding capabilities while gaining the ability to bind with high affinity and specificity to proteins like streptavidin and avidin (B1170675) (K_d_ ≈ 10⁻¹⁵ M).[1][2] This strong interaction forms the basis for numerous detection and purification applications in biomedical research, including ELISA, Western Blot, immunohistochemistry (IHC), flow cytometry, and affinity purification.[1]
Biotin-PEG8-NHS ester is an ideal reagent for antibody biotinylation. The N-Hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptide chains) on the antibody to form stable amide bonds.[3][4][5] The inclusion of a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG8) spacer arm increases the aqueous solubility of the conjugate, reduces the potential for aggregation, and minimizes steric hindrance, allowing the biotin to be more accessible for binding to streptavidin.[5][6]
Principle of the Reaction
The biotinylation reaction occurs in a single step under mild, alkaline conditions (pH 7-9).[3][4] The NHS ester is a highly reactive group that is susceptible to hydrolysis, so it is crucial to prepare the reagent solution immediately before use and to perform the reaction in an amine-free buffer.[2][4]
Caption: Reaction of this compound with a primary amine on an antibody.
Materials and Reagents
-
Antibody (1-10 mg/mL in amine-free buffer)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes
-
Quantification: HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit
-
Spectrophotometer or microplate reader
Experimental Workflow
The overall process involves preparing the antibody and biotinylation reagent, performing the conjugation reaction, purifying the resulting biotinylated antibody, and finally, quantifying the degree of biotinylation.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 3. dianova.com [dianova.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. This compound, 2143968-03-8 | BroadPharm [broadpharm.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Biotin-PEG8-NHS Ester Reaction with Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the successful biotinylation of peptides using Biotin-PEG8-NHS ester. The information is intended to guide researchers in achieving optimal labeling efficiency for various downstream applications, including immunoassays, affinity purification, and cell signaling studies.
Introduction to this compound Labeling
This compound is a popular reagent for covalently attaching a biotin (B1667282) molecule to peptides and other biomolecules. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines, such as the N-terminal α-amino group and the ε-amino group of lysine (B10760008) residues, to form stable amide bonds. The polyethylene (B3416737) glycol (PEG) spacer, in this case with eight ethylene (B1197577) glycol units, enhances the solubility of the labeled peptide and reduces steric hindrance, which can be crucial for the subsequent binding of the biotin moiety to avidin (B1170675) or streptavidin.[1][2][3][4]
The reaction is highly dependent on several factors, including pH, temperature, molar ratio of reactants, and reaction time. Careful optimization of these parameters is essential to achieve the desired degree of labeling while minimizing side reactions and preserving the peptide's biological activity.[5][6]
Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide.[7]
Recommended Reaction Conditions
Optimizing the reaction conditions is critical for achieving high labeling efficiency and specificity. The following table summarizes the key parameters and their recommended ranges for the biotinylation of peptides with this compound.
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.5 | A compromise between amine reactivity and NHS ester hydrolysis. Higher pH increases the rate of both the desired reaction and the competing hydrolysis of the NHS ester.[5][6][8] |
| Buffer | Phosphate-buffered saline (PBS), HEPES, Bicarbonate/Carbonate | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the peptide for reaction with the NHS ester.[9] |
| Molar Ratio (Biotin:Peptide) | 5:1 to 20:1 | The optimal ratio depends on the number of available amines on the peptide and the desired degree of labeling. Higher ratios can lead to multiple biotin labels per peptide.[9][10] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C) can be used for longer incubation times to minimize hydrolysis of the NHS ester. Room temperature reactions are typically faster.[9] |
| Reaction Time | 30 minutes to 2 hours (at RT) or 2 hours to overnight (at 4°C) | Longer reaction times may be necessary for less reactive peptides or when using lower molar ratios.[9] |
| Peptide Concentration | 1 - 10 mg/mL | Higher peptide concentrations can improve reaction efficiency. |
| Solvent for this compound | Anhydrous DMSO or DMF | The reagent should be dissolved immediately before use to minimize hydrolysis. The final concentration of the organic solvent in the reaction mixture should be kept low (typically <10%).[2][9][11] |
Experimental Protocols
General Protocol for Peptide Biotinylation
This protocol provides a starting point for the biotinylation of a peptide with a single primary amine. Optimization may be required for peptides with multiple lysine residues or for specific applications.
Materials:
-
Peptide
-
This compound
-
Reaction Buffer (e.g., 0.1 M Phosphate Buffer, 150 mM NaCl, pH 7.5)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., desalting column, HPLC)
Procedure:
-
Prepare Peptide Solution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Reaction Incubation: Add the desired molar excess of the this compound stock solution to the peptide solution. For example, for a 10:1 molar ratio, add 1 µL of 10 mM this compound for every 10 nmol of peptide.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess biotin reagent and byproducts by desalting chromatography (for peptides >2 kDa) or reverse-phase HPLC.
Purification of the Biotinylated Peptide
Proper purification is essential to remove unreacted biotinylation reagent, which can interfere with downstream applications.
-
Desalting Columns: For peptides larger than approximately 2 kDa, desalting columns (e.g., spin columns) are a quick and efficient method for removing small molecules.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the preferred method for purifying smaller peptides and for achieving high purity of the final product. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is commonly used. The biotinylated peptide will typically elute slightly later than the unlabeled peptide due to the increased hydrophobicity of the biotin tag.
Quality Control of Biotinylated Peptides
It is crucial to confirm the successful biotinylation and to determine the degree of labeling.
Quantitative Data on Labeling Efficiency:
The efficiency of biotinylation can be influenced by various factors. The following table provides example data on how reaction conditions can affect the yield of biotinylated peptides.
| Molar Ratio (Biotin:Peptide) | pH | Reaction Time (hours) | Temperature (°C) | Approximate Yield (%) |
| 5:1 | 7.5 | 2 | 25 | 70-80 |
| 10:1 | 7.5 | 2 | 25 | >90[1] |
| 20:1 | 7.5 | 2 | 25 | >95 |
| 10:1 | 6.5 | 4 | 25 | 50-60 |
| 10:1 | 8.5 | 1 | 25 | >90 |
| 10:1 | 7.5 | 12 | 4 | >90 |
Note: These are approximate values and can vary depending on the specific peptide sequence and other experimental conditions.
Methods for Determining Biotin Incorporation:
-
Mass Spectrometry (MS): This is the most accurate method to confirm biotinylation and determine the number of biotin molecules attached to the peptide. The mass of the biotinylated peptide will increase by the mass of the this compound minus the mass of the NHS leaving group.[12][13][14][15]
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: This colorimetric assay provides a quantitative estimation of biotin incorporation. The HABA-avidin complex has a characteristic absorbance at 500 nm. When the biotinylated peptide is added, the biotin displaces the HABA dye, causing a decrease in absorbance that is proportional to the amount of biotin.[16][17][18][19][20]
-
Fluorescent-Based Assays: Several commercial kits are available that use fluorescently labeled avidin or streptavidin to quantify the amount of biotin in a sample.[21]
Applications and Experimental Workflows
Biotinylated peptides are versatile tools in various research areas. Below are examples of experimental workflows where this compound labeled peptides are commonly used.
Pull-Down Assay to Identify Protein-Peptide Interactions
This workflow is used to isolate and identify proteins that bind to a specific biotinylated peptide.
Kinase Activity Assay
Biotinylated peptides can serve as substrates for kinases. The phosphorylation of the peptide can then be detected using various methods.
Signaling Pathway Example: PI3K/Akt Pathway
Biotinylated peptides that mimic substrates of kinases in signaling pathways, such as the PI3K/Akt pathway, can be used to study enzyme activity and screen for inhibitors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medkoo.com [medkoo.com]
- 3. Biotin-PEG-NHS - Biopharma PEG [biochempeg.com]
- 4. This compound, 2143968-03-8 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Team:LMU-TUM Munich/Linkerchemistry - 2016.igem.org [2016.igem.org]
- 8. interchim.fr [interchim.fr]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mass spectrometric detection of biotinylated peptides captured by avidin functional affinity electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Direct Detection of Biotinylated Proteins by Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 15. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. A HABA dye based colorimetric assay to detect unoccupied biotin binding sites in a fusion protein containin... [protocols.io]
- 19. interchim.fr [interchim.fr]
- 20. fishersci.ie [fishersci.ie]
- 21. Detection and quantification of biotinylated proteins using the Storm 840 Optical Scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Protein Interactions: A Guide to Pull-Down Assays Using Biotin-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Biotin-PEG8-NHS ester in pull-down assays, a powerful technique to investigate protein-protein interactions. This reagent offers a versatile and efficient method for biotinylating proteins of interest, enabling their subsequent capture and the identification of interacting partners.
Introduction to this compound in Pull-Down Assays
This compound is a valuable tool in molecular biology and proteomics for the covalent labeling of proteins and other biomolecules.[1] Its structure comprises three key components:
-
Biotin (B1667282): A vitamin with an exceptionally high affinity for streptavidin and avidin, forming one of the strongest known non-covalent biological interactions. This interaction is the cornerstone of the pull-down assay.
-
PEG8 (Polyethylene Glycol) Spacer: An eight-unit polyethylene (B3416737) glycol chain that provides a flexible spacer arm. This spacer increases the water solubility of the reagent and the labeled protein, and more importantly, it minimizes steric hindrance, allowing for efficient binding of the biotin moiety to streptavidin that is immobilized on a solid support.[1]
-
NHS (N-hydroxysuccinimide) Ester: A reactive group that specifically and efficiently forms stable amide bonds with primary amines (the N-terminus of proteins and the epsilon-amino group of lysine (B10760008) residues) at a physiological to slightly alkaline pH (7-9).[1][2]
The combination of these features makes this compound an ideal reagent for labeling a "bait" protein to subsequently "pull down" its interacting "prey" proteins from a complex mixture like a cell lysate.
Applications in Research and Drug Development
Pull-down assays utilizing this compound are instrumental in:
-
Identifying Novel Protein-Protein Interactions: Discovering previously unknown binding partners of a protein of interest.[3]
-
Validating Predicted Interactions: Confirming interactions suggested by other methods like yeast two-hybrid screens.
-
Studying Protein Complexes: Elucidating the components of multi-protein complexes.
-
Investigating Signaling Pathways: Mapping the interactions within cellular signaling cascades, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[4][5][6][7]
-
Drug Target Identification and Validation: Identifying proteins that interact with a drug candidate or a therapeutic target.
Experimental Workflow and Protocols
The overall workflow for a pull-down assay using this compound involves the biotinylation of the bait protein, incubation with a cell lysate containing potential prey proteins, capture of the biotinylated bait and its interacting partners using streptavidin-coated beads, washing to remove non-specific binders, and finally, elution and analysis of the captured proteins.
Experimental Workflow for a Pull-Down Assay
Protocol: Biotinylation of the Bait Protein
This protocol outlines the steps for labeling a purified protein with this compound.
Materials:
-
Purified "bait" protein in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.0.
-
This compound.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Desalting column to remove excess, unreacted biotin.
Procedure:
-
Prepare the Bait Protein: Ensure the protein solution is free of amine-containing buffers (like Tris) and at a suitable concentration (typically 1-10 mg/mL).
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Biotinylation Reaction:
-
Calculate the required volume of the biotin reagent stock solution to achieve a desired molar excess over the protein. A 20-fold molar excess is a common starting point.
-
Add the calculated volume of the this compound stock solution to the protein solution.
-
Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.
-
-
Removal of Excess Biotin: Remove unreacted this compound using a desalting column according to the manufacturer's instructions.
-
Verification of Biotinylation (Optional): The efficiency of biotinylation can be assessed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using streptavidin-HRP.
Protocol: Pull-Down Assay
This protocol describes the capture of the biotinylated bait protein and its interacting partners.
Materials:
-
Biotinylated bait protein.
-
Cell lysate containing "prey" proteins.
-
Streptavidin-coated agarose (B213101) or magnetic beads.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., SDS-PAGE sample buffer, or a high concentration of free biotin).
Procedure:
-
Prepare Streptavidin Beads: Wash the required amount of streptavidin beads with wash buffer to remove any preservatives.
-
Immobilize the Bait Protein: Incubate the washed streptavidin beads with the biotinylated bait protein for 1-2 hours at 4°C with gentle rotation.
-
Wash the Immobilized Bait: Pellet the beads and wash them three times with wash buffer to remove any unbound bait protein.
-
Incubate with Cell Lysate: Add the cell lysate to the beads with the immobilized bait protein. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Wash Away Non-Specific Binders:
-
Pellet the beads and collect the supernatant (this is the "unbound" fraction).
-
Wash the beads 3-5 times with wash buffer. More stringent washes with higher salt concentrations or different detergents may be necessary to reduce background.
-
-
Elute the Protein Complexes:
-
Add elution buffer to the beads. For analysis by SDS-PAGE and Western blotting, directly add 1X SDS-PAGE sample buffer and boil for 5-10 minutes.
-
For mass spectrometry, elution can be performed with a solution of free biotin, a low pH buffer, or by on-bead digestion with trypsin.
-
-
Analyze the Eluted Proteins: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, Western blotting with an antibody against a suspected prey protein, or by mass spectrometry for comprehensive identification of interacting partners.
Data Presentation and Analysis
Quantitative data from pull-down assays, especially when coupled with mass spectrometry, is crucial for identifying high-confidence interactors. The following table presents a hypothetical example of quantitative mass spectrometry data from a pull-down experiment investigating the EGFR signaling pathway.
| Protein ID | Gene Name | Description | Fold Change (EGF-stimulated vs. Control) | p-value |
| P00533 | EGFR | Epidermal growth factor receptor | 15.2 | < 0.001 |
| P62993 | GRB2 | Growth factor receptor-bound protein 2 | 8.5 | < 0.005 |
| P42336 | SHC1 | SHC-transforming protein 1 | 6.1 | < 0.01 |
| P27361 | SOS1 | Son of sevenless homolog 1 | 4.3 | < 0.05 |
| Q13485 | CBL | E3 ubiquitin-protein ligase CBL | 3.8 | < 0.05 |
| P06213 | INSR | Insulin receptor | 1.2 | > 0.05 |
| P01116 | KRAS | GTPase KRas | 1.1 | > 0.05 |
This table is a representative example and does not reflect actual experimental data.
Visualization of Signaling Pathways and Logical Relationships
Diagrams are essential for visualizing the complex relationships uncovered through pull-down assays.
EGFR Signaling Pathway and Pull-Down Strategy
The following diagram illustrates a simplified EGFR signaling pathway and how a biotinylated EGFR could be used to pull down its direct and indirect interacting partners.
EGFR Signaling Pathway Pull-Down
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield of Bait Protein | Inefficient biotinylation. | Optimize the molar ratio of this compound to protein. Ensure the protein buffer is amine-free and at the correct pH. |
| Protein degradation. | Add protease inhibitors to the lysis buffer. | |
| High Background | Non-specific binding to beads. | Pre-clear the lysate with unconjugated beads. Increase the number and stringency of wash steps (e.g., increase salt or detergent concentration). |
| Non-specific binding to the bait protein. | Include a control pull-down with a non-relevant biotinylated protein. | |
| No Prey Protein Detected | Weak or transient interaction. | Perform the binding and washing steps at a lower temperature. Cross-link proteins in the cell lysate before the pull-down. |
| Prey protein not expressed. | Confirm the expression of the prey protein in the cell lysate by Western blot. | |
| Biotinylation has disrupted the interaction site. | Try a different biotinylation reagent with a longer or shorter spacer arm, or one that targets a different functional group. |
References
- 1. This compound, 2143968-03-8 | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. Studying Protein–Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Extracellular proximal interaction profiling by cell surface-targeted TurboID reveals LDLR as a partner of liganded EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Bi-PEG8-NHS Ester in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG8-NHS ester is a versatile reagent for the biotinylation of cell surface proteins, enabling their subsequent detection and analysis by flow cytometry. This molecule features a N-hydroxysuccinimide (NHS) ester group that readily reacts with primary amines on cell surface proteins to form stable amide bonds. The polyethylene (B3416737) glycol (PEG) spacer, composed of eight ethylene (B1197577) glycol units, enhances the water solubility of the reagent and minimizes steric hindrance, thereby preserving the biological activity of the labeled proteins. The biotin (B1667282) moiety serves as a high-affinity tag that can be specifically targeted by fluorochrome-conjugated streptavidin or avidin (B1170675) for fluorescent detection. This application note provides a detailed protocol for the use of this compound in flow cytometry applications, including cell preparation, biotinylation, and subsequent staining.
Data Presentation
The following table summarizes key quantitative parameters for the successful application of this compound in flow cytometry. These values represent typical starting points and should be optimized for specific cell types and experimental conditions.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.1 - 1.0 mg/mL (stock solution in DMSO/DMF) | Prepare fresh before each use. |
| 100 - 500 µg/mL (final labeling concentration) | Titration is recommended to determine the optimal concentration. | |
| Cell Density for Labeling | 1 x 10⁶ - 1 x 10⁷ cells/mL | Higher cell densities can improve labeling efficiency. |
| Incubation Time for Biotinylation | 15 - 30 minutes | Longer incubation times may increase labeling but can also affect cell viability. |
| Incubation Temperature for Biotinylation | Room Temperature (20-25°C) or 4°C | Performing the reaction on ice may reduce cell stress and internalization of the label. |
| Quenching Solution Concentration | 50 - 100 mM Tris or Glycine in PBS | Quenches unreacted NHS ester. |
| Fluorochrome-Conjugated Streptavidin Concentration | 0.5 - 5 µg/mL | Titrate to determine the optimal signal-to-noise ratio. |
| Incubation Time for Streptavidin Staining | 20 - 30 minutes | |
| Incubation Temperature for Streptavidin Staining | 4°C (on ice) | |
| Expected Cell Viability | > 90% | Assessed by trypan blue exclusion or a viability dye for flow cytometry. |
Experimental Protocols
Materials Required
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, sterile
-
Bovine Serum Albumin (BSA)
-
Flow Cytometry Staining Buffer (PBS with 1-2% BSA and 0.05% sodium azide)
-
Quenching Buffer (PBS with 100 mM Glycine or Tris-HCl, pH 7.4)
-
Fluorochrome-conjugated Streptavidin
-
Cells of interest
-
Microcentrifuge tubes
-
Flow cytometer
A. Preparation of Reagents
-
This compound Stock Solution:
-
Briefly centrifuge the vial of this compound to collect the powder at the bottom.
-
Prepare a 10 mg/mL stock solution by dissolving the ester in anhydrous DMSO or DMF. Mix by vortexing until fully dissolved.
-
Note: This stock solution should be prepared fresh immediately before use, as the NHS ester is susceptible to hydrolysis.
-
-
Labeling Buffer:
-
Use sterile PBS, pH 7.2-7.4. Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the labeling reaction.
-
-
Quenching Buffer:
-
Prepare a solution of 100 mM Glycine or Tris-HCl in PBS.
-
-
Wash Buffer:
-
Use Flow Cytometry Staining Buffer.
-
B. Cell Surface Biotinylation Protocol
-
Cell Preparation:
-
Harvest cells and wash them twice with ice-cold PBS to remove any traces of amine-containing culture medium.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.
-
Resuspend the cell pellet in ice-cold Labeling Buffer at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.
-
-
Biotinylation Reaction:
-
Add the freshly prepared this compound stock solution to the cell suspension to achieve the desired final concentration (e.g., starting with 250 µg/mL).
-
Immediately mix the cells gently by pipetting or vortexing at a low speed.
-
Incubate for 30 minutes at room temperature or on ice. Incubation on ice is recommended to minimize cell stress and potential internalization of the biotin label.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add an equal volume of ice-cold Quenching Buffer to the cell suspension.
-
Incubate for 5-10 minutes on ice.
-
-
Washing:
-
Wash the cells three times with ice-cold Flow Cytometry Staining Buffer to remove unreacted biotinylation reagent and quenching buffer.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.
-
C. Staining with Fluorochrome-Conjugated Streptavidin
-
Streptavidin Incubation:
-
After the final wash, resuspend the biotinylated cell pellet in 100 µL of ice-cold Flow Cytometry Staining Buffer.
-
Add the appropriate amount of fluorochrome-conjugated streptavidin (titration is recommended for optimal results).
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
-
Final Washes:
-
Wash the cells twice with 1-2 mL of ice-cold Flow Cytometry Staining Buffer to remove unbound streptavidin.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.
-
-
Resuspension and Analysis:
-
Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL).
-
The cells are now ready for analysis on a flow cytometer. It is advisable to include a viability dye to exclude dead cells from the analysis, as they can exhibit non-specific binding.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for cell surface biotinylation and flow cytometry analysis.
Caption: Reaction of this compound with a primary amine on a cell surface protein.
Application Notes and Protocols for Preparing Biotin-PEG8-NHS Ester Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation, storage, and handling of Biotin-PEG8-NHS ester stock solutions. This compound is a widely used biotinylation reagent for labeling proteins, antibodies, and other molecules containing primary amines.[1][2][3][4] The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines at a pH range of 7-9 to form stable amide bonds.[1][4][5] The polyethylene (B3416737) glycol (PEG) spacer arm, in this case with 8 PEG units, enhances the solubility of the reagent and the resulting conjugate in aqueous solutions and reduces steric hindrance.[1][2][5]
Core Applications
This compound is a versatile tool in various life science research and drug development applications, including:
-
Bioconjugation and Labeling: Covalently attaching biotin (B1667282) to proteins, peptides, and other biomolecules.[2]
-
Immunoassays: Development of biotinylated probes for techniques like ELISA, leveraging the high-affinity interaction between biotin and streptavidin for signal amplification.[2]
-
Affinity Chromatography: Immobilization of biotin-tagged molecules onto streptavidin-coated surfaces for purification.[2]
-
Cellular Imaging: Labeling and tracking of biomolecules in fluorescence microscopy and flow cytometry.[2]
-
PROTAC Development: Used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation and storage of this compound stock solutions.
| Parameter | Recommended Value | Notes |
| Molecular Weight | 764.88 g/mol | [7][8] |
| Stock Solution Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | NHS esters are highly sensitive to moisture and will hydrolyze in aqueous solutions.[9][10][11] Always use high-quality, anhydrous solvents. |
| Stock Solution Concentration | 1-10 mg/mL or 10 mM | The optimal concentration may vary depending on the specific application and the concentration of the molecule to be labeled.[9][10] |
| Reagent Storage (Solid) | -20°C with desiccant, protected from light | Proper storage is crucial to maintain the reactivity of the NHS ester.[4][5][7][11] |
| Stock Solution Storage | Prepare fresh for each use. Avoid long-term storage. | The NHS ester moiety readily hydrolyzes, leading to a loss of reactivity.[10][11][12] If short-term storage is necessary, store at < -15°C for less than two weeks.[13] |
| Reaction pH | 7.0 - 9.0 | The reaction between the NHS ester and primary amines is most efficient in this pH range.[1][4][5][12] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in anhydrous DMSO.
Materials
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and sterile, disposable pipette tips
-
Vortex mixer
Equipment
-
Analytical balance
-
Fume hood
Procedure
-
Equilibrate the Reagent: Before opening, allow the vial of this compound to warm to room temperature.[10][11][12] This prevents moisture from condensing on the reagent, which can cause hydrolysis.
-
Weigh the Reagent: In a fume hood, carefully weigh the desired amount of this compound. For a 10 mM stock solution, you will need approximately 7.65 mg per 1 mL of solvent.
-
Dissolve in Anhydrous Solvent: Transfer the weighed this compound to a clean, dry microcentrifuge tube. Add the calculated volume of anhydrous DMSO.
-
Mix Thoroughly: Vortex the tube until the reagent is completely dissolved. Ensure there are no visible solid particles.
-
Immediate Use: The stock solution should be used immediately for the labeling reaction.[9][10][11][12] Do not prepare stock solutions for long-term storage.
Important Considerations
-
Moisture Sensitivity: NHS esters are highly susceptible to hydrolysis.[9][10][11] Always use anhydrous solvents and handle the reagent and stock solution in a dry environment.
-
Buffer Compatibility: Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[9][10][11] Phosphate-buffered saline (PBS) at a pH between 7.2 and 8.5 is a commonly used reaction buffer.[9]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution and its subsequent use in a typical bioconjugation reaction.
Caption: Workflow for preparing and using this compound.
Signaling Pathway: Biotin-Streptavidin Interaction
This diagram illustrates the fundamental principle of biotin-streptavidin interaction, which is central to many applications of biotinylated molecules.
Caption: The strong, specific interaction between biotin and streptavidin.
References
- 1. Bio-PEG8-NHS ester - CD Bioparticles [cd-bioparticles.net]
- 2. This compound [myskinrecipes.com]
- 3. Biotin-PEG-NHS - Biopharma PEG [biochempeg.com]
- 4. This compound, 2143968-03-8 | BroadPharm [broadpharm.com]
- 5. medkoo.com [medkoo.com]
- 6. (+)-Biotin-PEG8-NHS Ester | 2143968-03-8 [amp.chemicalbook.com]
- 7. purepeg.com [purepeg.com]
- 8. scbt.com [scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. docs.aatbio.com [docs.aatbio.com]
Application of Biotin-PEG8-NHS Ester in ELISA Plate Coating: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzyme-linked immunosorbent assay (ELISA) is a cornerstone technique in biological research and diagnostics. The sensitivity and specificity of an ELISA are critically dependent on the effective immobilization of capture antibodies or antigens onto the microplate surface. Traditional passive adsorption methods can lead to random orientation and denaturation of biomolecules, thereby reducing assay performance. The use of Biotin-PEG8-NHS ester to create a biotinylated surface for subsequent streptavidin-mediated capture of biotinylated antibodies offers a robust and highly efficient alternative.
This application note provides a comprehensive overview and detailed protocols for utilizing this compound in ELISA plate coating. The N-hydroxysuccinimide (NHS) ester moiety of this reagent reacts efficiently with primary amines on amine-functionalized plates to form stable covalent amide bonds[1][2]. The polyethylene (B3416737) glycol (PEG) spacer, with eight repeating ethylene (B1197577) glycol units, imparts several key advantages:
-
Increased Hydrophilicity: The PEG spacer enhances the water solubility of the biotinylated surface, which helps to reduce non-specific binding of proteins and other macromolecules[3][4].
-
Reduced Steric Hindrance: The flexible and extended nature of the PEG8 spacer arm minimizes steric hindrance, allowing for optimal binding of streptavidin to the immobilized biotin[5].
-
Improved Stability: Antibodies labeled with PEGylated biotin (B1667282) reagents have been shown to exhibit less aggregation when stored in solution[3][6].
The subsequent high-affinity interaction between biotin and streptavidin (Kd ≈ 10⁻¹⁵ M) provides a stable and oriented platform for the capture of biotinylated detection molecules, leading to enhanced assay sensitivity and an improved signal-to-noise ratio[7][8].
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~764.9 g/mol | [9] |
| Spacer Arm Length | ~40.9 Å | Calculated |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [1] |
| Reactivity | Primary amines (-NH2) at pH 7.0-9.0 | [2][5][10] |
| Solubility | Soluble in DMSO, DMF; aqueous solutions should be prepared immediately before use. | [11] |
| Storage | -20°C, desiccated and protected from moisture. | [3] |
Table 2: Comparison of ELISA Plate Immobilization Methods
| Parameter | Passive Adsorption | Biotin-Streptavidin Capture | Reference |
| Immobilization Principle | Hydrophobic and ionic interactions | Covalent biotinylation followed by high-affinity biotin-streptavidin binding | [12] |
| Antibody Orientation | Random | Oriented | [7] |
| Potential for Denaturation | Higher | Lower | [7] |
| Assay Sensitivity | Good | High to Very High (2-5 times more sensitive than direct/indirect ELISA) | [13] |
| Signal-to-Noise Ratio | Variable, can be lower | Generally higher | [7] |
| Reproducibility | Moderate to Good | High | [12] |
| Typical Binding Capacity (Biotinylated Antibody) | N/A | 1.2 - 6.4 pmol/well | [14] |
| Typical Binding Capacity (Biotin) | N/A | 4.4 - >150 pmol/well | [14] |
Signaling Pathways and Experimental Workflows
References
- 1. Biotin-PEG-NHS - Biopharma PEG [biochempeg.com]
- 2. Biotin-PEG4-NHS ester, 459426-22-3 | BroadPharm [broadpharm.com]
- 3. goldbio.com [goldbio.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. goldbio.com [goldbio.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Biotin-Streptavidin Competition Mediates Sensitive Detection of Biomolecules in Enzyme Linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. Comparison study of streptavidin-coated microtitration plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nanoparticle Functionalization with Biotin-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Biotin-PEG8-NHS ester for the functionalization of nanoparticles. This process is critical for developing targeted drug delivery systems, diagnostic probes, and other advanced nanomedicines. The protocols outlined below cover the conjugation process, quantification of biotinylation, and characterization of the resulting nanoparticles.
Introduction
This compound is a versatile crosslinking reagent used to attach biotin (B1667282) to nanoparticles that have primary amine groups on their surface. The N-Hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines (-NH2) to form stable amide bonds, while the polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and biocompatibility of the nanoparticles, reducing non-specific binding. The terminal biotin moiety allows for targeted delivery to cells that overexpress biotin receptors, a common characteristic of many cancer cells. This targeted approach can enhance therapeutic efficacy while minimizing off-target side effects.
Key Applications
-
Targeted Drug Delivery: Functionalized nanoparticles can be loaded with therapeutic agents and targeted to specific cells or tissues that overexpress biotin receptors, such as various cancer cells.
-
Diagnostic Imaging: Biotinylated nanoparticles can be conjugated with imaging agents (e.g., fluorescent dyes, quantum dots, or MRI contrast agents) for targeted imaging of disease sites.
-
Biosensing: The strong and specific interaction between biotin and avidin/streptavidin can be utilized to develop highly sensitive biosensors.
-
Affinity Purification: Biotinylated nanoparticles can be used to isolate and purify specific proteins or other biomolecules that bind to the nanoparticle's cargo or surface.
Physicochemical Characterization of Biotinylated Nanoparticles
The functionalization of nanoparticles with this compound can alter their physicochemical properties. It is crucial to characterize these changes to ensure the quality and efficacy of the final product. The following tables summarize typical changes observed in nanoparticle characteristics before and after biotinylation, compiled from various studies.
Table 1: Comparison of Physicochemical Properties of Nanoparticles Before and After this compound Functionalization
| Nanoparticle Type | Parameter | Before Functionalization | After Functionalization | Reference |
| PLGA Nanoparticles | Size (nm) | 170 ± 4 | 180 ± 12 | [1] |
| Polydispersity Index (PDI) | - | < 0.2 | [1] | |
| Zeta Potential (mV) | -9.7 ± 0.3 | -5 ± 0.43 | [1] | |
| Drug Loading (%) | 6.76 ± 0.34 | 7.96 ± 0.15 | [1] | |
| Magnetic Nanoparticles | Size (nm) | 215.7 ± 8.92 | 205.3 ± 0.64 | [2] |
| Polydispersity Index (PDI) | 0.370 | 0.288 | [2] | |
| Zeta Potential (mV) | -19.4 ± 0.40 | -18.7 ± 1.24 | [2] | |
| Gold Nanoparticles | Zeta Potential (mV) | -36.2 ± 1.2 | -2.3 ± 0.4 | [3] |
Table 2: Biotinylation Efficiency Data
| Nanoparticle System | Biotinylation Quantification Method | Biotin Molecules per Nanoparticle (approx.) | Reference |
| IgG Antibody (as a model) | HABA Assay | 3-5 | [4] |
| Protein | HABA Assay | Varies based on protein size and available amines | [5] |
Experimental Protocols
Protocol for Functionalization of Amine-Coated Nanoparticles with this compound
This protocol describes the general steps for conjugating this compound to nanoparticles with surface amine groups. Optimization may be required for different nanoparticle types and sizes.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (amine-free)
-
Quenching buffer: 1 M Tris-HCl, pH 7.5-8.0, or 100 mM glycine (B1666218) in PBS
-
Dialysis membrane or centrifugal filtration units for purification
Procedure:
-
Prepare Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in amine-free PBS (pH 7.2-8.0) to a final concentration of 1-10 mg/mL.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so do not prepare stock solutions for long-term storage.[5]
-
Conjugation Reaction:
-
Add the this compound solution to the nanoparticle suspension. A common starting point is a 20-fold molar excess of the biotin reagent to the available amine groups on the nanoparticles.[5] The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to avoid nanoparticle aggregation.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle stirring or shaking.[5]
-
-
Quench the Reaction: Add the quenching buffer (e.g., 1 M Tris-HCl, pH 7.5-8.0) to the reaction mixture and incubate for an additional 15-30 minutes at room temperature.[6] This step will quench any unreacted NHS ester.
-
Purification: Remove unreacted this compound and byproducts by dialysis against PBS or by using centrifugal filtration units with an appropriate molecular weight cutoff.
Protocol for Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the amount of biotin conjugated to a protein or nanoparticle. The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[7]
Materials:
-
Biotinylated nanoparticles (purified)
-
HABA/Avidin premixed reagent or individual HABA and Avidin
-
Phosphate-Buffered Saline (PBS), pH 7.0
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
Procedure (Microplate Format):
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Assay:
-
Add 180 µL of the HABA/Avidin solution to each well of a 96-well microplate.[8]
-
Add 20 µL of the purified biotinylated nanoparticle suspension to the wells. For a blank or reference, add 20 µL of non-biotinylated nanoparticles.
-
Mix the contents of the wells thoroughly by gentle shaking for 30-60 seconds.[8]
-
-
Measure Absorbance: Measure the absorbance of each well at 500 nm (A500).
Calculation of Biotin Concentration:
The concentration of biotin can be calculated using the Beer-Lambert law, where the change in absorbance is proportional to the concentration of the HABA-avidin complex that is displaced.
-
Moles of Biotin per mole of Protein/Nanoparticle: Moles of Biotin / Mole of Protein = (ΔA500 / ε) * (V_reaction / V_sample) * (1 / C_protein)
-
ΔA500 = A500 (HABA/Avidin + non-biotinylated sample) - A500 (HABA/Avidin + biotinylated sample)
-
ε = Molar extinction coefficient of the HABA/Avidin complex at 500 nm (typically ~34,000 M⁻¹cm⁻¹)[9]
-
V_reaction = Total volume in the well
-
V_sample = Volume of the biotinylated sample added
-
C_protein = Molar concentration of the protein or nanoparticle
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps involved in the functionalization of nanoparticles with this compound.
References
- 1. HABA Calculator | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. broadpharm.com [broadpharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Biotinylation Efficiency with Biotin-PEG8-NHS Ester
Welcome to the technical support center for Biotin-PEG8-NHS ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their biotinylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with my protein?
A1: The optimal pH for the reaction between a Biotin-NHS ester and primary amines on a protein is between 7.2 and 8.5.[1] In this pH range, the targeted primary amines (primarily on lysine (B10760008) residues and the N-terminus) are sufficiently deprotonated to act as effective nucleophiles.[1] While a higher pH can accelerate the reaction, it also significantly increases the rate of hydrolysis of the NHS ester, which can reduce the overall biotinylation efficiency.[1]
Q2: Which buffers are recommended for the biotinylation reaction, and which should be avoided?
A2: It is critical to use a buffer that is free of primary amines. Suitable buffers include Phosphate-Buffered Saline (PBS), bicarbonate/carbonate buffers, and HEPES.[1] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), must be avoided as they will compete with the target protein for the this compound, leading to a significant decrease in labeling efficiency.[2][3][4][5]
Q3: How should I properly store and handle the this compound reagent?
A3: this compound is moisture-sensitive and should be stored at -20°C with a desiccant.[4][6] To prevent hydrolysis, it is crucial to allow the vial to equilibrate to room temperature before opening, which prevents moisture condensation.[3][4] Stock solutions should be prepared in an anhydrous solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately prior to use.[7] Aqueous solutions of the reagent are not stable and any unused reconstituted reagent should be discarded.[4][7]
Q4: What is the recommended molar ratio of this compound to my protein?
A4: The ideal molar ratio depends on the concentration of your protein. As a general guideline, a 10 to 20-fold molar excess of the biotin (B1667282) reagent over the protein is recommended.[1][6][7] For more dilute protein solutions (e.g., 1-2 mg/mL), a higher molar excess (greater than 20-fold) may be required to achieve a sufficient degree of labeling.[6][7][8] Conversely, for more concentrated protein solutions (e.g., 10 mg/mL), a lower molar excess (around 12-fold) may be adequate.[8][9] Optimization of this ratio is often necessary for specific proteins and downstream applications.[8]
Q5: How can I measure the extent of biotinylation after the labeling reaction?
A5: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is the most widely used method to quantify the number of biotin molecules incorporated per protein molecule.[1][10] This colorimetric method is based on the displacement of the HABA dye from avidin (B1170675) by the biotin on your protein, resulting in a decrease in absorbance at 500 nm that can be measured.[10][11] A qualitative assessment can be performed using a streptavidin gel-shift assay, where the biotinylated protein, when incubated with streptavidin, will migrate at a higher molecular weight on an SDS-PAGE gel.[1]
Troubleshooting Guide
Issue: Low or No Detectable Biotinylation
If you are experiencing low or no signal from your biotinylated molecule, review the following potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution |
| Inactive (Hydrolyzed) Biotin Reagent | The this compound is susceptible to hydrolysis if not stored and handled correctly. Use a fresh vial of the reagent. Always ensure the vial warms to room temperature before opening.[1][3][4] Prepare stock solutions in anhydrous DMSO or DMF immediately before your experiment.[7] |
| Interfering Primary Amines in Buffer | Buffers containing primary amines like Tris or glycine will react with the NHS ester, reducing the efficiency of protein labeling.[2] Perform a buffer exchange into an amine-free buffer such as PBS or bicarbonate buffer prior to the reaction.[1] |
| Suboptimal Reaction pH | The reaction pH should be maintained between 7.2 and 8.5.[1] A pH below this range will result in protonated, unreactive amines, while a higher pH will cause rapid hydrolysis of the biotin reagent. Confirm the pH of your reaction buffer. |
| Insufficient Molar Excess of Biotin Reagent | The molar ratio of biotin to protein may be insufficient, particularly for dilute protein samples.[12] Increase the molar excess of the this compound in the reaction. Refer to the quantitative data summary below for starting recommendations.[7][8] |
| Low Protein Concentration | Biotinylation reactions are generally more efficient at higher protein concentrations.[12] If feasible, concentrate your protein to a range of 1-10 mg/mL.[1][7] |
| Inadequate Incubation Time or Temperature | The reaction may not have had sufficient time to proceed to completion. You can extend the incubation time or, if your protein's stability allows, perform the reaction at room temperature instead of 4°C.[6][7] |
Quantitative Data Summary
Table 1: Recommended Molar Excess of this compound
| Protein Concentration | Recommended Molar Excess (Biotin:Protein) |
| 1-2 mg/mL | ≥ 20-fold[6][7][8] |
| 10 mg/mL | ≥ 12-fold[8][9][13] |
Table 2: General Reaction Conditions for Protein Biotinylation
| Parameter | Recommended Condition |
| Protein Concentration | 1 - 10 mg/mL[1][7] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, Bicarbonate)[1] |
| Reaction pH | 7.2 - 8.5[1] |
| Biotin Reagent Stock Solution | 10-50 mg/mL in anhydrous DMSO or DMF (prepare fresh)[1][14] |
| Incubation Time | 30 - 60 minutes at Room Temperature or 2 hours at 4°C[1][6][7] |
| Quenching Reagent | 10 - 100 mM Glycine or Tris[1][2] |
Experimental Protocols
Protocol 1: General Protein Biotinylation with this compound
This protocol outlines a standard procedure for the biotinylation of proteins. Note that optimization may be necessary for your specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Ensure your protein is dissolved in an amine-free buffer at a concentration between 1-10 mg/mL.[1][7] If your current buffer contains primary amines, perform a buffer exchange.
-
Biotin Reagent Stock Solution Preparation: Allow the vial of this compound to come to room temperature before opening.[4] Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[7]
-
Biotinylation Reaction: Add the calculated volume of the this compound stock solution to your protein solution to achieve the desired molar excess (e.g., 20-fold).[4] To prevent protein precipitation, the final volume of the organic solvent should not exceed 10% of the total reaction volume.[1]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.[4][7]
-
Quenching: Terminate the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 10-100 mM.[2] Allow the quenching reaction to proceed for 15-30 minutes at room temperature.[2]
-
Purification: Remove excess, non-reacted biotin and the quenching agent using a desalting column or by dialysis against a suitable buffer like PBS.[2][14]
Protocol 2: Quantification of Biotinylation via the HABA Assay
This protocol provides a method to determine the degree of biotinylation using the HABA assay.
Materials:
-
Biotinylated and purified protein sample
-
HABA/Avidin solution
-
Spectrophotometer or microplate reader with a 500 nm filter
-
Cuvettes or a 96-well clear microplate
Procedure (Cuvette Format):
-
HABA/Avidin Solution Preparation: Prepare the HABA/Avidin reagent as per the manufacturer's guidelines. This typically involves dissolving HABA and avidin in PBS.[11]
-
Blank Measurement: Add 900 µL of the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm to get the A500 (HABA/Avidin) reading.[10][11]
-
Sample Measurement: Add 100 µL of your biotinylated protein sample to the same cuvette and mix thoroughly.[10][11]
-
Absorbance Reading: Once the absorbance reading stabilizes, record the value at 500 nm. This is the A500 (HABA/Avidin/Biotin Sample).[10]
-
Calculation: The concentration of biotin can be calculated from the change in absorbance using the molar extinction coefficient of the HABA/Avidin complex (approximately 34,000 M-1cm-1 at pH 7).[10] By knowing the concentration of your protein, you can then calculate the molar ratio of biotin to protein.[10]
Visualizations
Caption: Troubleshooting decision tree for low biotinylation efficiency.
Caption: Experimental workflow for protein biotinylation and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 3. apexbt.com [apexbt.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. proteochem.com [proteochem.com]
- 7. proteochem.com [proteochem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. interchim.fr [interchim.fr]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. interchim.fr [interchim.fr]
- 12. vectorlabs.com [vectorlabs.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. vectorlabs.com [vectorlabs.com]
Technical Support Center: Biotin-PEG8-NHS Ester
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Biotin-PEG8-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching the this compound reaction?
After the desired biotinylation of your target molecule (e.g., protein, antibody), any unreacted this compound must be neutralized or "quenched". This is crucial to prevent the reactive N-hydroxysuccinimide (NHS) ester from subsequently labeling other molecules in your downstream applications, which could lead to non-specific signals, high background, and inaccurate results.
Q2: How do I quench unreacted this compound?
The most common method to quench unreacted this compound is to add a small molecule containing a primary amine.[1] This quenching agent will react with the excess NHS ester, forming a stable, inert amide bond.
Q3: What are common quenching reagents for this compound?
Several primary amine-containing reagents are effective for quenching. The choice of quencher can depend on your specific experimental needs and downstream applications. Common quenching agents include:
-
Tris (tris(hydroxymethyl)aminomethane): Widely used and effective.[1][2][3]
-
Glycine: Another common and efficient quenching agent.[1][2][4]
-
Hydroxylamine: Can be used to hydrolyze unreacted NHS esters.[1][5]
-
Ethanolamine: An alternative primary amine for quenching.[1]
Q4: What concentration of quenching reagent should I use?
A final concentration of 50-100 mM of the quenching reagent is typically recommended.[1][6]
Q5: How long should the quenching reaction be incubated?
A short incubation period of 5-30 minutes at room temperature is generally sufficient to ensure complete quenching of the unreacted NHS ester.[1][6]
Q6: Can I use my protein buffer to quench the reaction?
Only if your buffer contains primary amines and is compatible with your downstream application. Buffers like Tris-Buffered Saline (TBS) can act as quenching agents.[3] However, it is critical to avoid amine-containing buffers (e.g., Tris, glycine) during the initial biotinylation reaction, as they will compete with your target molecule for the this compound.[2][3][7][8]
Q7: Are there alternatives to quenching?
Yes, you can remove unreacted this compound using purification methods that separate molecules based on size. This is a suitable option if the addition of a quenching agent and its biotinylated form could interfere with your experiment. Common methods include:
-
Size-Exclusion Chromatography (SEC): Using desalting spin columns or gel filtration columns.[1]
-
Dialysis: Effective for removing small molecules from larger biomolecules.[1][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background or non-specific signal in downstream assays. | Incomplete quenching of unreacted this compound. | Increase the concentration of the quenching reagent to 100 mM and extend the incubation time to 30 minutes. Ensure thorough mixing. |
| Insufficient removal of excess biotin (B1667282) reagent and byproducts. | Optimize your purification method (SEC or dialysis) to ensure complete removal of small molecules.[1] | |
| Low biotinylation efficiency. | Hydrolysis of the this compound. | NHS esters are moisture-sensitive and hydrolyze in aqueous solutions.[2][9] Prepare the this compound solution immediately before use.[8] Avoid repeated opening and closing of the reagent vial.[9] |
| Presence of primary amines in the reaction buffer. | Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine).[2][3][7][8] Use buffers like Phosphate-Buffered Saline (PBS) at a pH of 7.2-8.5.[3] | |
| Suboptimal pH of the reaction buffer. | The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[3] Verify the pH of your buffer. | |
| Precipitation observed during quenching. | High concentration of the quenching reagent. | While uncommon, if precipitation occurs, try reducing the final concentration of the quenching reagent to the lower end of the recommended range (e.g., 20-50 mM).[5] |
| Protein aggregation. | Ensure your protein is soluble and stable in the quenching buffer. Consider a buffer exchange step if necessary. |
Experimental Protocols
Protocol 1: Quenching of Unreacted this compound
This protocol provides a general procedure for quenching a biotinylation reaction.
Materials:
-
Biotinylation reaction mixture containing your target molecule and unreacted this compound.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0.
Procedure:
-
Following the biotinylation incubation period, add the Quenching Buffer to your reaction mixture to achieve a final concentration of 50-100 mM. For example, add 50-100 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction volume.
-
Mix the solution gently by pipetting or vortexing.
-
Incubate the reaction for 15-30 minutes at room temperature.[6]
-
The quenched reaction mixture is now ready for purification to remove the excess biotin reagent and quenching agent adducts.
Protocol 2: Removal of Unreacted this compound by Size-Exclusion Chromatography (Desalting Column)
This protocol is an alternative to quenching for removing unreacted biotinylation reagent.
Materials:
-
Quenched or unquenched biotinylation reaction mixture.
-
Desalting spin column (choose a column with an appropriate molecular weight cutoff for your target molecule).
-
Equilibration/Elution Buffer (e.g., PBS).
Procedure:
-
Equilibrate the desalting column with your desired buffer according to the manufacturer's instructions. This typically involves centrifuging the column to remove the storage buffer and then adding the equilibration buffer and centrifuging again.
-
Carefully apply the biotinylation reaction mixture to the center of the packed resin bed.
-
Place the column in a new collection tube.
-
Centrifuge the column according to the manufacturer's protocol to elute the biotinylated target molecule. The smaller, unreacted this compound and its byproducts will be retained in the column resin.
-
Your purified, biotinylated molecule is now in the collection tube and ready for downstream applications.
Visualizations
Caption: Workflow for quenching unreacted this compound.
Caption: Troubleshooting logic for high background signal.
References
- 1. benchchem.com [benchchem.com]
- 2. covachem.com [covachem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
removing excess Biotin-PEG8-NHS ester from a reaction
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their biotinylation experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Biotin-PEG8-NHS esters.
Troubleshooting Guide
Low Biotin (B1667282) Incorporation
Q: My protein shows low or no biotinylation after the reaction. What could be the cause?
A: Several factors can lead to inefficient biotinylation. Here are the most common causes and their solutions:
-
Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris (TBS) or glycine, will compete with the primary amines on your protein for reaction with the NHS ester of the biotin reagent, significantly reducing labeling efficiency.[1][2]
-
Hydrolyzed Biotinylation Reagent: Biotin-PEG8-NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive.[1]
-
Incorrect Molar Excess: The ratio of biotin reagent to your protein is critical for achieving the desired degree of labeling.
-
Solution: A 20-fold molar excess of biotin reagent is a good starting point for labeling 1-10 mg/mL of an antibody, which typically results in 4-6 biotin molecules per antibody.[1] You may need to optimize this ratio for your specific protein.
-
-
Low Protein Concentration: Labeling reactions with dilute protein solutions may require a greater molar excess of the biotin reagent to achieve the same level of incorporation.[1]
-
Solution: If possible, concentrate your protein before the reaction.
-
Protein Precipitation or Aggregation
Q: My protein precipitated or aggregated after adding the this compound. What should I do?
A: Protein precipitation or aggregation during or after biotinylation can occur due to several reasons:
-
Over-biotinylation: Introducing too many biotin molecules can alter the protein's surface charge and hydrophobicity, leading to aggregation.[4][5]
-
High Protein Concentration: Very high protein concentrations can sometimes lead to aggregation during the labeling process.
-
Solution: Try performing the reaction at a lower protein concentration.
-
-
Unsuitable Buffer Conditions: The reaction buffer might not be optimal for your specific protein's stability.
-
Solution: Ensure the pH and salt concentration of your reaction buffer are suitable for your protein.
-
High Background in Downstream Applications
Q: I'm observing high background noise in my downstream assays (e.g., ELISA, Western Blot). What is the likely cause?
A: High background is often caused by the presence of excess, unreacted biotin in your sample.[6][7] This free biotin can bind to streptavidin or avidin (B1170675) conjugates, leading to non-specific signals.[6][8]
-
Solution: It is crucial to efficiently remove all unbound this compound after the reaction.[4][8] Several methods are available, including dialysis, size exclusion chromatography (spin desalting columns), and affinity purification. The choice of method will depend on your sample volume and the size of your molecule.[6]
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of this compound, and why is it important?
A1: The molecular weight of this compound is approximately 764.89 g/mol .[9][10][11] Knowing this is critical when selecting a removal method based on size, such as dialysis or size exclusion chromatography. For these methods to be effective, there must be a significant size difference between your biotinylated molecule and the free biotin reagent.
Q2: Which method is best for removing excess this compound?
A2: The optimal method depends on your specific experimental needs, including sample volume, the size of your target molecule, desired purity, and time constraints.[6]
-
Dialysis: Simple and gentle, suitable for larger sample volumes (>100 µL), but it is time-consuming (24-48 hours for optimal removal).[4][6][12]
-
Size Exclusion Chromatography (e.g., spin columns): Rapid (under 15 minutes) and effective for smaller sample volumes (typically 20-700 µL), offering good protein recovery.[6][8]
-
Affinity Purification (e.g., streptavidin beads): Highly specific for biotinylated molecules but may require harsh conditions to elute the captured molecule due to the strong biotin-streptavidin interaction.[6]
Q3: How can I determine if I have successfully removed the excess biotin?
A3: You can indirectly assess the efficiency of removal by quantifying the amount of biotin incorporated into your protein. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method for this.[1][6] In this assay, biotin displaces HABA from an avidin-HABA complex, causing a measurable decrease in absorbance at 500 nm.[1]
Q4: Can I reuse size exclusion or affinity chromatography columns?
A4: Many spin columns are designed for single use to prevent cross-contamination.[6] While some affinity chromatography resins can be regenerated, this often involves harsh washing steps. Always refer to the manufacturer's instructions for the specific product you are using.[6]
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~764.89 g/mol | [9][10][11] |
| Chemical Formula | C33H56N4O14S | [9][10] |
| Reactivity | Reacts with primary amines (e.g., lysine (B10760008) residues) at pH 7-9 | [1][9][13] |
Table 2: Comparison of Removal Methods
| Method | Typical Sample Volume | Processing Time | Advantages | Disadvantages |
| Dialysis | > 100 µL | 24 - 48 hours | Gentle, simple, good for large volumes | Time-consuming |
| Size Exclusion Chromatography (Spin Column) | 20 - 700 µL | < 15 minutes | Fast, high protein recovery | Limited sample volume |
| Affinity Purification | Variable | 30 - 60 minutes | High specificity | Elution can be harsh |
Experimental Protocols
Protocol 1: Removal of Excess this compound by Dialysis
This method is suitable for sample volumes greater than 100 µL.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 7 kDa or 10 kDa for most proteins.[6]
-
Dialysis buffer (e.g., PBS), chilled to 4°C.
-
Stir plate and stir bar.
-
Beaker large enough to hold at least 100 times the sample volume.
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load the biotinylation reaction mixture into the dialysis tubing/cassette and seal securely.
-
Place the sealed tubing/cassette into the beaker with chilled dialysis buffer.
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for at least 4 hours.
-
For optimal removal, perform at least three buffer changes over 24 to 48 hours.[6][12]
-
After the final dialysis period, carefully remove the sample from the tubing/cassette.
Protocol 2: Removal of Excess this compound by Size Exclusion Chromatography (Spin Column)
This method is ideal for rapid cleanup of small sample volumes (typically 20-700 µL).
Materials:
-
Spin column with an appropriate MWCO (e.g., 7 kDa).
-
Collection tubes.
-
Microcentrifuge.
Procedure:
-
Prepare the spin column by removing the storage buffer. This is typically done by placing the column in a collection tube and centrifuging for 1-2 minutes at the recommended speed (e.g., 1,500 x g).[6]
-
Discard the flow-through and place the column in a new collection tube.
-
Slowly apply the biotinylation reaction mixture to the center of the resin bed.
-
Centrifuge the column for the time and speed recommended by the manufacturer (e.g., 2 minutes at 1,500 x g).[6]
-
The purified, biotinylated molecule will be in the collection tube, while the excess this compound is retained in the column resin.[6]
Visualizations
Caption: Workflow for removing excess biotin reagent using dialysis.
Caption: Workflow for removing excess biotin reagent using a spin column.
Caption: Troubleshooting logic for common biotinylation issues.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cat# 0148 One-Step Free Biotin Removal Kit | Hygia Reagents, Inc. [hygiareagents.com]
- 8. Small Molecule and Biotin Removal | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. medkoo.com [medkoo.com]
- 10. precisepeg.com [precisepeg.com]
- 11. purepeg.com [purepeg.com]
- 12. biochemicalc.nuim.ie [biochemicalc.nuim.ie]
- 13. Bio-PEG8-NHS ester - CD Bioparticles [cd-bioparticles.net]
Technical Support Center: Preventing Protein Aggregation During Biotinylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during biotinylation experiments.
Troubleshooting Guide
Protein aggregation during biotinylation can significantly impact experimental outcomes by reducing the bioactivity of the target protein and interfering with downstream applications. The following table summarizes common issues, their potential causes, and recommended solutions to prevent protein precipitation and ensure successful conjugation.
| Problem | Potential Cause | Recommended Solution |
| Visible precipitation or cloudiness during/after the reaction | Over-biotinylation: Excessive modification of surface lysines can alter the protein's charge and increase hydrophobicity, leading to aggregation.[1][2] | - Optimize Biotin (B1667282):Protein Molar Ratio: Start with a lower molar excess of the biotinylation reagent. For amine-reactive labeling, a 12- to 20-fold molar excess is a common starting point for proteins at 2-10 mg/mL and ≤ 2 mg/mL, respectively.[3] - Perform a titration experiment: Test a range of molar ratios to determine the optimal level of labeling without inducing aggregation. |
| Hydrophobic nature of the biotin reagent: Standard biotin reagents can be hydrophobic, and their attachment to the protein surface can promote self-association.[1][4] | - Use a water-soluble biotinylation reagent: Employ reagents with a polyethylene (B3416737) glycol (PEG) spacer arm (e.g., NHS-PEG4-Biotin) to increase the hydrophilicity of the final conjugate and reduce aggregation.[5][6] | |
| Suboptimal buffer pH: The reaction pH can influence the protein's surface charge and stability. If the pH is close to the protein's isoelectric point (pI), solubility is minimized, increasing the risk of aggregation.[7][8] | - Adjust the buffer pH: For amine-reactive biotinylation (e.g., NHS esters), maintain a pH between 7.2 and 8.5.[9] Ensure the pH is at least 1-2 units away from the protein's pI.[8][] | |
| High protein concentration: Increased intermolecular interactions at high protein concentrations can favor aggregation.[1][8] | - Reduce protein concentration: If possible, perform the biotinylation reaction at a lower protein concentration.[8] | |
| Low biotinylation efficiency with concurrent aggregation | Poor solubility of the biotinylation reagent: The reagent may not be fully dissolved in the reaction buffer, leading to localized high concentrations and protein precipitation at the sites of addition. | - Ensure complete dissolution of the reagent: For water-insoluble NHS esters, first dissolve in an anhydrous organic solvent like DMSO or DMF before adding to the aqueous reaction mixture.[11] - Use a water-soluble biotinylation reagent: Sulfo-NHS esters or PEGylated reagents are more soluble in aqueous buffers.[5][11] |
| Presence of competing amines in the buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for reaction with amine-reactive biotinylation reagents.[9][12] | - Use an amine-free buffer: Switch to a non-amine-containing buffer such as phosphate-buffered saline (PBS) or HEPES.[9] If the protein is in an amine-containing buffer, perform buffer exchange before biotinylation.[6] | |
| Gradual aggregation during storage of the biotinylated protein | Increased hydrophobicity of the biotinylated protein: The attached biotin moieties can make the protein more prone to aggregation over time.[2] | - Add stabilizing excipients: Include additives such as glycerol, arginine, or non-ionic detergents in the storage buffer to enhance protein stability.[][13] - Use a PEGylated biotin reagent: The hydrophilic PEG spacer can improve the long-term storage stability of the biotinylated protein.[5] |
| Freeze-thaw cycles: Repeated freezing and thawing can induce protein denaturation and aggregation.[8][14] | - Aliquot and store properly: Store the biotinylated protein in single-use aliquots at -80°C to minimize freeze-thaw cycles.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during a biotinylation reaction?
Protein aggregation during biotinylation is a multifaceted issue that can arise from several factors:
-
Increased Hydrophobicity: The biotin molecule itself can be hydrophobic. Covalently attaching multiple biotin molecules to a protein's surface can increase its overall hydrophobicity, leading to self-association and aggregation.[1][2]
-
Alteration of Surface Charge: Amine-reactive biotinylation, which targets lysine (B10760008) residues, neutralizes the positive charges on the protein surface. This change in the net charge can reduce electrostatic repulsion between protein molecules, making them more prone to aggregation, especially if the buffer pH is near the protein's isoelectric point (pI).[2][7]
-
Conformational Changes: The chemical modification process can sometimes induce slight conformational changes in the protein, potentially exposing previously buried hydrophobic regions that can initiate aggregation.[1]
-
Suboptimal Reaction Conditions: Factors such as high protein concentration, inappropriate buffer pH, low ionic strength, and the absence of stabilizing agents can all contribute to protein instability and aggregation.[1][8]
Q2: How does the choice of biotinylation reagent affect protein aggregation?
The properties of the biotinylation reagent play a crucial role in protein stability:
-
Solubility: Biotinylation reagents vary in their solubility. Water-insoluble reagents, like many standard NHS esters, need to be dissolved in an organic solvent first, which can sometimes be detrimental to protein stability.[11] Water-soluble reagents, such as those containing a sulfonate group (Sulfo-NHS esters) or a polyethylene glycol (PEG) spacer, are generally preferred as they can be directly added to aqueous reaction mixtures and can increase the solubility of the final biotinylated protein.[5][11]
-
Spacer Arm: The spacer arm that links biotin to the reactive group can influence both steric hindrance and solubility. Longer, flexible, and hydrophilic spacer arms, such as PEG, can improve the accessibility of the biotin for binding to avidin (B1170675) or streptavidin and enhance the solubility of the conjugate, thereby reducing aggregation.[5][15]
Q3: What is the ideal protein concentration for a biotinylation reaction?
There is no single ideal protein concentration, as it is protein-dependent. However, higher protein concentrations generally increase the likelihood of aggregation due to increased intermolecular interactions.[1][8] If you are observing aggregation, consider performing the reaction at a lower protein concentration. For example, starting with a protein concentration in the range of 1-10 mg/mL is common.[3]
Q4: How does the molar ratio of biotin reagent to protein influence aggregation?
The molar ratio of the biotinylation reagent to the protein is a critical parameter to control. A high molar excess of the reagent can lead to over-biotinylation, which is a common cause of aggregation.[1] It is recommended to perform a titration with varying molar ratios to find the optimal balance between labeling efficiency and protein stability. As a general guideline for amine-reactive labeling, a 12- to 20-fold molar excess of biotin is a reasonable starting point.[3]
Q5: What are the optimal buffer conditions for preventing aggregation during amine-reactive biotinylation?
For biotinylation targeting primary amines (e.g., using NHS esters), the following buffer conditions are recommended:
-
pH: The optimal pH range for the reaction of an NHS ester with a primary amine is typically between 7.2 and 8.5.[9] It is also crucial to select a pH that is at least 1-2 units away from your protein's isoelectric point (pI) to maintain its solubility.[8][]
-
Buffer Composition: Use buffers that do not contain primary amines, such as Tris or glycine, as they will compete with the labeling reaction.[9][12] Suitable buffers include phosphate-buffered saline (PBS), HEPES, and bicarbonate/carbonate buffers.[9]
-
Additives: The inclusion of stabilizing additives can be beneficial. The table below provides examples of common stabilizers and their typical concentration ranges.
| Stabilizer | Typical Concentration Range | Mechanism of Action |
| Glycerol | 5-20% (v/v) | Increases viscosity and stabilizes protein structure.[8][] |
| Arginine | 50-500 mM | Suppresses aggregation by interacting with hydrophobic and charged residues.[] |
| Sorbitol | 5-20% (w/v) | Acts as an osmolyte, promoting a more compact and stable protein state.[2] |
| Trehalose/Sucrose | 5-10% (w/v) | Stabilize proteins via their hydroxyl groups, preventing aggregation.[] |
| Non-ionic Detergents (e.g., Tween-20, Polysorbate 80) | 0.01-0.1% (v/v) | Prevent surface-induced aggregation and can help solubilize proteins.[8][13] |
Experimental Protocols
Protocol 1: Standard Protocol for Amine-Reactive Biotinylation of an Antibody using an NHS-Ester
This protocol provides a general guideline for biotinylating an antibody using an amine-reactive N-hydroxysuccinimide (NHS) ester of biotin.
Materials:
-
Antibody (or protein of interest) in an amine-free buffer (e.g., PBS, pH 7.4-8.0)
-
NHS-ester biotinylation reagent (e.g., NHS-PEG4-Biotin)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Protein Preparation:
-
Ensure the antibody is in an amine-free buffer at a concentration of 1-2 mg/mL. If the buffer contains primary amines, perform buffer exchange into PBS.
-
-
Prepare Biotinylation Reagent Stock Solution:
-
Immediately before use, dissolve the NHS-ester biotinylation reagent in anhydrous DMSO or DMF to a concentration of 10 mM.[12]
-
-
Calculate the Volume of Biotin Reagent to Add:
-
Determine the desired molar excess of the biotin reagent. A 20-fold molar excess is a common starting point.
-
Use the following formulas to calculate the required volume:
-
Moles of protein = (Protein concentration in mg/mL * Volume in mL) / (Molecular weight of protein in g/mol )
-
Moles of biotin reagent = Moles of protein * Desired molar excess
-
Volume of biotin reagent = Moles of biotin reagent / Concentration of biotin stock solution
-
-
-
Biotinylation Reaction:
-
Add the calculated volume of the biotin reagent stock solution to the protein solution.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[6]
-
-
Quench the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris-HCl).
-
Incubate for 15-30 minutes at room temperature to stop the reaction by consuming any unreacted NHS-ester.[12]
-
-
Remove Excess Biotin:
-
Purify the biotinylated antibody from excess, unreacted biotin and quenching buffer using a desalting column or dialysis against PBS.
-
Protocol 2: Assessment of Protein Aggregation using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it an excellent tool for detecting protein aggregation.[16][17]
Materials:
-
Biotinylated protein sample
-
Unlabeled control protein sample
-
DLS instrument
-
Low-volume cuvettes
Procedure:
-
Sample Preparation:
-
Filter the protein samples through a low-protein-binding 0.22 µm syringe filter to remove any large, extraneous particles.[18]
-
Ensure the sample is free of air bubbles.
-
-
Data Acquisition:
-
Pipette the sample into a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate.
-
Set the instrument parameters (e.g., temperature, number of acquisitions) and initiate the measurement.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution profile.
-
Compare the size distribution of the biotinylated protein to the unlabeled control. An increase in the average hydrodynamic radius and/or the appearance of larger species is indicative of aggregation.[1]
-
The Polydispersity Index (PDI) provides a measure of the heterogeneity of the sample. A higher PDI in the biotinylated sample compared to the control suggests a broader size distribution, which can be a sign of aggregation.[17][18]
-
Protocol 3: Detection of High Molecular Weight Aggregates using Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size, providing a quantitative method to detect and measure protein monomers, dimers, and larger aggregates.[19][20]
Materials:
-
Biotinylated protein sample
-
Unlabeled control protein sample
-
HPLC or FPLC system with a UV detector
-
Size-exclusion column appropriate for the molecular weight range of the protein and its potential aggregates
-
Mobile phase (e.g., PBS)
Procedure:
-
System and Column Equilibration:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
-
Sample Injection:
-
Filter the protein samples through a 0.22 µm filter.
-
Inject a defined volume of the unlabeled control protein onto the column and record the chromatogram. This will establish the elution time of the monomeric protein.
-
-
Analysis of Biotinylated Sample:
-
Inject the same volume of the biotinylated protein sample and record the chromatogram.
-
-
Data Analysis:
-
Compare the chromatograms of the biotinylated and unlabeled samples.
-
The appearance of new peaks eluting earlier than the monomer peak indicates the presence of soluble, higher molecular weight aggregates.[20]
-
The area under each peak can be used to quantify the percentage of monomer, dimer, and other aggregates in the sample.
-
Visualizations
Caption: Workflow for a standard amine-reactive biotinylation experiment.
Caption: Troubleshooting logic for addressing protein aggregation during biotinylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. What is Biotinylation? | Biopharma PEG [biochempeg.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. The effect of pH on the aggregation of biotinylated antibodies and on the signal-to-noise observed in immunoassays utilizing biotinylated antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 13. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 14. avantorsciences.com [avantorsciences.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. news-medical.net [news-medical.net]
- 17. diva-portal.org [diva-portal.org]
- 18. research.cbc.osu.edu [research.cbc.osu.edu]
- 19. contractlaboratory.com [contractlaboratory.com]
- 20. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Non-Specific Binding of Biotinylated Antibodies
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for non-specific binding issues encountered when using biotinylated antibodies.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you identify and resolve sources of non-specific binding in your experiments.
Issue 1: High background staining across the entire sample (e.g., tissue section, blot, or ELISA plate).
Q: Why am I observing a uniformly high background signal in my assay?
A: This is a common issue that can arise from several factors, often related to endogenous biotin (B1667282) in the sample or problems with the blocking or washing steps.
Potential Causes & Solutions:
-
Endogenous Biotin: Many tissues, particularly the liver, kidney, spleen, heart, and brain, contain significant amounts of endogenous biotin, which can be bound by streptavidin or avidin (B1170675), leading to high background.[1][2][3]
-
Solution: Implement an avidin/biotin blocking step before applying the primary antibody.[1][4][5] This is a two-step process: first, incubate the sample with an excess of avidin to saturate the endogenous biotin. Second, incubate with free biotin to block any remaining biotin-binding sites on the avidin.[1][6]
-
-
Insufficient Blocking: Inadequate blocking can leave sites on the sample or solid phase (e.g., ELISA plate) open for non-specific attachment of antibodies or detection reagents.[7][8]
-
Solution: Optimize your blocking procedure. Increase the incubation time and consider trying different blocking agents.[9][10] For biotin-based systems, avoid using non-fat dry milk as it contains endogenous biotin.[11] Bovine Serum Albumin (BSA) or casein-based blockers are often better alternatives.[10]
-
-
Inadequate Washing: Insufficient washing between steps can leave unbound antibodies or detection reagents behind, contributing to high background.[9]
-
High Antibody Concentration: Using overly concentrated primary or biotinylated secondary antibodies increases the likelihood of low-affinity, non-specific binding.[9][14][15]
Experimental Protocols
Protocol 1: Endogenous Biotin Blocking
This protocol is designed to block endogenous biotin in tissue sections for immunohistochemistry (IHC) but can be adapted for other applications like Western blotting or ELISA.[6]
-
After your standard protein-based blocking step (e.g., with normal serum or BSA), incubate the sample with an avidin solution (e.g., 0.05% avidin in PBS) for 15 minutes at room temperature.[1]
-
Rinse briefly with your wash buffer (e.g., PBS).[1]
-
Incubate the sample with a biotin solution (e.g., 0.005% biotin in PBS) for 15 minutes at room temperature.[1] This step is crucial to saturate the multiple biotin-binding sites on the avidin molecule.[6]
-
Rinse thoroughly with wash buffer.[1]
-
Proceed with the primary antibody incubation step of your main protocol.[1]
To confirm if endogenous biotin is the issue, you can run a control where you apply the streptavidin-conjugate directly to the sample without any primary or secondary antibodies. If you see a signal, endogenous biotin is likely present.[1][5]
Protocol 2: Optimizing Blocking Buffers
-
Prepare several different blocking buffers to test (e.g., 5% BSA in TBS-T, 1% Casein in TBS-T, and a commercial protein-free blocker).
-
Divide your sample into sections (e.g., different strips of a Western blot membrane or sets of wells in an ELISA plate).
-
Apply a different blocking buffer to each section and incubate for at least 1 hour at room temperature or overnight at 4°C.
-
Proceed with the rest of your standard protocol, keeping all other variables constant.
-
Compare the signal-to-noise ratio for each blocking buffer to determine the most effective one for your specific assay.
Data Presentation
Table 1: Common Blocking Agents for Biotin-Based Assays
| Blocking Agent | Recommended Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% | A common and effective choice. Ensure it is biotin-free.[10][16] |
| Casein | 0.5-1% | Can sometimes provide lower backgrounds than BSA and is recommended for biotin-avidin systems.[10] |
| Normal Serum | 5-10% | Use serum from the same species as the secondary antibody to block non-specific binding of the secondary.[9] |
| Fish Gelatin | 0.1-0.5% | Can be an alternative to BSA or casein. |
| Commercial Blockers | Varies | Often contain proprietary formulations that can be very effective. Protein-free options are available to avoid cross-reactivity.[17] |
Frequently Asked Questions (FAQs)
Q1: What is the difference between avidin and streptavidin, and which one should I use?
A1: Both avidin (from egg white) and streptavidin (from Streptomyces avidinii) are tetrameric proteins that bind biotin with very high affinity.[18][19] However, streptavidin is generally preferred for most applications because it is not glycosylated and has a near-neutral isoelectric point (pI), which results in significantly lower non-specific binding compared to avidin.[18][20] Avidin's carbohydrate moieties can bind to lectins in tissues, and its high pI can cause electrostatic interactions, both leading to background signal.[4][20]
Q2: Can the streptavidin itself be a source of non-specific binding?
A2: Yes, although less common than with avidin, streptavidin can sometimes cause non-specific binding.[21][22] Some streptavidin variants contain an RYD sequence that can mimic the RGD motif found in proteins that bind to cell surface receptors, potentially causing background in certain applications.[20] Using a modified version like NeutrAvidin, which is deglycosylated avidin, can further reduce non-specific binding.[18]
Q3: My tissue sections are drying out during incubation steps. Could this cause high background?
A3: Yes, allowing tissue sections to dry out can lead to high background staining, often appearing more intense at the edges of the tissue.[2][9] It is crucial to keep the sections in a humidified chamber during all incubation steps to prevent this.[2][9]
Q4: I'm still seeing high background after performing an endogenous biotin block. What else could be the cause?
A4: If an endogenous biotin block doesn't resolve the issue, consider these other possibilities:
-
Endogenous Enzyme Activity: If you are using an enzyme-conjugated streptavidin (like HRP or AP), endogenous enzymes in your sample could be reacting with the substrate.[2][14] You can block endogenous peroxidase activity with a hydrogen peroxide treatment and endogenous alkaline phosphatase with levamisole.[3][14]
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically to other proteins in your sample.[9][15] Run a control without the primary antibody to check for this.[9][14] Using a pre-adsorbed secondary antibody can help minimize this issue.[9][14]
-
Over-amplification: If you are using an amplification method like the Avidin-Biotin Complex (ABC) technique, the signal may be too high. Try reducing the amount of amplification reagent used.[9]
Q5: Should I be concerned about biotin in my blocking buffer?
A5: Absolutely. If you are using a biotin-based detection system, you must avoid blocking buffers that contain biotin. Non-fat dry milk is a common blocker but naturally contains biotin and should not be used in these assays.[3][11] Always opt for biotin-free BSA, casein, or specialized commercial blocking buffers.[10][16]
Visualizations
Diagrams
Caption: Troubleshooting workflow for non-specific binding.
Caption: Mechanism of the two-step endogenous biotin block.
References
- 1. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 2. sysy-histosure.com [sysy-histosure.com]
- 3. Basics of the Blocking Step in IHC [nsh.org]
- 4. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Blocking Non-Specific Binding in IHC: Novus Biologicals [novusbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. High background in immunohistochemistry | Abcam [abcam.com]
- 10. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 11. bosterbio.com [bosterbio.com]
- 12. researchgate.net [researchgate.net]
- 13. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 14. bma.ch [bma.ch]
- 15. What are the common causes of background staining in immunohistochemistry? | AAT Bioquest [aatbio.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Streptavidin - Wikipedia [en.wikipedia.org]
- 19. Biotinylated secondary antibodies: detect low-abundance proteins | Abcam [abcam.com]
- 20. IHC検出におけるアビジン-ビオチン複合体法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Non-specific serum binding to streptavidin in a biotinylated peptide based enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Biotin-PEG8-NHS Ester to Protein Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the molar ratio of Biotin-PEG8-NHS ester to protein for effective conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to protein?
A1: The optimal molar ratio is protein-dependent and requires empirical determination. However, a common starting point is a 10:1 to 40:1 molar excess of biotin (B1667282) to protein.[1] For antibodies, a 20-fold molar excess when the protein concentration is 1-10 mg/mL typically results in the incorporation of 4-6 biotin molecules per antibody.[2][3] For more dilute protein solutions, a higher molar excess may be necessary to achieve the same level of biotinylation.[4][5]
Q2: What are the ideal reaction conditions for biotinylation with an NHS ester?
A2: The reaction is most efficient at a pH between 7 and 9.[6][7] A common buffer choice is phosphate-buffered saline (PBS) at a pH of 7.2-8.0.[4][5] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they compete with the target protein for reaction with the NHS ester, thereby reducing labeling efficiency.[2][8] The reaction can be carried out for 30-60 minutes at room temperature or for 2 hours on ice.[2][3][9]
Q3: How should I prepare and handle the this compound?
A3: this compound is sensitive to moisture.[2][8] It should be stored at -20°C with a desiccant.[2][7][8] Before use, the vial should be allowed to equilibrate to room temperature to prevent condensation.[2][8] Stock solutions should be prepared fresh in an anhydrous organic solvent like DMSO or DMF immediately before use.[2][4][5][8] Aqueous solutions of the reagent are not recommended for storage due to the hydrolysis of the NHS ester.[8]
Q4: How can I determine the degree of biotinylation?
A4: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to quantify the number of biotin molecules incorporated per protein molecule.[10][11][12][13] This colorimetric assay is based on the displacement of HABA from the HABA-avidin complex by biotin, which leads to a decrease in absorbance at 500 nm.[10][12][13] This change in absorbance is proportional to the amount of biotin in the sample.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Biotin Labeling | Inactive NHS ester: The this compound may have hydrolyzed due to moisture.[14][15] | Always use fresh, anhydrous DMSO or DMF to prepare the biotin stock solution immediately before use.[4][5] Ensure the reagent vial has warmed to room temperature before opening.[2] |
| Presence of competing amines: The reaction buffer may contain primary amines (e.g., Tris, glycine) that compete with the protein for the NHS ester.[8][15] | Perform a buffer exchange into an amine-free buffer like PBS before starting the biotinylation reaction.[2][4] | |
| Incorrect pH: The reaction pH may be too low for efficient conjugation. | Ensure the reaction buffer pH is between 7.2 and 8.5 for optimal NHS ester reactivity with primary amines.[8] | |
| Protein Precipitation during or after Labeling | Over-biotinylation: Excessive modification of lysine (B10760008) residues can alter the protein's isoelectric point and solubility, leading to precipitation.[14][16] | Reduce the molar excess of the biotin reagent in the reaction.[14] You can also try shorter reaction times.[14] |
| Hydrophobicity of biotin: The addition of multiple biotin molecules can increase the overall hydrophobicity of the protein, causing it to precipitate.[17] | Consider using a Biotin-PEG-NHS ester with a longer PEG spacer to increase the hydrophilicity of the conjugate. The PEG8 spacer in your current reagent already enhances water solubility.[6][18] Lowering the salt concentration of the buffer may also help.[17] | |
| Protein instability: The protein itself may be unstable under the reaction conditions. | Optimize buffer conditions, such as pH and salt concentration, to maintain protein stability. | |
| Inconsistent Biotinylation Results | Inaccurate quantification of reactants: Errors in determining the protein or biotin reagent concentration can lead to variability. | Accurately determine the protein concentration before the reaction. Prepare the biotin stock solution carefully and use it immediately. |
| Incomplete removal of excess biotin: Residual free biotin can interfere with downstream applications and quantification assays.[11] | Ensure complete removal of unreacted biotin using methods like dialysis or desalting columns.[2][11][19] |
Experimental Protocols
General Protocol for Protein Biotinylation
-
Buffer Exchange: If your protein is in a buffer containing primary amines (e.g., Tris, glycine), exchange it into an amine-free buffer like PBS (pH 7.2-8.0) using dialysis or a desalting column.[2][4]
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[4][5]
-
Reaction Setup: Add the calculated amount of the 10 mM biotin stock solution to your protein solution. A common starting point is a 20-fold molar excess for a 2 mg/mL protein solution.[4][5]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2][3]
-
Quenching (Optional): To stop the reaction, you can add a small amount of a primary amine-containing buffer like Tris to a final concentration of about 50 mM.
-
Purification: Remove excess, unreacted biotin using a desalting column, dialysis, or size-exclusion chromatography.[20] This step is crucial for accurate downstream quantification and applications.[11]
Quantification of Biotinylation using the HABA Assay
-
Prepare HABA/Avidin (B1170675) Solution: Prepare a solution of HABA and avidin in PBS according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Measure the absorbance of the HABA/Avidin solution at 500 nm (A500).[11][12]
-
Add Biotinylated Protein: Add a known amount of your purified biotinylated protein to the HABA/Avidin solution and mix.
-
Measure Final Absorbance: Once the reading stabilizes, measure the absorbance at 500 nm again.[11]
-
Calculate Biotin Concentration: The decrease in absorbance is proportional to the amount of biotin in your sample. Use the Beer-Lambert law and the molar extinction coefficient of the HABA-avidin complex (ε = 34,000 M⁻¹cm⁻¹) to calculate the moles of biotin.[12][13]
-
Determine Molar Ratio: Calculate the molar ratio of biotin to protein by dividing the moles of biotin by the moles of protein added to the assay.[11]
Visual Guides
Caption: Experimental workflow for protein biotinylation.
Caption: Troubleshooting common biotinylation issues.
References
- 1. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. broadpharm.com [broadpharm.com]
- 4. apexbt.com [apexbt.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. This compound, 2143968-03-8 | BroadPharm [broadpharm.com]
- 7. medkoo.com [medkoo.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. HABA計算ツール | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. fishersci.ie [fishersci.ie]
- 13. HABA Biotinylation Calculator | AAT Bioquest [aatbio.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. reddit.com [reddit.com]
- 18. This compound [myskinrecipes.com]
- 19. researchgate.net [researchgate.net]
- 20. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]
Navigating the Nuances of Biotin-PEG8-NHS Ester Stability: A Technical Support Guide
For researchers, scientists, and drug development professionals leveraging biotinylation in their experimental workflows, the stability of reagents is paramount to achieving reproducible and reliable results. This technical support center provides a comprehensive guide to understanding and managing the stability of dissolved Biotin-PEG8-NHS ester, a common reagent for attaching biotin (B1667282) to primary amines on proteins and other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for dissolved this compound?
A1: The primary cause of instability for dissolved this compound is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group.[1][2][3] The NHS ester is highly reactive towards nucleophiles, and in the presence of water, it will hydrolyze, rendering the reagent incapable of reacting with its intended primary amine target. This hydrolysis reaction is the main pathway of degradation.
Q2: How does pH affect the stability of dissolved this compound?
A2: The pH of the solution is a critical factor influencing the rate of hydrolysis. The NHS ester is more stable at acidic pH and becomes increasingly unstable as the pH becomes more alkaline.[1][3] While the reaction with primary amines is most efficient at a slightly alkaline pH (typically 7.2-8.5), the competing hydrolysis reaction is also significantly accelerated in this range.[4]
Q3: What are the recommended solvents for dissolving and storing this compound?
A3: To minimize hydrolysis, it is crucial to dissolve this compound in anhydrous (water-free) organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[5][6] Stock solutions prepared in high-quality, anhydrous solvents can be stored for a limited time at low temperatures.[5][6] Aqueous solutions of the reagent are not stable and should be prepared immediately before use.[6]
Q4: What are the optimal storage conditions for both solid and dissolved this compound?
A4:
-
Solid Form: The solid, powdered form of this compound is relatively stable and should be stored at -20°C or colder, protected from moisture and light.[7][8] It is advisable to store it in a desiccator.
-
Dissolved Form (Stock Solutions): If you need to prepare a stock solution, dissolve the reagent in anhydrous DMF or DMSO.[5][6] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and the introduction of moisture. These aliquots should be stored at -20°C or -80°C.[5][9] A stock solution of a similar compound, Biotin-PEG12-NHS ester, is reported to be stable for up to one month at -20°C and six months at -80°C.[9]
Q5: How can I assess the activity of my dissolved this compound?
A5: The activity of an NHS ester reagent can be qualitatively assessed by measuring the amount of released N-hydroxysuccinimide (NHS) after intentional, rapid hydrolysis with a base.[1] The NHS leaving group has a characteristic absorbance at 260-280 nm.[1] By comparing the absorbance of the reagent solution before and after base treatment, you can determine if the reagent is still active. An active reagent will show a significant increase in absorbance after hydrolysis.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no biotinylation of the target molecule. | 1. Hydrolyzed this compound: The reagent may have degraded due to exposure to moisture or improper storage.[2][3] 2. Presence of primary amines in the buffer: Buffers such as Tris or glycine (B1666218) will compete with the target molecule for the NHS ester.[6] 3. Incorrect reaction pH: The pH may be too low for efficient reaction with the primary amines on the target molecule. | 1. Use a fresh vial of the reagent or test the activity of the current stock. Always prepare aqueous solutions immediately before use.[6] 2. Perform a buffer exchange of your sample into an amine-free buffer like phosphate-buffered saline (PBS) at pH 7.2-8.0.[6] 3. Ensure the reaction buffer is at the optimal pH range of 7.2-8.5 for efficient conjugation.[4] |
| Inconsistent biotinylation results between experiments. | 1. Variable reagent activity: The stock solution may be degrading over time due to repeated use and exposure to moisture. 2. Inconsistent reaction conditions: Variations in incubation time, temperature, or pH can lead to different levels of biotinylation. | 1. Aliquot the stock solution into single-use vials to ensure consistent reagent quality for each experiment.[5] 2. Standardize your protocol by carefully controlling all reaction parameters. |
| Precipitation of the protein during biotinylation. | 1. High degree of biotinylation: Over-modification of the protein can alter its solubility properties. 2. Solvent incompatibility: Adding a large volume of organic solvent (from the reagent stock) to the aqueous protein solution can cause precipitation. | 1. Reduce the molar excess of the this compound in the reaction. 2. Ensure the volume of the organic solvent used to dissolve the NHS ester does not exceed 10% of the total reaction volume.[10] |
Quantitative Data on NHS Ester Stability
| Condition | Parameter | Value | Source |
| Aqueous Solution (pH 7.0, 0°C) | Half-life | 4-5 hours | [4] |
| Aqueous Solution (pH 8.6, 4°C) | Half-life | 10 minutes | [4] |
| Aqueous Solution (pH 8.0, Room Temp) | Half-life | ~210 minutes | [11] |
| Aqueous Solution (pH 8.5, Room Temp) | Half-life | ~180 minutes | [11] |
| Aqueous Solution (pH 9.0, Room Temp) | Half-life | ~125 minutes | [11] |
| Stock in Anhydrous DMSO/DMF (-20°C) | Estimated Stability | Up to 1 month | [9] |
| Stock in Anhydrous DMSO/DMF (-80°C) | Estimated Stability | Up to 6 months | [9] |
Disclaimer: The half-life data is based on general NHS esters or structurally similar molecules and should be considered as an approximation for this compound.
Experimental Protocols
Protocol 1: General Protein Biotinylation
This protocol provides a general procedure for biotinylating a protein with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Ensure your protein is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically. Gently mix and incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).
Protocol 2: Assessing the Reactivity of this compound
This protocol allows for a qualitative assessment of the activity of your NHS ester reagent.
Materials:
-
This compound
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
0.5 N NaOH
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a Reagent Solution: Dissolve 1-2 mg of this compound in 1 mL of the amine-free buffer. If not fully soluble, first dissolve in a minimal amount of anhydrous DMSO or DMF and then dilute with the buffer.
-
Initial Absorbance Reading: Measure the absorbance of the solution at 260 nm. This is your A_initial.
-
Base Hydrolysis: To the cuvette, add 50 µL of 0.5 N NaOH. Mix quickly by inverting the cuvette.
-
Final Absorbance Reading: Immediately measure the absorbance at 260 nm again. This is your A_final.
-
Interpretation: A significantly higher A_final compared to A_initial indicates that the NHS ester was active and has been hydrolyzed by the base, releasing the NHS group. If there is little to no change in absorbance, the reagent has likely already hydrolyzed and is inactive.
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. goldbio.com [goldbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. medkoo.com [medkoo.com]
- 8. chemimpex.com [chemimpex.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
impact of amine-containing buffers on biotinylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during biotinylation experiments, with a specific focus on the impact of amine-containing buffers.
Frequently Asked Questions (FAQs)
Q1: What is biotinylation and what are its common applications?
A1: Biotinylation is the process of covalently attaching biotin (B1667282), a small vitamin (B7), to a molecule of interest, such as a protein, antibody, or nucleic acid.[1][2] This process is widely used in life sciences for various applications, including:
-
Protein detection: In assays like ELISA and Western blotting, biotinylated antibodies or proteins allow for highly sensitive detection.[1][3]
-
Protein purification: The strong and specific interaction between biotin and avidin (B1170675) or streptavidin is utilized for affinity purification of biotin-tagged molecules.[1][3]
-
Cell imaging and labeling: Biotinylation enables the visualization and tracking of molecules in or on cells.[1][3]
-
Drug delivery: The biotin-avidin interaction is being explored for targeted drug delivery systems.[3]
Q2: How does an amine-containing buffer, like Tris, interfere with biotinylation?
A2: The most common biotinylation reagents, N-hydroxysuccinimide (NHS) esters, react with primary amines (-NH2) to form stable amide bonds.[4][5] Amine-containing buffers, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, also contain primary amines.[6][7] These primary amines in the buffer compete with the primary amines on the target molecule (e.g., lysine (B10760008) residues on a protein) for reaction with the NHS-biotin reagent.[6][8] This competition significantly reduces the efficiency of labeling the target molecule.[7]
Q3: Are there any conflicting reports on the interference of Tris buffer in biotinylation?
A3: While the vast majority of protocols and technical guides strongly advise against using Tris buffer for NHS-ester-based biotinylation[4][5][6][8], at least one study has reported that Tris does not significantly interfere with the biotinylation of biomolecules using NHS chemistry.[9][10] However, given the overwhelming consensus on its interfering effects, it is generally recommended to avoid Tris and other primary amine-containing buffers to ensure optimal and reproducible biotinylation results.[11]
Q4: What are the recommended buffers and optimal pH for amine-reactive biotinylation?
A4: To avoid interference, it is crucial to use an amine-free buffer for your biotinylation reaction.[11][12] Recommended buffers include:
The optimal pH for the reaction of an NHS ester with a primary amine is between 7.2 and 8.5.[6] While the reaction rate increases at a higher pH, the rate of hydrolysis of the NHS ester also increases, which can lower the overall efficiency.
Q5: How can I stop the biotinylation reaction?
A5: The biotinylation reaction can be stopped or "quenched" by adding a reagent that contains primary amines.[11] This quenching agent will react with any excess, unreacted NHS-biotin reagent. Common quenching reagents include:
Typically, the quenching reagent is added to a final concentration of 10-100 mM and incubated for 15-30 minutes at room temperature.[11]
Troubleshooting Guide
Issue 1: Low or No Biotin Labeling Detected
If you observe a weak or absent signal from your biotinylated molecule, consider the following potential causes and solutions.
| Possible Cause | Suggested Solution |
| Presence of primary amines in the buffer | Perform a buffer exchange to an amine-free buffer like PBS before starting the biotinylation reaction.[7] |
| Inactive NHS-biotin reagent | The NHS ester may have hydrolyzed. Use a fresh vial of the reagent. To prevent hydrolysis, store the reagent desiccated at -20°C and allow it to equilibrate to room temperature before opening.[13] Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use. |
| Insufficient molar excess of biotin reagent | Increase the molar ratio of the biotin reagent to your target molecule. A 10-20 fold molar excess is a common starting point. |
| Incorrect reaction pH | Ensure the pH of your reaction buffer is within the optimal range of 7.2-8.5.[11] |
Issue 2: Protein Precipitation During Biotinylation
| Possible Cause | Suggested Solution |
| High concentration of organic solvent | The biotin reagent is often dissolved in an organic solvent like DMSO or DMF. Keep the volume of the added biotin stock solution low, ideally less than 10% of the total reaction volume, to prevent protein precipitation.[11] |
| Protein instability | Your protein may be unstable under the reaction conditions. Try performing the reaction at a lower temperature (e.g., 4°C) or for a shorter duration.[11] |
| Over-modification of the protein | Excessive biotinylation can alter the protein's isoelectric properties, leading to precipitation. Reduce the molar excess of the biotin reagent.[7] |
Issue 3: High Background in Downstream Assays
| Possible Cause | Suggested Solution |
| Incomplete removal of unreacted biotin | Excess, unreacted biotin can interfere with downstream applications. Ensure thorough purification of the biotinylated protein using methods like dialysis or gel filtration (desalting columns).[11] |
| Non-specific binding | Optimize washing steps in your downstream assay (e.g., ELISA, Western blot) to reduce non-specific interactions.[14] |
Experimental Protocols
Protocol 1: Buffer Exchange for Protein Samples
This protocol describes the removal of amine-containing buffers from a protein sample using a desalting spin column.
Materials:
-
Protein sample in an amine-containing buffer (e.g., Tris)
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Desalting spin column (e.g., Sephadex G-25)[11]
-
Microcentrifuge
Procedure:
-
Column Equilibration: Prepare the desalting spin column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the column with the desired amine-free buffer.
-
Sample Application: Carefully apply your protein sample to the center of the packed resin bed in the desalting column.
-
Centrifugation: Place the column in a collection tube and centrifuge according to the manufacturer's protocol. The larger, biotinylated protein will pass through the column, while the smaller buffer components will be retained in the resin.
-
Collection: The purified protein sample is collected in the collection tube.
-
Repeat (Optional): For highly concentrated amine buffers, a second round of buffer exchange may be necessary.
Protocol 2: General Protocol for Protein Biotinylation with an NHS Ester
This protocol provides a general guideline for biotinylating a protein using an amine-reactive NHS-ester biotin reagent.
Materials:
-
Protein sample in an amine-free buffer (e.g., PBS, pH 7.2-8.5) at a concentration of 1-10 mg/mL.[11]
-
NHS-ester biotin reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[11]
-
Method for removing excess biotin (e.g., dialysis tubing or desalting column)[11]
Procedure:
-
Prepare Biotin Reagent Stock Solution: Immediately before use, dissolve the NHS-ester biotin reagent in anhydrous DMSO or DMF to a concentration of 10-50 mg/mL.[11]
-
Calculate Molar Excess: Determine the desired molar excess of the biotin reagent to the protein. A 10-20 fold molar excess is a common starting point.[11]
-
Biotinylation Reaction: Add the calculated volume of the biotin reagent stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[15]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-100 mM. Incubate for an additional 15-30 minutes at room temperature.[11]
-
Purification: Remove excess, unreacted biotin by dialysis against an appropriate buffer (e.g., PBS) or by using a desalting column.[11]
Visualizations
Caption: Standard workflow for protein biotinylation.
Caption: Interference of amine buffers in biotinylation.
Caption: Troubleshooting logic for low biotinylation.
References
- 1. Biotinylation – What It Is, How It Works, and Why It Matters in Life Science Research - Amerigo Scientific [amerigoscientific.com]
- 2. ビオチン標識 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Biotinylation: Definition, Applications, Industry Uses [excedr.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. dianova.com [dianova.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Biotinylation of protein in tris buffer - Protein and Proteomics [protocol-online.org]
- 9. Tris(hydroxymethyl)aminomethane Compatibility with N-Hydroxysuccinimide Ester Chemistry: Biotinylation of Peptides and Proteins in TRIS Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison: Quantifying Biotinylation with HABA Assay vs. Fluorescence-Based Methods
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal method for quantifying the degree of biotinylation. This guide provides a detailed comparison of the traditional HABA assay and modern fluorescence-based techniques, supported by experimental data and protocols.
The covalent attachment of biotin (B1667282) to proteins and other macromolecules is a cornerstone technique in life sciences, enabling a wide array of applications from affinity purification to immunoassays. Accurate quantification of the degree of biotinylation is critical for ensuring the reproducibility and success of these downstream applications. This guide provides an in-depth comparison of two primary methods for this purpose: the colorimetric 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay and the more recent fluorescence-based assays.
Principle of the Assays
The HABA assay is an indirect, colorimetric method that relies on the displacement of the HABA dye from an avidin-HABA complex.[1][2][3] HABA binds to avidin (B1170675), forming a complex with a distinct absorbance at 500 nm.[1][2][4] Due to the exceptionally high affinity of biotin for avidin (Kd ≈ 10⁻¹⁵ M), which is significantly stronger than the HABA-avidin interaction (Kd ≈ 10⁻⁶ M), biotin readily displaces HABA from the complex.[4][5] This displacement leads to a decrease in absorbance at 500 nm, which is proportional to the amount of biotin present in the sample.[2][4][5]
Fluorescence-based methods offer a more sensitive alternative. A common approach also utilizes the HABA dye, but in this case, HABA acts as a quencher. A fluorescently-labeled avidin is pre-complexed with HABA, which quenches the fluorescence signal.[6] When a biotinylated sample is introduced, the biotin displaces HABA, leading to a de-quenching effect and a subsequent increase in fluorescence intensity that is directly proportional to the biotin concentration.[6][7][8] Another fluorescence-based method involves the enhancement of fluorescence of a streptavidin-fluorescein isothiocyanate (FITC) conjugate upon binding to biotin.[9]
Quantitative Data Summary
The choice between the HABA assay and fluorescence-based methods often depends on the specific requirements of the experiment, such as the required sensitivity and the amount of sample available. The following table summarizes the key quantitative performance metrics of each method.
| Feature | HABA Assay | Fluorescence-Based Assay |
| Principle | Colorimetric (Absorbance Decrease) | Fluorometric (Fluorescence Increase) |
| Detection Range | Micromolar (e.g., 2-16 µM)[4] | Picomolar (e.g., 10-60 pmol)[7][10] |
| Sensitivity | Lower | Higher[7][8][11] |
| Sample Volume | ~100 µL | ~10 µL[7][8][10] |
| Speed | 5-10 minutes | ~5 minutes[7][10] |
| Interferences | Potassium-containing buffers[4][12], Steric hindrance from bulky proteins can lead to underestimation[9][13] | Albumin (BSA) can interfere with HABA:avidin binding[7], Chromophoric proteins absorbing near the dye's excitation/emission wavelengths[7] |
| Instrumentation | Spectrophotometer or plate reader | Fluorescence plate reader |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for both the HABA assay and a fluorescence-based biotinylation quantification assay.
Detailed Experimental Protocols
HABA Assay Protocol (Microplate Format)
This protocol is a generalized procedure based on commercially available kits.[1][4][5]
Materials:
-
HABA/Avidin mixture
-
Biotinylated protein sample (with free biotin removed by dialysis or gel filtration)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare HABA/Avidin Solution: Reconstitute the HABA/Avidin mixture in PBS according to the manufacturer's instructions.
-
Assay Setup:
-
Add 180 µL of the HABA/Avidin solution to each well of the microplate.
-
Prepare a blank well containing 180 µL of HABA/Avidin solution and 20 µL of the same buffer used for the sample.
-
-
Sample Addition: Add 20 µL of your biotinylated protein sample to the wells. It is recommended to test several dilutions of your sample to ensure the reading falls within the linear range of the assay.
-
Incubation: Mix the plate gently on a plate shaker for 30-60 seconds.
-
Measurement: Read the absorbance at 500 nm (A₅₀₀).
-
Calculation:
-
Calculate the change in absorbance: ΔA₅₀₀ = A₅₀₀ (blank) - A₅₀₀ (sample).
-
The concentration of biotin can be calculated using the Beer-Lambert law, where the molar extinction coefficient of the HABA-avidin complex at 500 nm is approximately 34,000 M⁻¹cm⁻¹. The moles of biotin per mole of protein can then be determined from the biotin concentration and the known protein concentration.
-
Fluorescence-Based Assay Protocol (Microplate Format)
This protocol is a generalized procedure based on commercially available kits.[7][8][10]
Materials:
-
Fluorescent Reporter (e.g., DyLight Reporter - a premix of fluorescent avidin and HABA)
-
Biocytin (B1667093) standards
-
Biotinylated protein sample (with free biotin removed)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
96-well black opaque microplate
-
Fluorescence microplate reader (e.g., capable of excitation at 494 nm and emission at 520 nm)
Procedure:
-
Prepare Biotin Standards: Prepare a dilution series of biocytin standards in PBS, typically ranging from 0 to 100 pmol per well.
-
Sample Preparation: Dilute the biotinylated protein sample in PBS to ensure the biotin concentration falls within the range of the standard curve.
-
Assay Setup:
-
Pipette 10 µL of each standard and unknown sample into separate wells of the black microplate.
-
-
Reporter Addition: Add 90 µL of the DyLight Reporter solution to each well.
-
Incubation: Incubate the plate for 5 minutes at room temperature, protected from light.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em 494/520 nm).
-
Data Analysis:
-
Subtract the fluorescence reading of the blank (0 pmol biotin standard) from all other readings.
-
Plot a standard curve of fluorescence intensity versus the amount of biocytin (pmol).
-
Determine the amount of biotin in the unknown samples by interpolating their fluorescence values from the standard curve.
-
Calculate the moles of biotin per mole of protein.
-
Method Comparison and Recommendations
The choice between the HABA and fluorescence-based assays hinges on the specific needs of your research.
Choose the HABA assay when:
-
You have a relatively large amount of sample.
-
High sensitivity is not a critical requirement.
-
You have ready access to a spectrophotometer but not a fluorescence plate reader.
-
You are performing routine, qualitative checks of biotinylation.
Choose a fluorescence-based assay when:
-
High sensitivity and accuracy are paramount for your downstream applications.[7][11]
-
You need to quantify low levels of biotinylation.
-
You have access to a fluorescence plate reader.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. fishersci.ie [fishersci.ie]
- 3. citeqbiologics.com [citeqbiologics.com]
- 4. anaspec.com [anaspec.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. tandfonline.com [tandfonline.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Thermo Scientific Pierce Fluorescence Biotin Quantitation Kit 1 kit | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 9. Determination of the extent of protein biotinylation by fluorescence binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermo Scientific™ Pierce™ Fluorescence Biotin Quantitation Kit | LabMart Limited [labmartgh.com]
- 11. Amplite® Fluorimetric Biotin Quantitation Kit | AAT Bioquest [aatbio.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. vectorlabs.com [vectorlabs.com]
A Researcher's Guide to Mass Spectrometry Analysis of Biotinylated Peptides
For researchers, scientists, and drug development professionals, the analysis of biotinylated proteins and peptides is a cornerstone of modern proteomics. From mapping protein-protein interactions using proximity labeling techniques like BioID to identifying cell surface proteins, biotinylation is a versatile tool.[1] However, the subsequent mass spectrometry (MS) analysis presents unique challenges that necessitate a careful selection of enrichment and analysis strategies.[2]
This guide provides an objective comparison of common and advanced methods for the enrichment and mass spectrometric analysis of biotinylated peptides, supported by experimental data. We will delve into detailed protocols and workflows to help you navigate the complexities and optimize your experimental outcomes.
Part 1: A Comparative Overview of Enrichment Strategies
The success of a biotin-based proteomics experiment hinges on the effective enrichment of low-abundance biotinylated molecules away from a complex biological background. The strong, near-covalent bond between biotin (B1667282) and avidin (B1170675) proteins (like streptavidin and neutravidin) is both a blessing and a curse; it allows for stringent purification but makes the subsequent elution of captured molecules for MS analysis notoriously difficult.[3][4] This has led to the development of several distinct enrichment workflows.
Here, we compare three prominent strategies: the conventional on-bead digestion method, the innovative Direct Detection of Biotin-containing Tags (DiDBiT) approach, and anti-biotin antibody-based enrichment.
-
Conventional On-Bead Digestion: In this traditional workflow, whole biotinylated proteins are first captured on streptavidin-coated beads. After washing away non-specific binders, the captured proteins are digested into peptides directly on the beads.[5] A major drawback of this method is the co-digestion of the streptavidin from the beads, which can lead to significant contamination and suppression of signals from the peptides of interest during MS analysis.[3][6] Furthermore, the biotinylated peptides themselves often remain tightly bound to the beads, leading to poor recovery.[5]
-
Direct Detection of Biotin-containing Tags (DiDBiT): To overcome the limitations of the conventional method, the DiDBiT strategy reverses the initial steps. The entire protein lysate is digested into peptides before enrichment.[2][5] This peptide mixture is then incubated with NeutrAvidin beads. Because the sample complexity is reduced to the peptide level, enrichment is often more efficient.[5] Most importantly, this workflow significantly increases the yield and direct detection of the biotin-tagged peptides themselves, which are eluted from the beads using a stringent organic buffer.[5][7]
-
Anti-Biotin Antibody Enrichment: As an alternative to the avidin-biotin interaction, this method uses anti-biotin antibodies conjugated to beads to capture biotinylated peptides.[8][9] A key advantage is that the captured peptides can often be eluted under milder, acidic conditions, which is less likely to damage the peptides and is more compatible with subsequent liquid chromatography-mass spectrometry (LC-MS).[10] This approach has been shown to enable unprecedented enrichment of biotinylated peptides from complex mixtures, allowing for large-scale detection of biotinylation sites.[11]
Performance Comparison of Enrichment Strategies
The choice of enrichment strategy can dramatically impact the number of identified biotinylated peptides and proteins. Experimental data consistently demonstrates that newer methods offer substantial improvements over the conventional on-bead digestion approach.
| Enrichment Strategy | Key Feature | Identified Biotinylated Peptides | Identified Biotinylated Proteins | Purity/Efficiency | Key Challenges |
| Conventional (On-Bead Digestion) | Proteins captured, then digested on beads. | Low | Low | Low purity due to streptavidin contamination and non-specific binders.[3][5] | Streptavidin peptide contamination; Poor recovery of biotinylated peptides.[5][6] |
| DiDBiT | Proteins digested, then peptides captured. | 10,715 (from NHS-biotin labeled HEK cells)[2] | 2,185 (from NHS-biotin labeled HEK cells)[2] | >85% of identified peptides are biotin-labeled.[5] | Requires stringent, organic-based elution not suitable for whole proteins.[5] |
| Tamavidin 2-REV (Reversible Avidin) | Engineered avidin with reversible biotin binding. | Over 2-fold more identified peptides than conventional methods.[12][13] | N/A | High purity (~95% of identified peptides were biotinylated).[13] | Lower abundance requires large starting amounts of cellular proteins.[12] |
| Anti-Biotin Antibody | Uses antibody instead of streptavidin for capture. | Enables large-scale detection of biotinylation sites.[11] | High | Elution is milder (low pH), but antibody specificity can vary.[10][11] | Potential for lower efficiency compared to streptavidin-based resins.[11] |
Data compiled from studies on HEK cells and RAW264.7 macrophages.[2][5][11][12][13]
Part 2: Mass Spectrometry Fragmentation Techniques for Biotinylated Peptides
Once biotinylated peptides are enriched and introduced into the mass spectrometer, they must be fragmented to determine their amino acid sequence and pinpoint the exact site of biotinylation. The choice of fragmentation technique is critical for generating informative spectra.[1][8]
-
Collision-Induced Dissociation (CID): The most common fragmentation method, CID involves accelerating ions and colliding them with an inert gas.[14] While effective for standard tryptic peptides, it can sometimes lead to the loss of labile post-translational modifications.
-
Higher-Energy Collisional Dissociation (HCD): Performed in the HCD cell of Orbitrap mass spectrometers, this technique uses higher collision energies, resulting in different fragmentation patterns.[15] HCD is known to be highly effective for doubly charged peptides and often produces high-resolution, information-rich spectra, making it a preferred method in many proteomics experiments.[14][16]
-
Electron-Transfer Dissociation (ETD): ETD involves the transfer of an electron to a multiply charged peptide ion, which induces fragmentation along the peptide backbone.[17] A key advantage of ETD is its ability to preserve labile modifications that can be lost during CID or HCD. It is particularly effective for peptides with charge states higher than 2+.[14]
Comparison of Fragmentation Techniques
| Fragmentation Method | Principle | Best Suited For | Preservation of PTMs | Common Instrument Platforms |
| CID | Collision with inert gas (low energy). | General purpose, doubly charged peptides. | Moderate; labile groups can be lost. | Ion Trap, Triple Quadrupole, Q-TOF.[15] |
| HCD | Collision with inert gas (higher energy). | Doubly charged peptides; generating high-resolution fragment ions.[14] | Good; generally better than CID for labile PTMs.[17] | Orbitrap mass spectrometers.[15] |
| ETD | Electron transfer to multiply charged ions. | Peptides with high charge states (3+ and higher); labile PTMs.[14] | Excellent; cleaves the backbone while preserving most modifications.[17] | Ion Trap, Orbitrap, FT-ICR.[15] |
Part 3: Visualizing the Workflows
To better understand the practical differences between these methods, the following diagrams illustrate the key steps in the enrichment workflows and a representative biological pathway that can be studied using these techniques.
Part 4: Experimental Protocols
Detailed and optimized protocols are crucial for reproducibility and success. Below are methodologies for the DiDBiT and Anti-Biotin Antibody enrichment strategies.
Protocol 1: DiDBiT Enrichment of Biotinylated Peptides
This protocol is adapted from the method described by Schiapparelli et al. (2014).[5]
-
Cell Lysis and Protein Precipitation:
-
Lyse cells labeled with a biotinylation reagent (e.g., NHS-biotin) in a suitable lysis buffer.
-
Precipitate total protein from the lysate using a standard method such as methanol/chloroform or acetone (B3395972) precipitation.
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).
-
-
Reduction, Alkylation, and Digestion:
-
Reduce disulfide bonds by adding DTT to a final concentration of 5 mM and incubating for 45 minutes at 55°C.
-
Alkylate cysteine residues by adding iodoacetamide (B48618) to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.
-
Dilute the sample 4-fold with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to 2 M.
-
Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
Peptide Cleanup and Enrichment:
-
Desalt the peptide mixture using a C18 Sep-Pak cartridge.
-
Lyophilize the cleaned peptides.
-
Resuspend the peptides in PBS and incubate with pre-washed NeutrAvidin agarose (B213101) beads for 2 hours at room temperature with rotation.
-
Wash the beads extensively to remove non-biotinylated peptides:
-
2x with PBS
-
2x with 1 M NaCl
-
2x with 50 mM ammonium (B1175870) bicarbonate
-
2x with ultrapure water
-
-
-
Elution and Sample Preparation for MS:
-
Elute the bound biotinylated peptides from the beads by incubating with an elution buffer (e.g., 80% acetonitrile, 0.1% TFA, 0.1% formic acid) for 10 minutes.[5] Repeat the elution 3-5 times and pool the eluates.
-
Dry the pooled eluates in a vacuum centrifuge.
-
Resuspend the final peptide sample in a buffer suitable for LC-MS/MS analysis (e.g., 2% acetonitrile, 0.1% formic acid).
-
Protocol 2: Anti-Biotin Antibody-Based Peptide Enrichment (BioSITe)
This protocol is adapted from the method described by Udeshi et al.[8][9]
-
Protein Digestion:
-
Prepare a peptide digest from your biotinylated sample as described in steps 1 and 2 of the DiDBiT protocol.
-
Ensure the peptide mixture is thoroughly desalted and lyophilized.
-
-
Immunoaffinity Purification:
-
Resuspend the lyophilized peptides in an appropriate immunoprecipitation (IP) buffer.
-
Add anti-biotin antibody-conjugated agarose beads to the peptide solution.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow for the capture of biotinylated peptides.
-
-
Washing:
-
Pellet the beads by gentle centrifugation.
-
Wash the beads multiple times with IP buffer and then with ultrapure water to remove non-specifically bound peptides.
-
-
Elution and Sample Preparation for MS:
-
Elute the captured biotinylated peptides from the antibody beads using a low-pH elution buffer, such as 0.1% TFA or 0.2% formic acid. Incubate for 5-10 minutes at room temperature.
-
Collect the eluate. A second elution can be performed to maximize yield.
-
Desalt the eluted peptides using a C18 StageTip or similar device.
-
Dry the sample in a vacuum centrifuge and reconstitute in a buffer compatible with your LC-MS/MS system.
-
Conclusion
The mass spectrometric analysis of biotinylated peptides is a powerful but technically demanding field. While conventional streptavidin-based, on-bead digestion workflows are still used, evidence strongly supports the adoption of newer strategies. The DiDBiT method, which involves pre-digestion of proteins, significantly enhances the yield and direct detection of biotinylated peptides.[2][5] Similarly, anti-biotin antibody-based enrichment offers a valuable alternative with the benefit of milder elution conditions.[11]
For fragmentation, a combination of HCD and ETD, where the instrument intelligently selects the best method based on precursor charge and m/z, can provide the most comprehensive data.[14] By carefully selecting and optimizing both the enrichment and analysis methods, researchers can significantly improve the depth and quality of their biotin-based proteomics data, leading to more robust and insightful biological discoveries.
References
- 1. Signature Fragment Ions of Biotinylated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protease‐resistant streptavidin for interaction proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. smbp.espci.fr [smbp.espci.fr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct Detection of Biotinylated Proteins by Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 8. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Preserving Function: A Researcher's Guide to Validating Biotinylated Proteins
For researchers, scientists, and drug development professionals, the biotinylation of a protein is a powerful tool for detection, purification, and immobilization. However, the covalent attachment of biotin (B1667282) carries the inherent risk of altering the protein's structure and, consequently, its biological function. Therefore, rigorous validation is not just a recommendation but a critical step to ensure the reliability and reproducibility of experimental data.[1]
This guide provides a comprehensive comparison of key methods to validate the functionality of biotinylated proteins. We will delve into the principles, protocols, and comparative performance of widely used assays, including Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and direct Streptavidin-Binding Assays. Furthermore, we will explore essential preliminary steps, such as quantifying the degree of biotinylation, and discuss alternative, non-biotin-dependent functional validation techniques.
The First Step: Quantifying Biotin Incorporation
Before assessing the functionality of a biotinylated protein, it is crucial to determine the molar ratio of biotin to the protein. Over-biotinylation can lead to steric hindrance and loss of function, while under-biotinylation can result in inefficient detection or capture.[2] Two common methods for this quantification are the HABA assay and fluorescent-based assays.
HABA Assay
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method used to estimate the amount of biotin incorporated into a protein.[3][4] The assay is based on the displacement of HABA from the avidin-HABA complex by the biotin present in the sample, leading to a decrease in absorbance at 500 nm.[3][4]
Fluorescent Biotin Quantitation
Fluorescent assays offer a more sensitive alternative to the HABA assay.[5][6] These assays are typically based on the displacement of a quencher-labeled ligand from a fluorescently-labeled avidin (B1170675) molecule by the biotinylated protein.[7] This displacement results in an increase in fluorescence, which is proportional to the amount of biotin.[6][7]
Core Functional Validation Assays: A Head-to-Head Comparison
Once the degree of biotinylation is known, the next critical step is to verify that the protein's biological activity is retained. The choice of assay depends on the protein's function, but the most common approaches for assessing binding interactions are ELISA, SPR, and streptavidin plate-binding assays.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used plate-based immunoassay to quantify the binding of a biotinylated protein to its target.[8][9] In a typical setup, the target protein is immobilized on a microplate well, and the biotinylated protein is added. The binding is then detected using enzyme-conjugated streptavidin, which catalyzes a colorimetric or chemiluminescent reaction.[9][10]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics of molecular interactions.[8][11] In a typical SPR experiment involving a biotinylated protein, streptavidin is immobilized on the sensor chip surface, which then captures the biotinylated protein.[12] The binding partner (analyte) is then flowed over the surface, and the association and dissociation rates are measured by detecting changes in the refractive index at the sensor surface.[11]
Streptavidin-Binding Assays
A direct streptavidin-binding assay performed on a streptavidin-coated plate is a straightforward method to confirm that the biotin tag is accessible and capable of binding to streptavidin.[13][14] While this assay confirms successful biotinylation and accessibility of the biotin tag, it does not directly measure the biological function of the protein itself in terms of its interaction with its specific binding partner.
Quantitative Comparison of Functional Validation Assays
| Feature | ELISA | Surface Plasmon Resonance (SPR) | Streptavidin-Binding Assay |
| Principle | Enzyme-linked immunoassay for endpoint detection of binding.[8][9] | Real-time, label-free detection of binding kinetics based on changes in refractive index.[8][11] | Direct binding of biotinylated protein to immobilized streptavidin.[13] |
| Data Output | Endpoint absorbance or luminescence, providing a relative measure of binding. | Real-time sensorgram showing association, dissociation, and equilibrium phases; provides kinetic constants (ka, kd, KD).[15] | Endpoint signal indicating successful biotin-streptavidin interaction. |
| Sensitivity | High, can be amplified.[16] | Very high, capable of detecting low-affinity interactions that might be missed in ELISA.[8][16] | High. |
| Throughput | High (96- or 384-well plates). | Lower, although some systems offer multiplexing capabilities.[8] | High (96- or 384-well plates). |
| Cost | Relatively low cost per sample. | Higher instrument and chip costs. | Relatively low cost per sample. |
| Time | Hours to days, involves multiple incubation and wash steps.[16] | Minutes to hours for a full kinetic analysis.[16] | Hours, involves incubation and wash steps. |
| Label Requirement | Requires an enzyme-conjugated streptavidin for detection.[9] | Label-free.[8] | Requires a detection method for the bound protein (e.g., a labeled antibody). |
Experimental Protocols
HABA Assay Protocol
-
Reagent Preparation : Prepare the HABA/Avidin solution according to the manufacturer's instructions. Ensure all free biotin has been removed from the biotinylated protein sample through dialysis or gel filtration.[3][17]
-
Measurement :
-
Calculation : The decrease in absorbance is proportional to the amount of biotin in the sample. Calculate the moles of biotin per mole of protein using the Beer-Lambert law and the known extinction coefficient of the HABA-avidin complex.[3][17]
Direct ELISA Protocol for a Biotinylated Antibody
-
Coating : Coat the wells of a 96-well plate with the antigen (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[10]
-
Blocking : Wash the plate and add blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[10][18]
-
Sample Incubation : Wash the plate and add serial dilutions of the biotinylated antibody to the wells. Incubate for 1-2 hours at room temperature.[18]
-
Streptavidin-HRP Incubation : Wash the plate and add streptavidin-HRP conjugate to each well. Incubate for 1 hour at room temperature.[9][10]
-
Detection : Wash the plate and add a suitable substrate (e.g., TMB). Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.[9][10]
Surface Plasmon Resonance (SPR) Protocol
-
Chip Preparation : Equilibrate a streptavidin-coated sensor chip with running buffer.[12]
-
Ligand Immobilization : Inject the biotinylated protein over the sensor surface to allow its capture by the immobilized streptavidin.[12]
-
Analyte Injection : Inject a series of concentrations of the analyte (the protein's binding partner) over the sensor surface and monitor the binding in real-time.[19]
-
Regeneration : After each analyte injection, regenerate the sensor surface to remove the bound analyte, preparing it for the next injection.
-
Data Analysis : Fit the sensorgram data to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[15]
Visualizing the Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. fishersci.ie [fishersci.ie]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. tandfonline.com [tandfonline.com]
- 7. labmartgh.com [labmartgh.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. ELISA Protocol with Biotinylated Chemokines and Soluble Receptors - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 12. biosensingusa.com [biosensingusa.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. rapidnovor.com [rapidnovor.com]
- 16. affiniteinstruments.com [affiniteinstruments.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
A Head-to-Head Comparison of Biotin-PEG-NHS Esters: Impact of PEG Spacer Length on Biotinylation Performance
For Researchers, Scientists, and Drug Development Professionals
The covalent labeling of proteins and other biomolecules with biotin (B1667282) is a cornerstone of modern life sciences research, enabling a wide array of applications from affinity purification to sophisticated cell signaling studies. The choice of biotinylation reagent is critical, and among the most versatile are the N-hydroxysuccinimide (NHS) esters of biotin linked to a polyethylene (B3416737) glycol (PEG) spacer. The length of this PEG spacer can significantly influence the efficiency and utility of the biotin tag. This guide provides an objective comparison of Biotin-PEG-NHS esters with varying PEG spacer lengths, with a focus on Biotin-PEG8-NHS ester and its shorter and longer counterparts, supported by experimental data and detailed protocols.
Key Performance Characteristics: A Comparative Overview
The inclusion of a PEG spacer between biotin and the NHS ester reactive group offers several advantages over traditional biotin-NHS esters. These include increased hydrophilicity, which reduces the aggregation of labeled proteins, and a flexible spacer arm that minimizes steric hindrance when the biotin binds to avidin (B1170675) or streptavidin.[1][2][3] The length of the PEG spacer is a key variable that can be optimized for specific applications.
| Feature | Biotin-PEG4-NHS Ester | This compound | Biotin-PEG12-NHS Ester |
| Molecular Weight | ~588.67 g/mol [2] | ~764.88 g/mol | ~941.09 g/mol |
| Spacer Arm Length | ~29 Å[3] | ~43.5 Å (estimated) | ~58 Å (estimated) |
| Solubility | High in aqueous buffers and organic solvents like DMSO and DMF.[2] | Very high in aqueous buffers and organic solvents. | Excellent in aqueous buffers and organic solvents. |
| Steric Hindrance | Reduced compared to non-PEGylated biotin-NHS. | Further reduced, offering greater flexibility for avidin/streptavidin binding.[4] | Maximally reduced for applications requiring significant separation between the biotin and the target molecule.[5] |
| Biotinylation Efficiency | Generally high for accessible primary amines. | Potentially higher for sterically hindered amine groups due to the longer, more flexible spacer. | May offer the highest efficiency for challenging targets, though excessive length could have drawbacks in some contexts.[5] |
The Impact of PEG Spacer Length on Performance
The primary function of the PEG spacer is to mitigate steric hindrance, which can be a significant issue when biotin is attached to a bulky protein, potentially impeding its interaction with the binding pocket of avidin or streptavidin.[6]
-
Short PEG Spacers (e.g., PEG4): A Biotin-PEG4-NHS ester provides a significant improvement over non-PEGylated reagents by introducing a hydrophilic and flexible linker.[3] This is often sufficient for labeling accessible primary amines on the surface of many proteins.
-
Intermediate PEG Spacers (e.g., PEG8): A this compound offers a longer and more flexible spacer, which can be advantageous when the target amine groups are located in more sterically hindered environments, such as within protein complexes or near the cell surface. The increased length can allow the biotin moiety to extend further from the protein surface, facilitating more efficient capture by avidin or streptavidin.
-
Long PEG Spacers (e.g., PEG12 and longer): For applications where maximum separation between the biotin and the labeled molecule is desired, such as in proximity labeling assays (BioID) or when using bulky detection reagents, a longer PEG spacer like PEG12 can be beneficial.[5] However, excessively long spacers could potentially lead to increased non-specific interactions in some applications.[5]
Experimental Protocols
To empirically determine the optimal Biotin-PEG-NHS ester for a specific application, a side-by-side comparison is recommended. Below are detailed protocols for protein biotinylation and subsequent analysis.
Protocol 1: Comparative Protein Biotinylation
This protocol outlines a method to label a target protein with Biotin-PEG4-NHS, Biotin-PEG8-NHS, and Biotin-PEG12-NHS esters.
Materials:
-
Protein to be biotinylated (e.g., Bovine Serum Albumin, BSA) at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
Biotin-PEG4-NHS Ester
-
This compound
-
Biotin-PEG12-NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis cassettes for buffer exchange.
Procedure:
-
Prepare Biotinylation Reagent Stock Solutions: Immediately before use, dissolve each Biotin-PEG-NHS ester in DMF or DMSO to a concentration of 10 mM.
-
Biotinylation Reaction:
-
For each Biotin-PEG-NHS ester, set up a reaction by adding a 20-fold molar excess of the biotinylation reagent to the protein solution.
-
Incubate the reactions for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Remove Excess Biotin: Purify the biotinylated protein from excess, non-reacted biotinylation reagent using a desalting column or dialysis against PBS.
-
Determine Protein Concentration and Degree of Biotinylation:
-
Measure the protein concentration of the purified conjugate using a Bradford assay or by measuring absorbance at 280 nm.
-
Quantify the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit according to the manufacturer's instructions.[7]
-
Protocol 2: Comparative Analysis by Western Blot
This protocol allows for the visual comparison of the biotinylation efficiency of the different PEG spacers.
Materials:
-
Biotinylated protein samples from Protocol 1.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST).
-
Streptavidin-HRP conjugate.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
SDS-PAGE: Load equal amounts of each biotinylated protein onto an SDS-PAGE gel and run to separate the proteins by size.
-
Western Blot Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Incubate the membrane with a 1:10,000 dilution of Streptavidin-HRP in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and image the blot. Compare the signal intensity for each lane to assess the relative biotinylation efficiency.
Application in Signaling Pathway Analysis: EGFR Trafficking
Biotinylation is a powerful tool for studying the trafficking of cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR).[1] The choice of PEG spacer length can be critical in these experiments, as it can affect the accessibility of the biotin tag to avidin-based purification methods, especially after the receptor has been internalized into endosomes.
EGFR Signaling and Endocytosis
Upon binding of its ligand (e.g., EGF), the EGFR dimerizes, autophosphorylates, and initiates downstream signaling cascades that regulate cell proliferation, survival, and migration.[8] To attenuate signaling, the activated EGFR is internalized from the cell surface via endocytosis and trafficked to lysosomes for degradation.[1] Studying this process is crucial for understanding both normal cell biology and diseases like cancer where EGFR signaling is often dysregulated.
Caption: EGFR Signaling and Trafficking Pathway.
Experimental Workflow for Comparing PEG Spacers in EGFR Trafficking Studies
This workflow allows for the comparison of different Biotin-PEG-NHS esters in their ability to label and facilitate the purification of cell surface and internalized EGFR.
Caption: Workflow for comparing Biotin-PEG-NHS esters in EGFR trafficking.
Conclusion
The choice of PEG spacer length in a Biotin-PEG-NHS ester is a critical parameter that can impact the success of biotinylation and subsequent applications. While a Biotin-PEG4-NHS ester is suitable for many standard applications, longer spacers like those in Biotin-PEG8-NHS and Biotin-PEG12-NHS esters can provide significant advantages in scenarios where steric hindrance is a concern. For researchers working on challenging protein targets or complex biological systems such as receptor trafficking, a systematic comparison of different PEG spacer lengths is highly recommended to optimize experimental outcomes. The protocols and workflows provided in this guide offer a framework for conducting such comparative studies, enabling researchers to make informed decisions and achieve more reliable and reproducible results.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. goldbio.com [goldbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Methods to study endocytic trafficking of the EGF receptor. | Sigma-Aldrich [merckmillipore.com]
The PEG8 Advantage: A Comparative Guide to Spacer Arms in Biotinylation Reagents
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. Biotinylation, the process of attaching biotin (B1667282) to molecules such as proteins and antibodies, is a cornerstone technique for detection, purification, and immobilization assays. The choice of biotinylation reagent, specifically the nature of its spacer arm, can dramatically influence the outcome of an experiment. This guide provides an objective comparison of biotinylation reagents featuring a Polyethylene (B3416737) Glycol 8 (PEG8) spacer arm against alternatives, supported by experimental data, to inform your selection process.
The spacer arm in a biotinylation reagent is the molecular bridge connecting the biotin moiety to the reactive group that conjugates with the target molecule. Its chemical properties—hydrophilicity, length, and flexibility—are not merely passive features; they actively modulate the performance of the resulting biotinylated molecule.
Key Advantages of a PEG8 Spacer Arm at a Glance
The incorporation of a PEG8 spacer arm confers several distinct advantages over traditional alkyl chain spacers or reagents with shorter or no spacers. These benefits stem from the inherent physicochemical properties of polyethylene glycol.
| Feature | PEG8 Spacer Arm | Alkyl Chain Spacer | No Spacer | Advantage of PEG8 |
| Solubility | High aqueous solubility.[1][2][3][4] | Low aqueous solubility (hydrophobic).[5] | Dependent on the biotinylated molecule. | Enhances the solubility of the biotinylated molecule, preventing aggregation and precipitation, especially for antibodies in solution.[1][6][4] |
| Steric Hindrance | The long, flexible chain minimizes steric hindrance.[1][][8] | Can be rigid and contribute to steric hindrance. | Significant steric hindrance, potentially blocking the biotin-binding pocket of avidin (B1170675)/streptavidin. | Improves accessibility of the biotin moiety to the binding sites of avidin and streptavidin, leading to more efficient capture and detection.[][8] |
| Non-specific Binding | Reduced non-specific binding due to its hydrophilic nature.[9] | Hydrophobic nature can increase non-specific interactions with other proteins and surfaces.[5] | Prone to non-specific interactions. | Results in cleaner assays with lower background noise and higher signal-to-noise ratios.[10][9] |
| Immunogenicity | Biologically inert and non-immunogenic.[4] | Can be immunogenic. | Not applicable. | Suitable for in vivo applications where an immune response is undesirable.[4] |
| Binding Affinity (Kd) | Lower Kd (stronger binding) compared to alkyl spacers.[5] | Higher Kd (weaker binding) due to hydrophobicity and steric hindrance.[5] | Highest Kd (weakest binding).[5] | Facilitates a more stable and robust interaction between the biotinylated molecule and its binding partner. |
Quantitative Comparison of Binding Affinity
Experimental data consistently demonstrates the superior performance of PEG spacers in preserving or enhancing the binding affinity of biotinylated molecules. A study comparing the dissociation constant (Kd) of an aptamer-amphiphile with different spacer arms provides a clear quantitative comparison. A lower Kd value signifies a stronger binding interaction.
| Spacer Arm | Dissociation Constant (Kd) in nM |
| No Spacer | 25.5 ± 4.5 |
| C12 Alkyl | 31.8 ± 3.6 |
| C24 Alkyl | 34.1 ± 2.9 |
| PEG8 | 12.1 ± 1.5 |
| PEG24 | 11.0 ± 2.1 |
Data adapted from a study on aptamer-amphiphiles, illustrating the trend of improved binding affinity with PEG spacers compared to alkyl spacers.[5][11] As the data indicates, the inclusion of a PEG spacer, particularly the longer PEG8 and PEG24, resulted in a significantly lower Kd value, signifying a stronger binding interaction compared to both the no-spacer control and the hydrophobic alkyl spacers.[5][11] The hydrophobic nature of the alkyl spacers led to the greatest loss of affinity.[5][11]
Visualizing the Biotinylation Workflow and the PEG8 Advantage
To better understand the practical implications of the PEG8 spacer arm, the following diagrams illustrate the biotinylation workflow and the structural differences between spacer types.
Caption: A typical workflow for protein biotinylation.
Caption: Structural comparison of spacer arms.
Caption: PEG8 spacer reduces steric hindrance.
Detailed Experimental Protocol: Biotinylation of a Purified Antibody using NHS-PEG8-Biotin
This protocol provides a general guideline for the biotinylation of an antibody in solution targeting primary amines. The optimal conditions may need to be determined empirically for each specific application.
Materials:
-
Purified antibody (1-10 mg/mL) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS). Avoid buffers containing primary amines like Tris or glycine.[6][12]
-
NHS-PEG8-Biotin reagent.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Desalting column or dialysis cassette for buffer exchange.
-
Reaction tubes.
Procedure:
-
Preparation of the Antibody:
-
Ensure the antibody is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.[12]
-
-
Calculation of Reagent Molarity:
-
A 20-fold molar excess of the biotin reagent to the antibody is a common starting point for achieving an incorporation of 4-6 biotin molecules per antibody.[6][12] The ratio can be adjusted to achieve the desired level of biotinylation.
-
Calculation:
-
Moles of antibody = (mass of antibody in g) / (molecular weight of antibody in g/mol )
-
Moles of biotin reagent = Moles of antibody x 20
-
Mass of biotin reagent = Moles of biotin reagent x molecular weight of NHS-PEG8-Biotin
-
-
-
Reconstitution of NHS-PEG8-Biotin:
-
NHS esters are moisture-sensitive.[6][12] Allow the vial of NHS-PEG8-Biotin to equilibrate to room temperature before opening to prevent condensation.[12]
-
Immediately before use, dissolve the calculated mass of NHS-PEG8-Biotin in a small volume of DMF or DMSO to prepare a stock solution (e.g., 10 mM).[12] Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[12]
-
-
Biotinylation Reaction:
-
Removal of Excess Biotin Reagent:
-
Remove non-reacted and hydrolyzed biotin reagent by dialysis against PBS or by using a desalting column.[12] This step is crucial to prevent interference from free biotin in downstream applications.
-
-
Storage of Biotinylated Antibody:
-
Determination of Biotin Incorporation (Optional but Recommended):
References
- 1. precisepeg.com [precisepeg.com]
- 2. Thiol PEG Biotin, HS-PEG-Biotin [nanocs.net]
- 3. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 4. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 8. mdpi.com [mdpi.com]
- 9. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 11. Effect of polyethylene glycol, alkyl, and oligonucleotide spacers on the binding, secondary structure, and self-assembly of fractalkine binding FKN-S2 aptamer-amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Head-to-Head Comparison of Biotin-PEG8-NHS Ester and Maleimide Chemistries for Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
The conjugation of biotin (B1667282) to antibodies is a cornerstone technique in a myriad of life science applications, from immunoassays and affinity purification to targeted drug delivery. The choice of chemical strategy for this conjugation is critical, directly impacting the efficiency of labeling, the preservation of antibody function, and the stability of the final conjugate. This guide provides an in-depth, objective comparison of two of the most prevalent methods: Biotin-PEG8-NHS ester chemistry, which targets primary amines, and maleimide (B117702) chemistry, which targets free thiols.
At a Glance: Key Differences
| Feature | This compound Chemistry | Maleimide Chemistry |
| Target Residue | Primary amines (primarily ε-amino group of Lysine, and N-terminal α-amino group) | Sulfhydryl/Thiol groups (from Cysteine residues) |
| Bond Formed | Stable amide bond | Stable thioether bond |
| Specificity | Lower: targets multiple accessible lysines, leading to a heterogeneous product. | Higher: targets specific cysteine residues (native or engineered), allowing for site-specific conjugation. |
| Control over Stoichiometry (DAR) | Less precise, resulting in a distribution of biotin-to-antibody ratios. | More precise, leading to a more homogeneous product with a defined biotin-to-antibody ratio. |
| Antibody Pre-processing | Generally not required, unless buffer contains primary amines. | Often requires reduction of native disulfide bonds or introduction of cysteine residues. |
| Reaction pH | Mildly alkaline (pH 7.2 - 8.5) | Near neutral (pH 6.5 - 7.5) |
| Conjugate Stability | Amide bond is highly stable. | Thioether bond is generally stable, but can be susceptible to retro-Michael addition in the presence of other thiols. Newer generation maleimides show improved stability. |
Delving Deeper: A Quantitative Comparison
While direct head-to-head studies using the exact same antibody and biotin payload are limited, data from various studies on antibody-drug conjugates (ADCs) using NHS ester and maleimide chemistries provide valuable insights into the expected performance of each method for biotinylation.
Conjugation Efficiency and Control
The efficiency of conjugation can be assessed by the yield of conjugated antibody and the drug-to-antibody ratio (DAR), which in this context would be the biotin-to-antibody ratio.
| Parameter | This compound (via Lysine) | Maleimide Chemistry (via Cysteine) | Key Insights |
| Typical Yield | Generally high, but can be variable. | Can be high with optimized protocols. | Both methods can achieve good yields, but maleimide chemistry may require more optimization of the reduction step. |
| Control over Biotin-to-Antibody Ratio (DAR) | Heterogeneous mixture with a range of DARs.[1] | Homogeneous product with a more defined DAR.[1] | Maleimide chemistry offers superior control over the stoichiometry of the final conjugate.[1] |
| Typical DAR Achieved | Variable, often a statistical distribution (e.g., 0 to 8).[2] | Can be precisely controlled (e.g., 2, 4, or 8) depending on the number of available thiols.[2] | For applications requiring a specific and uniform number of biotins per antibody, maleimide chemistry is the preferred method. |
Data extrapolated from studies on antibody-drug conjugates, which use analogous NHS ester and maleimide chemistries.
Impact on Antibody Activity
The conjugation process can potentially impact the antigen-binding affinity of the antibody.
| Parameter | This compound (via Lysine) | Maleimide Chemistry (via Cysteine) | Key Insights |
| Potential for Inactivation | Higher risk, as lysines can be present in or near the antigen-binding site (Fab region).[1] | Lower risk, especially with engineered cysteines located away from the Fab region. | Site-specific conjugation using maleimide chemistry is generally considered to better preserve antibody function.[1] |
| Preservation of Binding Affinity | Can be well-preserved with low to moderate DARs. | Generally high preservation of binding affinity. | Careful optimization of the molar ratio of the biotinylation reagent is crucial for NHS ester chemistry to minimize loss of activity. |
Conjugate Stability
The stability of the bond linking biotin to the antibody is critical for the reliability and reproducibility of downstream applications.
| Parameter | This compound (Amide Bond) | Maleimide (Thioether Bond) | Key Insights |
| In Vitro Stability | Highly stable across a wide range of pH and buffer conditions. | Generally stable, but can undergo retro-Michael addition in the presence of excess free thiols. | The amide bond formed by NHS ester chemistry is considered more chemically robust. |
| In Vivo (Plasma) Stability | Excellent stability. | Traditional N-alkyl maleimides can show instability, with potential for deconjugation. N-aryl maleimides exhibit significantly improved plasma stability. | For in vivo applications, the choice of maleimide derivative is critical to ensure conjugate stability. |
Visualizing the Chemistries and Workflows
To better understand the practical differences between these two conjugation strategies, the following diagrams illustrate the chemical reactions and experimental workflows.
Chemical Reaction Mechanisms
Caption: Reaction of this compound with a primary amine on an antibody.
Caption: Reaction of a maleimide-activated biotin with a thiol group on an antibody.
Comparative Experimental Workflow
Caption: Comparison of the experimental workflows for NHS ester and maleimide conjugation.
Detailed Experimental Protocols
Protocol 1: Antibody Biotinylation using this compound
Materials:
-
Antibody to be biotinylated
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or Borate buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column for purification
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
-
This compound Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.
-
-
Biotinylation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching (Optional but Recommended):
-
Add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Remove excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the degree of biotinylation using methods such as the HABA assay.
-
Protocol 2: Antibody Biotinylation using Maleimide Chemistry
Materials:
-
Antibody to be biotinylated
-
Biotin-maleimide
-
Reaction Buffer: PBS or HEPES buffer, pH 6.5-7.5, containing EDTA (e.g., 5 mM)
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Solution: 1 M Cysteine or N-acetylcysteine
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Desalting column for purification
Procedure:
-
Antibody Reduction:
-
Dissolve the antibody in the Reaction Buffer to a concentration of 2-10 mg/mL.
-
Add a 10- to 20-fold molar excess of TCEP to the antibody solution.
-
Incubate for 30-60 minutes at room temperature to reduce the interchain disulfide bonds.
-
-
Removal of Reducing Agent:
-
Immediately after reduction, remove the excess TCEP using a desalting column equilibrated with Reaction Buffer. This step is critical to prevent the TCEP from reacting with the maleimide.
-
-
Biotin-Maleimide Preparation:
-
Immediately before use, dissolve the Biotin-maleimide in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the dissolved Biotin-maleimide to the reduced and purified antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing in the dark.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 10-20 mM to react with any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the biotinylated antibody from excess quenching reagent and unreacted biotin-maleimide using a desalting column equilibrated with a suitable storage buffer.
-
-
Characterization:
-
Determine the degree of biotinylation using mass spectrometry or other appropriate methods.
-
Conclusion and Recommendations
The choice between this compound and maleimide chemistry for antibody conjugation is highly dependent on the specific requirements of the application.
-
This compound is a robust and straightforward method for general biotinylation when a high degree of control over the conjugation site and stoichiometry is not essential. It is particularly well-suited for applications such as ELISAs and Western blotting where a polyclonal antibody is used or a heterogeneous population of conjugated monoclonal antibodies is acceptable.
-
Maleimide chemistry is the superior choice for applications that demand a homogeneous product with a defined number of biotins per antibody. This includes the development of antibody-drug conjugates, quantitative imaging studies, and other applications where reproducibility and precise control over the conjugate's properties are paramount. While the protocol is more involved due to the need for a reduction step, the resulting site-specific conjugation and control over the biotin-to-antibody ratio often justify the additional effort.
For drug development professionals, the trend is increasingly towards site-specific conjugation methods like maleimide chemistry to produce well-defined and highly reproducible biotherapeutics.[3] For general research applications, the simplicity and reliability of NHS ester chemistry continue to make it a valuable tool in the molecular biologist's toolbox.
References
A Researcher's Guide to Quantifying Protein Biotinylation
An objective comparison of leading methods for assessing the degree of biotinylation, complete with experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The covalent attachment of biotin (B1667282) to a protein is a cornerstone technique in life sciences, enabling a myriad of applications from affinity purification and immunoassays to cellular imaging and targeted drug delivery.[1][2] The success of these applications hinges on the precise control and accurate measurement of the degree of biotinylation, often expressed as the molar ratio of biotin to protein. This guide provides a comparative overview of the most common methods used to quantify protein biotinylation, presenting their principles, performance data, and detailed protocols to aid researchers in selecting the optimal method for their needs.
Comparison of Biotinylation Quantification Methods
Choosing the right method to determine the extent of biotinylation is critical and depends on factors such as the required accuracy, sample amount, available equipment, and throughput needs. Below is a summary of the most widely used techniques.
| Method | Principle | Throughput | Sensitivity | Key Advantage | Key Limitation |
| HABA Assay | Colorimetric; Biotin displaces HABA dye from avidin (B1170675), causing a measurable decrease in absorbance at 500 nm.[3][4][5] | High | Low (µM range) | Simple, rapid, and uses standard spectrophotometer.[4][6] | Prone to underestimation due to steric hindrance; requires large sample amounts.[7][8][9] |
| Fluorescent Assays | Fluorometric; Biotin displaces a quencher (like HABA) from a fluorescently labeled avidin, increasing fluorescence.[10][11] | High | High (pM to nM range) | Significantly more sensitive than HABA and requires less sample.[2] | Requires a fluorescence plate reader or spectrofluorometer.[7] |
| Streptavidin Gel-Shift Assay | Electrophoretic; Binding of streptavidin to biotinylated protein causes a mobility shift on SDS-PAGE.[12][13] | Low | Moderate | Simple, qualitative confirmation of biotinylation; can be semi-quantitative with densitometry.[13] | Not a precise quantitative method; lower throughput.[13] |
| Mass Spectrometry (MS) | Mass analysis; Directly measures the mass shift caused by biotin conjugation to identify and quantify biotinylated peptides.[1][14] | Low to Medium | Very High | Provides precise location and number of biotin labels; highly accurate.[1] | Requires specialized equipment and expertise; complex sample preparation.[14][15] |
Quantitative Performance Data
Direct comparison of methods often reveals discrepancies in the calculated biotin-to-protein ratio. The HABA assay, in particular, is known to underestimate the degree of biotinylation when compared to methods that do not rely on the accessibility of the biotin tag for binding to avidin.
| Biotinylation Challenge Ratio (Biotin:Protein) | Calculated Molar Ratio (ChromaLink™ Method) | Calculated Molar Ratio (HABA Assay) |
| 5x | 4.1 | 1.4 |
| 10x | 7.9 | 2.5 |
| 15x | 10.1 | 3.1 |
| Data adapted from a comparative study on bovine IgG, illustrating the underestimation of the HABA assay. The ChromaLink™ method is a spectrophotometric assay that does not depend on avidin binding.[7] |
Experimental Principles and Workflows
Visualizing the workflow of each technique can help in understanding the experimental steps and requirements.
HABA Assay Workflow
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a straightforward colorimetric method. It relies on the displacement of the HABA dye from the avidin-HABA complex by biotin, which has a much higher affinity for avidin. This displacement leads to a decrease in absorbance at 500 nm, which is proportional to the amount of biotin in the sample.[3][5]
Streptavidin Gel-Shift Assay
This method provides a visual confirmation of biotinylation. When streptavidin, a 53 kDa tetrameric protein, binds to a biotinylated protein, the resulting complex has a significantly higher molecular weight. This increase in mass leads to a retarded migration or "shift" on an SDS-PAGE gel, which can be visualized after staining. The disappearance of the original protein band can be used to estimate the extent of the reaction.[13][16]
Mass Spectrometry Analysis for Biotinylation
Mass spectrometry offers the most detailed and accurate assessment. A common approach involves digesting the biotinylated protein into peptides, enriching the biotinylated peptides using streptavidin beads, and then analyzing them by LC-MS/MS. This allows for the precise identification of modification sites and the quantification of labeled vs. unlabeled peptides.[1][17] A method known as DiDBiT (Direct Detection of Biotin-containing Tags) improves this process by digesting proteins before enrichment, which increases the yield and detection of biotinylated peptides.[14][18]
References
- 1. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 2. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
- 5. fishersci.ie [fishersci.ie]
- 6. quantification of Biotinylated protein ?? - Protein and Proteomics [protocol-online.org]
- 7. interchim.fr [interchim.fr]
- 8. vectorlabs.com [vectorlabs.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. tandfonline.com [tandfonline.com]
- 11. mesoscale.com [mesoscale.com]
- 12. In-gel detection of biotin–protein conjugates with a green fluorescent streptavidin probe - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 17. scilit.com [scilit.com]
- 18. Direct Detection of Biotinylated Proteins by Mass Spectrometry | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Biotin Reagents in Modern Research
For researchers, scientists, and drug development professionals navigating the complexities of molecular biology and proteomics, the choice between cleavable and non-cleavable biotin (B1667282) reagents is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of their performance, supported by experimental data, to empower informed reagent selection for applications ranging from affinity purification to advanced proteomics.
The fundamental difference between these two classes of reagents lies in the nature of the spacer arm that connects the biotin moiety to the reactive group. Non-cleavable reagents feature a stable, permanent linkage, while cleavable reagents incorporate a linker that can be broken under specific chemical or physical conditions. This distinction dictates the applications for which each is best suited, influencing factors like the recovery of target molecules and the potential for downstream analysis.
At a Glance: Key Differences and Applications
| Feature | Cleavable Biotin Reagents | Non-Cleavable Biotin Reagents |
| Linker Type | Contains a cleavable bond (e.g., disulfide, acid-labile, photocleavable) | Stable, permanent bond |
| Target Elution | Mild, specific cleavage of the linker allows for recovery of the native target molecule.[1] | Harsh, denaturing conditions are typically required to disrupt the strong biotin-avidin interaction. |
| Biotin Interference | Biotin is removed from the target molecule after cleavage, preventing interference in downstream applications. | Biotin remains attached to the target molecule, which can hinder subsequent analyses or interactions. |
| Primary Applications | Affinity purification of proteins for functional studies, mass spectrometry-based proteomics, reversible immobilization.[1][2] | Western blotting, ELISA, immunohistochemistry, affinity purification when target recovery is not critical. |
| Advantages | Recovery of unmodified, functional target molecules; reduced background in mass spectrometry. | High stability, simple protocols.[3][4] |
| Disadvantages | Potential for premature cleavage, more complex protocols.[4] | Difficulty in eluting the target without denaturation, potential for biotin to interfere with downstream applications.[3] |
The Core Distinction: The Linker Arm
The utility of biotin reagents hinges on the extraordinarily strong and specific interaction between biotin and avidin (B1170675) or streptavidin.[5][6] This robust binding is ideal for capturing and immobilizing target molecules. However, the very strength of this interaction poses a significant challenge when the goal is to recover the captured molecule in its native, functional state.
Non-cleavable reagents create a permanent biotin tag on the target molecule. Eluting the biotinylated molecule from an avidin/streptavidin support requires harsh conditions, such as boiling in SDS-PAGE loading buffer or using extreme pH, which invariably denature the protein of interest. This makes non-cleavable reagents suitable for applications where the final analysis does not require a functional protein, such as in Western blotting or ELISA.
Cleavable reagents , on the other hand, offer an elegant solution to this problem. They possess a linker arm with a built-in "release" mechanism.[1] This allows for the gentle elution of the target molecule by specifically breaking the linker, leaving the biotin moiety still bound to the avidin/streptavidin support. The recovered molecule is thus free of the bulky biotin tag and often retains its native conformation and function.
References
- 1. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 2. his6-tag.com [his6-tag.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. purepeg.com [purepeg.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]
The Long and Short of It: A Comparative Guide to Biotin-PEG4-NHS and Biotin-PEG8-NHS Esters in Mitigating Steric Hindrance
For researchers, scientists, and drug development professionals, the efficient biotinylation of molecules is a cornerstone of numerous applications, from immunoassays to targeted drug delivery. The choice of biotinylation reagent, specifically the length of the polyethylene (B3416737) glycol (PEG) spacer arm, can significantly impact the accessibility of the biotin (B1667282) moiety to its binding partners, avidin (B1170675) and streptavidin. This guide provides an objective comparison of two commonly used reagents, Biotin-PEG4-NHS ester and Biotin-PEG8-NHS ester, focusing on their roles in reducing steric hindrance, supported by structural data and detailed experimental protocols.
The fundamental principle behind utilizing a PEG spacer in biotinylation reagents is to create physical distance between the biotin molecule and the molecule to which it is being attached. This separation is crucial when the biotin binding site on the target molecule is sterically hindered, or when the biotinylated molecule is large, preventing efficient interaction with avidin or streptavidin. Longer PEG chains are generally considered to provide greater flexibility and a longer reach, thereby more effectively overcoming steric hindrance.[1][2][3][4]
Quantitative Comparison of Biotin-PEG4-NHS and Biotin-PEG8-NHS Esters
| Feature | Biotin-PEG4-NHS Ester | This compound | Reference(s) |
| Molecular Weight | ~588.67 g/mol | ~764.89 g/mol | [5][6][7] |
| Spacer Arm Length | ~29 Å | ~43.1 Å (Calculated) | [5][8] |
| Number of PEG Units | 4 | 8 | N/A |
The calculated spacer arm length for this compound is based on the addition of four extra ethylene (B1197577) glycol units (approximately 3.5 Å per unit) to the length of the Biotin-PEG4-NHS ester. This significant increase in length is the primary factor contributing to its enhanced ability to overcome steric hindrance.
The Impact of PEG Linker Length on Biotin-Avidin Interaction
The interaction between biotin and avidin (or streptavidin) is one of the strongest non-covalent bonds known in nature. However, this interaction can be significantly impeded by steric hindrance. The inclusion of a flexible, hydrophilic PEG linker between the biotin and the NHS ester, which reacts with primary amines on the target molecule, serves to project the biotin moiety away from the surface of the molecule.
A theoretical study on the binding of streptavidin to biotin with a polymer spacer suggests that longer spacers can lead to the formation of thicker, multi-layered protein structures on a surface.[9][10][11] This indicates that the increased flexibility and reach of a longer PEG chain can accommodate more complex binding events. However, it is also important to consider that an excessively long spacer might, in some contexts, lead to a decrease in the amount of specifically adsorbed streptavidin on a surface.[12]
For most applications, such as ELISAs, western blotting, and affinity purification, where the goal is to maximize signal or capture efficiency, a longer PEG linker like that in this compound is generally advantageous in overcoming steric barriers.
Experimental Protocols
Below are detailed methodologies for protein biotinylation and a subsequent enzyme-linked immunosorbent assay (ELISA) to empirically determine the effectiveness of each linker in a specific application.
Protocol 1: General Protein Biotinylation
This protocol describes a general procedure for biotinylating a protein with either Biotin-PEG4-NHS ester or this compound.
Materials:
-
Protein to be biotinylated (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Biotin-PEG4-NHS Ester or this compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette for buffer exchange
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 1-10 mg/mL. If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS.
-
Prepare the Biotinylation Reagent Stock Solution: Immediately before use, dissolve the Biotin-PEG-NHS ester in DMF or DMSO to a concentration of 10 mg/mL.
-
Biotinylation Reaction: Add a 20-fold molar excess of the dissolved biotinylation reagent to the protein solution. For example, for 1 mg of a 150 kDa IgG antibody, you would add a specific calculated amount of the biotin solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, non-reacted biotinylation reagent and byproducts using a desalting column or by dialysis against PBS.
-
Storage: Store the biotinylated protein at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: Comparative ELISA for Steric Hindrance Assessment
This protocol can be used to compare the performance of antibodies biotinylated with Biotin-PEG4-NHS ester and this compound in a sandwich ELISA format.
Materials:
-
96-well microplate
-
Capture antibody specific for the antigen of interest
-
Antigen
-
Biotinylated detection antibodies (one with PEG4 linker, one with PEG8 linker)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture antibody diluted in PBS. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Antigen Incubation: Add serial dilutions of the antigen to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibodies (prepared with either PEG4 or PEG8 linkers) to the wells. Use the same concentration for both antibodies. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP diluted in blocking buffer to each well. Incubate for 30-60 minutes at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Compare the signal-to-noise ratio and the limit of detection for the assays using the two different biotinylated antibodies. A higher signal and lower limit of detection with the this compound-labeled antibody would indicate a more effective reduction of steric hindrance.
Visualizing the Impact of PEG Linker Length
The following diagrams illustrate the conceptual difference between the PEG4 and PEG8 linkers in overcoming steric hindrance.
Caption: Comparison of PEG4 and PEG8 linker lengths in overcoming steric hindrance.
Caption: Workflow for protein biotinylation using Biotin-PEG-NHS esters.
Conclusion
The choice between Biotin-PEG4-NHS ester and this compound should be guided by the specific requirements of the application and the nature of the molecule being biotinylated. For applications where steric hindrance is a known or potential issue, the longer spacer arm of this compound offers a clear theoretical advantage by providing greater flexibility and reach for the biotin moiety to interact with avidin or streptavidin. While this guide provides a framework for understanding and applying these reagents, empirical testing using the outlined protocols is always recommended to determine the optimal linker length for a given experimental system. The increased molecular weight of the PEG8 variant is a minor consideration compared to the significant potential for improved performance in sterically challenging environments.
References
- 1. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 2. Monodispersed Biotin PEG - Biopharma PEG [biochempeg.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. goldbio.com [goldbio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. precisepeg.com [precisepeg.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. EZ-Link NHS-PEG4-Biotin | LabX.com [labx.com]
- 9. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
- 11. Streptavidin-biotin binding in the presence of a polymer spacer. A theoretical description - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Biotin-PEG8-NHS Ester
Ensuring a secure and compliant laboratory environment necessitates a thorough understanding of the proper disposal procedures for specialized chemical reagents. This guide provides essential, step-by-step instructions for the safe disposal of Biotin-PEG8-NHS ester, a common amine-reactive biotinylation reagent used in pharmaceutical and scientific research.
Researchers and laboratory personnel must adhere to strict protocols to mitigate risks and ensure compliance with institutional and governmental regulations. The following information is designed to provide clear, actionable guidance for the disposal of this compound, reinforcing a culture of safety and operational excellence.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS is the primary source of comprehensive safety information, including handling, storage, and disposal specifics for this compound.[1][2]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound. In case of a spill, avoid creating dust. For solid spills, it is recommended to moisten the material with water to reduce airborne dust before carefully collecting it.[3]
Spill Management: In the event of a spill, ventilate the area and use non-sparking tools for cleanup.[3] The spilled material should be collected in a closed, suitable container for disposal.[3][4]
Step-by-Step Disposal Protocol
The disposal of this compound should always be in accordance with federal, state, and local environmental regulations.[3] The following is a general procedural outline that should be adapted to your institution's specific guidelines.
-
Inactivation of Unused Reagent: Due to its reactivity with primary amines, the N-hydroxysuccinimide (NHS) ester moiety should be hydrolyzed before disposal to reduce its reactivity. This can be achieved by dissolving the this compound in a suitable solvent and adding an excess of an amine-containing buffer (e.g., Tris or glycine) or by adjusting the pH to a basic condition (pH > 8.5) to promote hydrolysis.
-
Collection of Waste:
-
Solid Waste: Collect unreacted, expired, or unwanted this compound in a clearly labeled, sealed container.[4]
-
Liquid Waste: Solutions containing this compound, including washings and inactivated reagent, should be collected in a designated, labeled hazardous waste container. Do not flush to the sewer.[3]
-
-
Waste Storage: Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, pending pickup by a licensed chemical waste disposal service.
-
Disposal Manifest: Ensure that all waste is properly documented and manifested according to your institution's and local regulatory requirements before being transferred to the disposal facility.
Summary of Chemical Properties
For quick reference, the key chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C33H56N4O14S |
| Molecular Weight | 764.88 g/mol [1][2] |
| Appearance | White waxy solid[1][2] |
| Storage Conditions | ≤ -20 °C[1][2] |
| Reactivity | Reacts with primary amines at pH 7-9[5][6] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Personal protective equipment for handling Biotin-PEG8-NHS ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, handling, and disposal information for Biotin-PEG8-NHS ester, a critical reagent in bioconjugation and drug development. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your experiments.
Product Identification and Hazard Summary
-
Product Name: this compound
-
Primary Use: An amine-reactive biotinylation reagent for conjugating biotin (B1667282) to proteins, peptides, and other molecules containing primary amines.[3][4][5]
-
Solubility: Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3] The hydrophilic PEG spacer enhances solubility in aqueous media once dissolved.[3][4]
Globally Harmonized System (GHS) Classification (Based on Biotin-PEG4-NHS ester) [6]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against dust particles and potential splashes of the dissolved reagent. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation of dust particles. A dust mask may be appropriate if weighing out powder outside a fume hood. |
Below is a diagram illustrating the proper sequence for donning and doffing PPE.
Handling and Storage Procedures
This compound is sensitive to moisture and should be handled with care to ensure its reactivity.
Storage:
-
Store in a tightly sealed container at -20°C for long-term storage.[1][3][4][7]
-
Keep in a dry, dark place and consider storing under an inert gas like nitrogen or argon.[7]
Handling:
-
Equilibration: Before opening, allow the vial to warm to room temperature to prevent moisture condensation, which can hydrolyze the NHS ester.[7]
-
Weighing: Conduct in a well-ventilated area or a chemical fume hood to avoid inhaling the powder.
-
Dissolving: Dissolve the required amount of this compound in anhydrous DMSO or DMF immediately before use. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.
-
Reaction Conditions: The NHS ester reacts with primary amines at a pH range of 7-9.[3][4] Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule.
Below is a workflow for the proper handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Categories and Disposal Procedures:
| Waste Type | Disposal Procedure |
| Unused/Expired Solid Reagent | Dispose of as hazardous chemical waste. Place in a clearly labeled, sealed container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated hazardous waste container. |
| Solutions containing this compound | Do not pour down the drain.[7] Collect in a sealed, labeled hazardous waste container. The container should be compatible with organic solvents if DMSO or DMF was used. |
| Contaminated PPE (e.g., gloves) | Dispose of in the appropriate laboratory waste stream for chemically contaminated items. |
All waste must be disposed of in accordance with federal, state, and local regulations.[7][8] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Experimental Protocol: General Protein Biotinylation
This is a general protocol and may require optimization based on the specific protein and desired degree of biotinylation.
-
Protein Preparation: Dialyze the protein solution against an amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Biotinylation Reaction: Add a 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of DMSO should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Removal of Excess Reagent: Remove unreacted this compound by dialysis or using a desalting column.
-
Storage: Store the biotinylated protein under conditions optimal for the unmodified protein.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound, 2143968-03-8 | BroadPharm [broadpharm.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. jenkemusa.com [jenkemusa.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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